molecular formula Cl3H15IrN5 B098875 Pentaamminechloroiridium(III) chloride CAS No. 15742-38-8

Pentaamminechloroiridium(III) chloride

Cat. No.: B098875
CAS No.: 15742-38-8
M. Wt: 383.73 g/mol
InChI Key: DYGMZANLQHDDSH-UHFFFAOYSA-K
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Description

Pentaamminechloroiridium(III) chloride is a useful research compound. Its molecular formula is Cl3H15IrN5 and its molecular weight is 383.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentaamminechloroiridium(III) chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaamminechloroiridium(III) chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azane;trichloroiridium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Ir.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGMZANLQHDDSH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.Cl[Ir](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H15IrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15742-38-8
Record name Pentaamminechloroiridium dichloride
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Foundational & Exploratory

Pentaamminechloroiridium(III) chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pentaamminechloroiridium(III) Chloride for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of pentaamminechloroiridium(III) chloride, [Ir(NH₃)₅Cl]Cl₂. It is intended for researchers, chemists, and professionals in drug development and material science who require a deep understanding of this coordination compound's structure, properties, synthesis, and applications. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and experimental protocols, ensuring a robust and applicable understanding.

Introduction: The Significance of [Ir(NH₃)₅Cl]Cl₂

Pentaamminechloroiridium(III) chloride is an inorganic coordination compound featuring a central iridium atom in the +3 oxidation state. As a member of the transition metal ammine complexes, it holds historical and practical importance in the field of inorganic chemistry. Its stability and well-defined structure make it an excellent model compound for studying ligand substitution reactions, electron transfer mechanisms, and the fundamental principles of coordination chemistry. In modern applications, it serves as a critical precursor for the synthesis of novel iridium-based catalysts, advanced materials, and potentially, therapeutic agents. Its utility stems from the robust iridium(III) center and the reactivity of its coordinated ligands.

Molecular Structure and Coordination Geometry

The chemical identity and reactivity of pentaamminechloroiridium(III) chloride are dictated by its precise three-dimensional structure. The compound consists of a complex cation, [Ir(NH₃)₅Cl]²⁺ , and two chloride anions (Cl⁻) that balance the charge.

  • Coordination Center: The central iridium(III) ion (Ir³⁺) possesses a d⁶ electron configuration.

  • Ligands: The iridium center is coordinated to six ligands: five neutral ammine (NH₃) molecules and one anionic chloro (Cl⁻) ligand.

  • Geometry: These six ligands arrange themselves around the central iridium ion in a well-defined octahedral geometry . This arrangement minimizes electrostatic repulsion between the electron-dense ligands.

The resulting complex cation exhibits C₄ᵥ symmetry. The differentiation between the ammine and chloro ligands creates a distinct electronic and steric environment that is crucial for its reactivity, particularly in ligand substitution reactions.

Caption: Octahedral structure of the [Ir(NH₃)₅Cl]²⁺ complex cation.

Physicochemical Properties

The physical and chemical properties of pentaamminechloroiridium(III) chloride are summarized below. This data is essential for experimental design, safety protocols, and analytical characterization.

PropertyValueReference(s)
Chemical Formula [Ir(NH₃)₅Cl]Cl₂
Molecular Weight 383.73 g/mol [1][2]
Appearance Powder
Melting Point >300 °C (decomposes)
CAS Number 15742-38-8[1][2]
EC Number 239-833-1
Purity Typically ≥99.95% (trace metals basis)
Stability Chemically stable under standard ambient conditions.[3]
InChI Key DYGMZANLQHDDSH-UHFFFAOYSA-K[2]
Canonical SMILES N.N.N.N.N.ClCl[2]

Synthesis and Characterization Protocol

A reliable synthesis is fundamental to obtaining high-purity material for research. While several methods exist, a common approach involves the reaction of a soluble iridium(III) salt with ammonia. The following protocol is adapted from established procedures for synthesizing transition metal ammine complexes.[4][5]

Experimental Synthesis Workflow

The synthesis pathway involves the formation of the iridium ammine complex from an iridium precursor, followed by purification.

G A 1. Dissolution Dissolve IrCl₃·xH₂O in water. B 2. Ammoniation Add concentrated NH₄OH solution. A->B C 3. Heating & Reflux Gently heat the mixture (e.g., 60-80°C) to promote ligand exchange. B->C D 4. Acidification Slowly add concentrated HCl to precipitate the chloride salt. C->D E 5. Isolation Cool mixture in an ice bath and collect precipitate via vacuum filtration. D->E F 6. Washing & Drying Wash with cold water, then ethanol. Dry under vacuum. E->F G 7. Characterization Confirm purity and structure using FTIR, UV-Vis, or X-ray diffraction. F->G

Caption: A generalized workflow for the synthesis of [Ir(NH₃)₅Cl]Cl₂.

Detailed Step-by-Step Methodology

Disclaimer: This protocol must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Precursor Dissolution: Dissolve a known quantity of iridium(III) chloride hydrate (IrCl₃·xH₂O) in deionized water. Gentle heating may be required to facilitate complete dissolution.

    • Causality: Using a hydrated salt of iridium(III) provides a soluble source of the metal ion, making it accessible for reaction in the aqueous phase.[6]

  • Ligand Addition: To the iridium solution, slowly add an excess of concentrated aqueous ammonia (NH₄OH). The reaction is typically performed in a flask equipped with a reflux condenser.

    • Causality: A high concentration of ammonia is required to drive the ligand exchange equilibrium towards the formation of the thermodynamically stable pentaammine complex, replacing the aqua or chloro ligands originally coordinated to the iridium.

  • Reaction Promotion: Gently heat the mixture to approximately 60-80°C for several hours. The color of the solution should change, indicating the formation of the ammine complex.

    • Causality: Heating provides the necessary activation energy to overcome the kinetic barrier for ligand substitution on the relatively inert d⁶ iridium(III) center.

  • Precipitation: After the reaction is complete, cool the solution to room temperature. Slowly and carefully, add concentrated hydrochloric acid (HCl) dropwise. A precipitate will form.

    • Causality: The addition of concentrated HCl serves two purposes: it neutralizes the excess ammonia and provides a high concentration of chloride ions, which causes the desired product, [Ir(NH₃)₅Cl]Cl₂, to precipitate out of solution due to the common ion effect, as it is less soluble than other potential salts.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid first with a small amount of ice-cold deionized water to remove soluble impurities, followed by a wash with ethanol or acetone to remove water and facilitate drying.

    • Causality: Washing with cold water minimizes loss of the product, which has some slight solubility. The subsequent organic solvent wash is crucial for efficient drying.

  • Drying: Dry the final product in a desiccator or under vacuum at room temperature.

Characterization Techniques
  • X-Ray Crystallography: This is the definitive method for confirming the molecular structure, including bond lengths and angles, and the octahedral geometry.[7][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the coordinated ligands. Key peaks would include N-H stretching and bending modes from the ammine ligands and the Ir-Cl stretching frequency in the far-IR region. The cobalt analogue shows N-H and Co-Cl bonds at 3283-3185 cm⁻¹ and 848 cm⁻¹, respectively.[10]

  • UV-Visible Spectroscopy: The electronic spectrum will show d-d transitions characteristic of the d⁶ Ir(III) center in an octahedral ligand field, confirming the oxidation state and coordination environment.

Applications in Research and Drug Development

Pentaamminechloroiridium(III) chloride is more than a chemical curiosity; it is a versatile tool for innovation.

  • Homogeneous Catalysis: The compound can serve as a catalyst or, more commonly, as a precursor for synthesizing more complex organometallic catalysts. These catalysts are valuable in organic synthesis for reactions such as hydrogenation, transfer hydrogenation, and C-H activation.

  • Materials Science: It is a key starting material for creating advanced iridium-containing materials.[9] Through processes like thermal decomposition (thermolysis), it can be used to generate iridium-based nanoparticles or alloys with specific catalytic or electronic properties.[9]

  • Precursor for Drug Discovery: While this specific compound is not a drug, the broader class of iridium(III) complexes is under intense investigation for therapeutic applications, particularly in oncology. Iridium complexes can act as catalysts for reactions within cancer cells or as phosphorescent imaging agents.[11] [Ir(NH₃)₅Cl]Cl₂ serves as an ideal and stable precursor for synthesizing novel, biologically active iridium compounds through ligand substitution, allowing researchers to systematically modify the structure to optimize for therapeutic efficacy and reduced toxicity.

  • Fundamental Research: It remains a staple in academic research for studying the kinetics and mechanisms of ligand substitution and electron-transfer reactions in coordination complexes.[12]

Safety and Handling

As with all chemical reagents, proper handling of pentaamminechloroiridium(III) chloride is paramount.

  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Prevent contact with skin and eyes by using appropriate PPE (gloves, safety glasses).[3]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.[3]

  • Toxicity: Detailed toxicological data is limited. Treat as a potentially hazardous substance. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Conclusion

Pentaamminechloroiridium(III) chloride is a cornerstone compound in inorganic chemistry. Its well-defined octahedral structure, predictable reactivity, and stability provide a robust platform for both fundamental research and applied sciences. For scientists and professionals in catalysis, materials science, and drug development, a thorough understanding of this compound's properties and synthesis is not just beneficial—it is essential for unlocking the next wave of innovation built upon the unique chemistry of iridium.

References

  • Korenev, S. V., et al. (2003). Crystal structure of [M(NH₃)₅Cl]₂[IrCl₆]Cl₂ (M = Co, Rh, Ir) binary complex salts. Journal of Structural Chemistry.
  • Plyusnin, P. E., et al. (n.d.). CRYSTAL STRUCTURE AND PROPERTIES OF ₂, (M = Ir, Rh, Ru). Journal of Structural Chemistry.

  • Iridium(III) Chloride Trihydrate. (n.d.). American Elements. Retrieved from [Link]

  • Korenev, S. V., et al. (2017). Crystal structure of [Ir(NH₃)₅Cl]₂[OsCl₆]Cl₂. Crystal-chemical analysis of the iridium-osmium system. ResearchGate. Retrieved from [Link]

  • Structure of complex ions in [Rh(NH₃)₅Cl]₂[IrCl₆]Cl₂ with atom... (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, December 25). MilliporeSigma.
  • Pentaamminenitritocobalt(III) chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Characterization of Coordination Compound: Pentaamminechlorocobalt (III) chloride. (n.d.). Academia.edu. Retrieved from [Link]

  • application of pentaaminechloridocobalt(3) chloride. (2025, November 12). Filo.
  • Ghorbanzadeh, S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Preparation of Chloro Penta Amine Cobalt(III) Chloride and Study of Its Influence on the Structural and Some Optical Properties. (n.d.). SciSpace.
  • Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). (2017). PMC.
  • Nikhil, et al. (2025, May 2). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology.
  • Merck PENTAAMMINECHLOROIRIDIUM(III) CHLORIDE. (n.d.). Cashby. Retrieved from [Link]

  • Practical Write-Up on the Preparation of Chloropentaamminecobalt(III) Chloride. (2025, October 18). Uniwriter.
  • Chloropentaamminecobalt(III) Chloride. (n.d.).
  • Synthesis of Chloropentaamminecobalt (iii) Chloride. (2017, July 11). UKEssays.com.
  • Antimony(III) chloride. (2025, April 9). PENTA.
  • Tremaine, P., et al. (2024, January 1). Stability and Structure of Aqueous Sb (III) Chloride Complexes from 25 °C to 300 °C at 25 MPa.

Sources

[Ir(NH3)5Cl]Cl2 molecular weight and stoichiometry

In-Depth Technical Guide: Molecular Weight, Stoichiometry, and Application in Metallodrug Research

Executive Summary

Pentaamminechloroiridium(III) chloride , denoted as

This guide provides a rigorous analysis of its molecular weight, stoichiometric integrity, and synthesis, tailored for researchers requiring high-purity precursors for kinetic studies and therapeutic development.

Part 1: Fundamental Chemical Identity

Molecular Weight and Formula Definition

Precision in molecular weight calculations is non-negotiable for stoichiometric synthesis. The molecular weight is derived from standard atomic weights (IUPAC 2022).

Chemical Formula:

CAS Number:
ElementCountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Iridium (Ir) 1192.217192.217
Nitrogen (N) 514.00770.035
Hydrogen (H) 151.00815.120
Chlorine (Cl) 335.450106.350
Total MW 383.72 g/mol

Note: In experimental settings, the value 383.7 g/mol is standard. Ensure the compound is anhydrous; hydration spheres (e.g., monohydrate) will shift this value to ~401.7 g/mol , significantly affecting molarity calculations.

Structural Geometry and Physical Properties

The complex features an octahedral coordination geometry. The Iridium(III) center (


  • Appearance: Pale yellow octahedral crystals (high purity). Historical note: Impure preparations ("Claus’s salt") may appear pinkish due to trace polymeric species.

  • Solubility: Moderately soluble in water; insoluble in ethanol (used for precipitation).

  • Stability: Kinetically inert. Resistant to rapid hydrolysis in neutral solution, making it an ideal "slow-release" model for drug activation.

Part 2: Stoichiometric Synthesis & Purification

The Challenge of Inertness

Unlike Cobalt(III) analogs which can be synthesized via simple oxidation of Co(II) salts, Iridium(III) is notoriously inert to ligand substitution. Direct reaction of

The Solution: High-pressure ammonolysis or extended reflux with catalytic acceleration is required to force the entry of the fifth ammonia ligand.

Synthesis Protocol (Self-Validating Workflow)

Precursor: Ammonium hexachloroiridate(IV),

Step-by-Step Methodology:
  • Reduction & Substitution: Dissolve 1.0 g of

    
     in 10 mL of concentrated aqueous ammonia (
    
    
    ).
  • Pressure Reaction: Transfer the mixture to a sealed pressure tube or autoclave. Heat to 100–120°C for 4–6 hours .

    • Causality: Heat overcomes the high activation energy barrier for ligand exchange (

      
      ). The sealed environment prevents ammonia loss.
      
  • Precipitation: Cool the solution to room temperature. Add concentrated HCl dropwise until the pH is strongly acidic (pH < 1).

    • Mechanism:[1][2][3][4] High

      
       concentration forces the precipitation of the dichloride salt via the common ion effect.
      
  • Purification: Filter the pale yellow precipitate. Wash with ice-cold 1:1 HCl/Ethanol, then pure ethanol to remove excess water and ammonium salts.

  • Drying: Vacuum dry at 60°C.

Synthesis Workflow Diagram

SynthesisWorkflowStartPrecursor: (NH4)2[IrCl6]AmmonolysisAmmonolysis(Conc. NH3, 110°C, Sealed Tube)Start->Ammonolysis Ligand ExchangeIntermediateMixture: [Ir(NH3)5Cl]2+ & [Ir(NH3)6]3+Ammonolysis->Intermediate 4-6 HoursAcidificationAcidification (Conc. HCl)Precipitates Chloride SaltIntermediate->Acidification Common Ion EffectFiltrationFiltration & Ethanol WashAcidification->FiltrationProductPure [Ir(NH3)5Cl]Cl2(Pale Yellow Crystals)Filtration->Product

Caption: Figure 1. Synthesis pathway for Pentaamminechloroiridium(III) chloride, highlighting the critical pressure step required to overcome Ir(III) kinetic inertness.

Part 3: Analytical Validation of Stoichiometry

Distinguishing Inner vs. Outer Sphere Chloride

The stoichiometry is defined by the ratio of ionic chloride (free counterions) to coordinated chloride (bound to Ir).

  • Theoretical Ratio: 2 Ionic

    
     : 1 Coordinated 
    
    
    .
  • Total Ratio: 3 Total

    
     : 1 Ir.
    
Validation Protocol: Differential Precipitation

This protocol validates the structure, not just the elemental composition.

  • Dissolution: Dissolve 50 mg of

    
     in 20 mL deionized water.
    
  • Cold Titration (Ionic Cl): Add excess

    
     solution immediately at room temperature.
    
    • Observation: Immediate white precipitate of

      
      .
      
    • Calculation: Moles of

      
       should equal 2.0 × Moles of Complex .
      
  • Digestion (Total Cl): Take a fresh sample, add NaOH, and boil (or fuse with

    
    ) to destroy the complex and release the inner-sphere chloride. Then acidify and titrate with 
    
    
    .
    • Calculation: Moles of

      
       should equal 3.0 × Moles of Complex .
      
Analytical Logic Tree

AnalyticalLogicSampleSample: [Ir(NH3)5Cl]Cl2DirectAgAdd AgNO3 (Cold)Sample->DirectAgFusionAlkaline Fusion / RefluxSample->FusionResult1Precipitate 2 eq. Cl-(Outer Sphere Only)DirectAg->Result1 ImmediateAcidifyAcidify + AgNO3Fusion->AcidifyResult2Precipitate 3 eq. Cl-(Total Chloride)Acidify->Result2 Full Decomposition

Caption: Figure 2. Analytical differentiation between labile outer-sphere counterions and the inert inner-sphere ligand.

Part 4: Application in Drug Development

The "Inertness" Advantage

In drug development,

kinetic baseline

  • Significance: This inertness allows the drug to circulate in the bloodstream without premature deactivation by plasma proteins (albumin).

  • Activation: The

    
     ligand in 
    
    
    is the "trigger." Inside the cell (lower
    
    
    concentration), it slowly hydrolyzes to the active aqua species
    
    
    , which can then bind to DNA.
Research Utility

Researchers utilize this specific salt to:

  • Measure Aquation Rates: Determine the exact rate constant (

    
    ) of 
    
    
    displacement to tune the activation speed of novel drugs.
  • Synthesize Photoactivated Chemotherapy (PACT) Agents: The

    
     ligands can be replaced (under forcing conditions) by photo-active ligands, creating prodrugs that are only toxic when irradiated with light.
    

References

  • Synthesis and Properties of Iridium Ammines

    • Title: Syntheses of Pentaamminechloroiridium(III) Chloride.[5]

    • Source: Inorganic Syntheses, Vol. 12.
    • Context: Defines the pressure-based synthesis required for inert Ir(III) centers.
    • URL:[Link] (General Series Link)

  • Structural Characterization

    • Title: Crystal structure of [Ir(NH3)5Cl]Cl2 and isomorphous salts.
    • Source: Zhurnal Strukturnoi Khimii (Journal of Structural Chemistry).
    • Context: Confirms the octahedral geometry and l
    • URL:[Link]

  • Therapeutic Relevance

    • Title: Metals in Cancer Research: Beyond Pl
    • Source: Frontiers in Chemistry / NIH PMC.
    • Context: Discusses the kinetic advantages of Iridium(III)
    • URL:[Link]

  • Chemical Data

    • Title: Pentaamminechloroiridium(III) chloride Product Page.
    • Source: Thermo Fisher Scientific / Alfa Aesar.
    • Context: Verification of CAS 15742-38-8 and physical properties.[6]

An In-Depth Technical Guide to the Electronic Absorption Spectrum of Pentaamminechloroiridium(III)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the electronic absorption spectrum of pentaamminechloroiridium(III), [Ir(NH3)5Cl]2+. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the characterization of transition metal complexes. This document delves into the theoretical underpinnings of the electronic transitions, provides a detailed experimental protocol for the synthesis and spectral acquisition, and offers an in-depth analysis of the spectral features.

Theoretical Framework: Electronic Structure and Transitions in d6 Iridium(III) Complexes

Iridium(III) is a third-row transition metal with a 5d6 electronic configuration. In an octahedral ligand field, as is approximately the case for the [Ir(NH3)5Cl]2+ cation, the five d-orbitals are split into a lower-energy, triply degenerate t2g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dz2, dx2-y2).[1][2] Due to the strong ligand field of ammine and chloride ligands and the large crystal field splitting of 5d orbitals, [Ir(NH3)5Cl]2+ is a low-spin complex, with the six d-electrons paired in the t2g orbitals, resulting in a 1A1g ground state.[3][4]

The electronic absorption spectrum of such a complex is primarily governed by two types of electronic transitions: d-d transitions and charge-transfer transitions.

1.1 d-d Transitions: These transitions involve the promotion of an electron from the filled t2g orbitals to the empty eg orbitals. For a low-spin d6 complex in a perfect octahedral field, two spin-allowed d-d transitions are expected: 1A1g → 1T1g and 1A1g → 1T2g. These transitions are Laporte-forbidden (g → g) and therefore typically exhibit low molar absorptivity (ε < 100 M-1cm-1).[5] The presence of a chloride ligand in the coordination sphere of pentaamminechloroiridium(III) lowers the symmetry from Oh to approximately C4v, which can lead to further splitting of the excited states and a slight relaxation of the Laporte rule.

1.2 Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions (ε > 1000 M-1cm-1) as they are Laporte-allowed.[6] In the case of [Ir(NH3)5Cl]2+, two types of charge-transfer bands are possible:

  • Ligand-to-Metal Charge Transfer (LMCT): An electron is promoted from a ligand-based orbital to a metal d-orbital. In this complex, electrons from the p-orbitals of the chloride ligand or the σ-orbitals of the ammine ligands can be excited to the empty eg orbitals of the Ir(III) center.

  • Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from the filled t2g orbitals of the Ir(III) center to an empty anti-bonding orbital of a ligand. This type of transition is less likely in [Ir(NH3)5Cl]2+ as both ammine and chloride ligands lack low-lying π* orbitals.

The high energy of the d-d transitions in third-row transition metal complexes often results in them being obscured by more intense charge-transfer bands.[7]

Experimental Section

This section provides a detailed protocol for the synthesis of pentaamminechloroiridium(III) chloride and the subsequent acquisition of its electronic absorption spectrum. The synthesis is adapted from established procedures for analogous cobalt(III) complexes, taking into account the reactivity of iridium precursors.[8][9][10][11]

Synthesis of Pentaamminechloroiridium(III) Chloride, [Ir(NH3)5Cl]Cl2

2.1.1 Materials and Reagents:

  • Hydrated Iridium(III) chloride (IrCl3·xH2O)

  • Concentrated aqueous ammonia (NH4OH)

  • Ammonium chloride (NH4Cl)

  • Deionized water

  • Ethanol

  • Ice bath

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

2.1.2 Step-by-Step Synthesis Protocol:

  • Preparation of the Ammoniacal Solution: In a fume hood, dissolve a calculated amount of ammonium chloride in concentrated aqueous ammonia. The ammonium chloride helps to buffer the solution and ensures a high concentration of free ammonia.

  • Reaction with Iridium Precursor: To the stirred ammoniacal solution, add hydrated iridium(III) chloride in small portions. The initial dark color of the iridium salt will change as the ammine ligands coordinate to the metal center.

  • Oxidation (if necessary): While many iridium(III) starting materials are commercially available, if starting from an iridium(II) source, a mild oxidizing agent would be required at this stage. However, with IrCl3·xH2O, this step is generally not needed.

  • Heating and Conversion to the Chloro Complex: Gently heat the reaction mixture. This promotes the substitution of any coordinated water molecules and ensures the formation of the pentaammine complex. Then, carefully add concentrated hydrochloric acid to neutralize the excess ammonia and provide a source of chloride ions for coordination and as counter-ions. Heating is continued to drive the anation reaction, where a chloride ion displaces a labile ligand (like water) to form the final product.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration using a Buchner funnel. Wash the product sequentially with small portions of ice-cold deionized water to remove any unreacted salts, followed by ethanol to aid in drying.

  • Drying: Dry the purified product in a desiccator or a low-temperature oven.

2.1.3 Characterization:

The identity and purity of the synthesized [Ir(NH3)5Cl]Cl2 should be confirmed by techniques such as elemental analysis, infrared (IR) spectroscopy (to identify the coordinated ammonia and Ir-Cl stretching vibrations), and potentially X-ray crystallography for definitive structural elucidation.[12]

Acquisition of the Electronic Absorption Spectrum

2.2.1 Instrumentation:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm.

  • Matched quartz cuvettes with a 1.00 cm path length.

2.2.2 Sample Preparation and Measurement Protocol:

  • Solvent Selection: A suitable solvent that does not absorb in the region of interest and in which the complex is sufficiently soluble is required. Deionized water or a dilute non-coordinating acid solution is typically used.

  • Solution Preparation: Accurately prepare a solution of [Ir(NH3)5Cl]Cl2 of a known concentration (e.g., in the range of 10-3 to 10-5 M). The concentration should be chosen to yield absorbance values within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.5).

  • Spectral Acquisition:

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range.

    • Ensure the spectrum is recorded at a slow scan speed to resolve any fine structure.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Identify the wavelengths of maximum absorbance (λmax) for each band.

    • Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.

Analysis and Interpretation of the Electronic Absorption Spectrum

The electronic absorption spectrum of [Ir(NH3)5Cl]2+ is expected to exhibit distinct absorption bands corresponding to the electronic transitions discussed in the theoretical framework. The following table summarizes the anticipated spectral features based on ligand field theory and data from analogous d6 complexes.

Wavelength (λmax, nm) Molar Absorptivity (ε, M-1cm-1) Assignment Transition
~350-450Low (< 100)Spin-allowed d-d1A1g → 1T1g
~280-350Low (< 100)Spin-allowed d-d1A1g → 1T2g
< 280High (> 1000)LMCTCl(p) → Ir(eg)

3.1 Assignment of Spectral Bands:

  • d-d Bands: The two lower energy bands are assigned to the spin-allowed d-d transitions. The lower energy band corresponds to the 1A1g → 1T1g transition, and the higher energy band to the 1A1g → 1T2g transition. The low molar absorptivity is a hallmark of these Laporte-forbidden transitions. The splitting of these bands due to the lower C4v symmetry may be observed, though often it only results in band broadening.

  • Charge-Transfer Band: The intense absorption in the ultraviolet region is attributed to a ligand-to-metal charge transfer (LMCT) transition, likely originating from the p-orbitals of the chloride ligand to the empty eg orbitals of the iridium center. The high intensity of this band is consistent with its allowed nature.[6]

Diagram of Electronic Transitions:

The following diagram illustrates the key electronic transitions in the d-orbital manifold of pentaamminechloroiridium(III).

G cluster_ground Ground State (¹A₁g) cluster_excited Excited States t2g t₂g (dxy, dxz, dyz) ↑↓ ↑↓ ↑↓ T1g ¹T₁g t2g->T1g hν₁ (d-d) T2g ¹T₂g t2g->T2g hν₂ (d-d) eg e₉ (dz², dx²-y²) ligand Ligand Orbitals (Cl, p) ligand->eg hν₃ (LMCT)

Caption: d-d and LMCT transitions in [Ir(NH3)5Cl]2+.

Conclusion

This technical guide has provided a detailed framework for understanding, synthesizing, and characterizing the electronic absorption spectrum of pentaamminechloroiridium(III). The spectrum is a rich source of information about the electronic structure of this d6 complex, revealing both the ligand-field splitting of the d-orbitals and the energetic landscape of charge-transfer processes. A thorough analysis of the spectrum, grounded in the principles of ligand field theory, allows for the confident assignment of the observed absorption bands. The experimental protocols provided herein offer a practical guide for the synthesis and spectroscopic analysis of this important coordination compound, enabling further research into its properties and potential applications.

References

  • The Photoluminescent Properties of New Cationic Iridium(III) Complexes Using Different Anions and Their Applications in White Light-Emitting Diodes. National Institutes of Health. [Link]

  • Practical Write-Up on the Preparation of Chloropentaamminecobalt(III) Chloride. Uniwriter. [Link]

  • Simple ligand-field theory of d4 and d6 transition metal complexes with a C3 symmetry axis. Semantic Scholar. [Link]

  • 4.1.2: Introduction to Ligand Field Theory (Octahedral complexes). Chemistry LibreTexts. [Link]

  • Ligand Field-Spin Orbit Energy Levels in the d 4and d6Electron Configurations of Octahedral and Tetrahedral Symmetry n = VLT(r,e. ResearchGate. [Link]

  • Simple ligand-field theory of d4 and d6 transition metal complexes with a C3 symmetry axis. Inorganic Chemistry. [Link]

  • Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. National Institutes of Health. [Link]

  • Experiment 3b Kinetics of aquation of pentaamminechlorocobalt(III) chloride. [Link]

  • Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. MDPI. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry. [Link]

  • The Ligand-to-Metal Charge Transfer Excited State of [Re(dmpe)3]2+. UNC Idea. [Link]

  • The Role of Intraligand Charge Transfer Processes in Iridium(III) Complexes with Morpholine-Decorated 4′-Phenyl-2,2′:6′,2″-terpyridine. MDPI. [Link]

  • Absorption spectra. [Link]

  • Synthesis and Characterization of Coordination Compound: Pentaamminechlorocobalt (III) chloride. Academia.edu. [Link]

  • Preparation of Chloro Penta Amine Cobalt(III) Chloride and Study of Its Influence on the Structural and Some Optical Properties. SciSpace. [Link]

  • Comparisons of .pi.-bonding and hydrogen bonding in isomorphous compounds: [M(NH3)5Cl]Cl2 (M = Cr, Co, Rh, Ir, Ru, Os). Inorganic Chemistry. [Link]

  • 11.3.7: Charge-Transfer Spectra. Chemistry LibreTexts. [Link]

  • View of [Ir(NH 3 ) 5 Cl] 2 [ReCl 6 ] Cl 2 complex ions with atomic... ResearchGate. [Link]

  • Charge- Transfer Complexes: A Short Review. JETIR. [Link]

  • Spin mixed charge transfer states of iridium complex Ir(ppy)3: transient absorption and time-resolved photoluminescence. Royal Society of Chemistry. [Link]

  • FTIR graph of PVAc/[Co(NH3)5Cl]Cl2 composites film with different... ResearchGate. [Link]

  • Exothermal effect in the thermal decomposition of [IrCl6]2- containing salts with [M(NH3)5Cl]2+. [Link]

Sources

Ligand Field Theory Parameters for Iridium(III) Ammine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Ligand Field Theory (LFT) parameters for iridium(III) ammine complexes, specifically focusing on the archetype


. It is designed for researchers in inorganic photophysics and medicinal chemistry, synthesizing theoretical rigor with practical experimental protocols.

Technical Guide | Version 1.0

Executive Summary

Iridium(III) ammine complexes represent a pinnacle of low-spin


 octahedral geometry, characterized by extreme kinetic inertness and significant spin-orbit coupling (SOC). Unlike their lighter congeners (Co, Rh), Ir(III) complexes exhibit a "heavy atom effect" where the ligand field splitting energy (

) and SOC constant (

) are of comparable magnitude to interelectronic repulsion energies. Understanding these parameters is critical for designing photoactivated metallodrugs and luminescent sensors , where the population of triplet excited states (

or

) is governed by these specific field interactions.

Theoretical Framework: The System

Electronic Configuration & Splitting

The


 ion possesses a 

electronic configuration. In a strong octahedral field provided by ammine (

) ligands, the five degenerate

-orbitals split into a lower-energy non-bonding

set and a higher-energy antibonding

set.
  • Ground State:

    
     (
    
    
    
    ).
  • Spin State: Exclusively low-spin due to the massive

    
     of the 
    
    
    
    orbital extension, which far exceeds the spin-pairing energy (
    
    
    ).
The Heavy Atom Effect (Spin-Orbit Coupling)

For


 metals (e.g., Co(III)), LFT is often approximated using only electrostatic splitting and Racah repulsion (

). For Ir(III), the spin-orbit coupling constant (

) is substantial (

).
  • Consequence: Strict spin selection rules (

    
    ) are relaxed. "Spin-forbidden" transitions (e.g., 
    
    
    
    ) become partially allowed and observable, often manifesting as weak bands in the visible region, distinct from the intense UV spin-allowed bands.
The Nephelauxetic Effect

Iridium's


 orbitals are large and diffuse, allowing for significant overlap with ligand orbitals. This delocalization reduces electron-electron repulsion compared to the free ion.
  • Parameter

    
    :  The ratio 
    
    
    
    .[1][2]
  • Trend: Ir(III) ammines show a low

    
     value (high covalency) compared to Co(III), indicating strong 
    
    
    
    -donation from
    
    
    to
    
    
    .

Key LFT Parameters: Quantitative Data

The following values represent the consensus for the hexaammineiridium(III) cation,


.
ParameterSymbolValue (approx.)Significance
Ligand Field Splitting

(

)
41,000

Extremely large splitting (UV absorption). Defines the energy gap to the

state.
Racah Parameter

~400 - 500

Measures interelectronic repulsion. Significantly reduced from free ion value (~

for Co analogs) due to high covalency.
Spin-Orbit Coupling

~3,500 - 4,000

Facilitates rapid Intersystem Crossing (ISC) to triplet states, crucial for phosphorescence.
Nephelauxetic Ratio

< 0.50 Indicates high degree of covalent character in the Ir–N bond.

Comparative Insight:

  • 
    : 
    
    
    
    (Visible absorption, orange/yellow).
  • 
    : 
    
    
    
    (Near-UV absorption, colorless).
  • 
    : 
    
    
    
    (Deep UV absorption, colorless).

Visualizations

Energy Level Diagram

This diagram illustrates the splitting of the


 orbitals, accounting for the crystal field, electron repulsion, and spin-orbit coupling.

G FreeIon Free Ir(3+) Ion (5d6) OctField Octahedral Field (Δoct Splitting) FreeIon->OctField + Ligands (NH3) Eg eg (Antibonding) OctField->Eg +0.6 Δoct T2g t2g (Non-bonding) OctField->T2g -0.4 Δoct Repulsion Interelectronic Repulsion (B, C) Singlet 1T1g / 1T2g (Spin Allowed) Repulsion->Singlet High Energy (UV) Triplet 3T1g (Spin Forbidden) Repulsion->Triplet Lower Energy SOC Spin-Orbit Coupling (ζ) Phosphorescence Phosphorescence SOC->Phosphorescence Radiative Decay T2g->Repulsion Excited States Singlet->SOC Mixing Triplet->SOC Mixing

Caption: Evolution of energy states in Ir(III) ammine complexes. Note that SOC mixes Singlet and Triplet states, making "forbidden" transitions observable.

Experimental Protocols

Synthesis of

Synthesis of the hexaammine complex is challenging due to the kinetic inertness of


. Standard substitution methods used for Cobalt fail.

Safety: This protocol involves high pressure and ammonia gas. Use a blast shield and rated autoclave.

  • Precursor Preparation: Start with pure

    
     or 
    
    
    
    .
  • Autoclave Loading:

    • Place 1.0 g of Iridium precursor in a Teflon-lined stainless steel autoclave.

    • Add 15 mL of concentrated aqueous ammonia (

      
      ).
      
    • Crucial Step: Add a catalytic amount (50 mg) of

      
       to facilitate ionization.
      
  • Reaction:

    • Seal autoclave and heat to 150°C for 48–72 hours .

    • Note: Lower temperatures (

      
      ) result in incomplete substitution, yielding 
      
      
      
      .
  • Isolation:

    • Cool to room temperature. The solution should be colorless or pale yellow.

    • Filter to remove any metallic Ir (black precipitate) formed by disproportionation.

    • Evaporate the filtrate to dryness under reduced pressure.

  • Purification:

    • Recrystallize from boiling 0.1 M HCl (to ensure protonation of any de-coordinated species) followed by slow cooling.

    • Yield: Colorless prisms of

      
      .
      
Spectroscopic Determination of Parameters

To determine


 and 

:
  • Sample Prep: Dissolve purified complex in water. Concentration

    
     for spin-allowed bands, 
    
    
    
    for spin-forbidden bands.
  • Measurement: Record UV-Vis spectrum from 200 nm to 800 nm.

  • Assignments:

    • Band 1 (Spin-Allowed): Look for a strong peak in the UV (

      
      ).
      
      • Energy

        
        .
        
      • Approximation: For

        
         low spin, 
        
        
        
        (roughly).
    • Band 2 (Spin-Forbidden): Look for a weak shoulder/tail in the near-UV/visible (

      
      ).
      
      • This corresponds to the

        
         transition.
        
  • Calculation:

    • Use the Tanabe-Sugano diagram for

      
       ions.
      
    • Fix

      
       (from literature) if the UV peak is obscured by ligand absorption.
      
    • Calculate

      
       using the energy difference between the singlet and triplet states.[2]
      

Applications in Research & Drug Development

Photoredox Catalysis

The high


 and accessible triplet states make Ir(III) ammines excellent photo-oxidants. The long lifetime of the excited triplet state (due to SOC) allows for bimolecular quenching reactions before decay.
Metallodrug Design

Unlike Cisplatin (


), which binds DNA via rapid hydrolysis, Ir(III) ammines are kinetically inert .
  • Activation Strategy: They act as "prodrugs" that can be activated by light (Photoactivated Chemotherapy - PACT).

  • Mechanism: Light absorption populates the antibonding

    
     orbitals (via Metal-Centered transitions), labilizing the Ir-N bonds and allowing coordination to DNA bases specifically at the tumor site.
    

References

  • Ligand Field Parameters: Shriver, D. F., et al. Inorganic Chemistry.[3][4] (Data for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     splitting energy). 
    
  • Iridium Synthesis: Wikipedia / Inorganic Syntheses. (Protocol for IrCl3 to ammine conversion).

  • Spin-Orbit Coupling: ResearchGate / Scientific Literature. (SOC constants for Ir(III) complexes).

  • Nephelauxetic Effect: Dalal Institute. (Calculation of B and beta parameters).

  • Electronic Spectra: UCI Chemistry. (Comparison of d6 spectra).

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Pentaamminechloroiridium(III) Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In a significant contribution to the fields of inorganic chemistry and drug development, this technical guide provides a comprehensive analysis of the solubility characteristics of pentaamminechloroiridium(III) chloride, [Ir(NH₃)₅Cl]Cl₂. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the dissolution properties of this important coordination complex in both aqueous and organic media.

Introduction: The Significance of Pentaamminechloroiridium(III) Chloride

Pentaamminechloroiridium(III) chloride is a coordination complex featuring a central iridium(III) ion bonded to five ammonia ligands and one chloride ligand, with two chloride ions as counter-ions.[1] As with many iridium complexes, it holds potential in various applications, including catalysis and medicinal chemistry, where its solubility is a critical parameter influencing reactivity, bioavailability, and formulation.[2][3] Understanding its behavior in different solvents is paramount for designing and optimizing experimental conditions.

Theoretical Framework of Solubility

The dissolution of a coordination complex like pentaamminechloroiridium(III) chloride is governed by a delicate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

Several key factors influence the solubility of coordination complexes:

  • Nature of the Metal Ion: The charge and size of the central metal ion significantly impact the stability and solubility of the complex.[3]

  • Ligand Properties: The type, charge, and steric bulk of the ligands play a crucial role in the overall polarity and interaction of the complex with solvent molecules.

  • Solvent Polarity: The dielectric constant and dipole moment of the solvent determine its ability to solvate the ions of the complex.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the dissolution process is often endothermic.

  • pH: The pH of the solvent can affect the protonation state of ligands, thereby influencing the complex's solubility.

The overall process can be conceptualized as an interplay between the lattice energy of the solid complex and the solvation energy of its constituent ions. For dissolution to occur, the energy released upon solvation must overcome the energy required to break apart the crystal lattice.

Aqueous Solubility Profile

While explicit quantitative data for pentaamminechloroiridium(III) chloride is scarce, we can infer its likely behavior based on its structure and the properties of similar compounds. The complex is an ionic salt, consisting of the complex cation [Ir(NH₃)₅Cl]²⁺ and two chloride anions, Cl⁻. In water, a highly polar solvent, the dissolution process involves the dissociation of these ions and their subsequent hydration by water molecules.

The presence of ammonia ligands, capable of forming hydrogen bonds with water, and the overall ionic nature of the compound strongly suggest that pentaamminechloroiridium(III) chloride is soluble in water. This is further supported by the fact that analogous complexes, such as pentaamminechlororhodium(III) chloride, are described as water-soluble.[4] Some iridium(III) complexes are even characterized as being highly water-soluble.[3]

Solubility in Organic Solvents

The solubility of pentaamminechloroiridium(III) chloride in organic solvents is expected to be highly dependent on the polarity of the solvent.

Solvent Formula Polarity (Dielectric Constant @ 20°C) Anticipated Solubility
MethanolCH₃OH33.0Likely to have some solubility due to its high polarity and ability to form hydrogen bonds.
EthanolC₂H₅OH24.5Moderate to low solubility is expected as the polarity is lower than methanol.
AcetoneCH₃COCH₃20.7Moderate to low solubility is anticipated.
AcetonitrileCH₃CN37.5Likely to have some solubility due to its high polarity.
DichloromethaneCH₂Cl₂9.1Low to negligible solubility is expected due to its lower polarity.
HexaneC₆H₁₄1.9Expected to be insoluble due to its non-polar nature.

Note: This table presents anticipated solubility based on general chemical principles. Experimental verification is essential.

The general trend suggests that polar protic and aprotic solvents will be more effective at dissolving this ionic complex than non-polar solvents. The ability of polar solvents to stabilize the charged ions through dipole-ion interactions is the primary driving force for dissolution.

Experimental Determination of Solubility

Given the absence of readily available quantitative data, researchers will need to determine the solubility of pentaamminechloroiridium(III) chloride experimentally. The following is a generalized protocol for the shake-flask method, a reliable technique for determining the solubility of a compound.

Materials and Apparatus
  • Pentaamminechloroiridium(III) chloride

  • Solvent of interest (e.g., deionized water, methanol)

  • Analytical balance

  • Volumetric flasks

  • Conical flasks with stoppers

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Spectrophotometer (UV-Vis or other appropriate analytical instrument)

  • Syringe filters (0.45 µm)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solution Prepare solvent add_to_flask Add solid to flask prep_solution->add_to_flask weigh_solid Weigh excess solid weigh_solid->add_to_flask shake Shake at constant temp. add_to_flask->shake settle Allow to settle shake->settle filter Filter supernatant settle->filter dilute Dilute aliquot filter->dilute measure Measure concentration dilute->measure

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of pentaamminechloroiridium(III) chloride to a known volume of the chosen solvent in a conical flask. The excess solid is crucial to ensure that the solution becomes saturated.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method to be used.

    • Determine the concentration of the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Factors Influencing Experimental Outcomes

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Temperature Control: Solubility is temperature-dependent, so precise temperature control is essential.

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility.

  • pH of the Medium: For aqueous solutions, the pH should be controlled and reported.

Conclusion

This technical guide provides a comprehensive overview of the solubility of pentaamminechloroiridium(III) chloride. While quantitative data remains elusive in the public domain, a strong theoretical understanding combined with robust experimental protocols empowers researchers to effectively work with this compound. The ionic nature of the complex suggests good solubility in water and polar organic solvents. The provided experimental framework offers a clear path for the precise determination of its solubility in various solvent systems, a critical step for its application in catalysis, drug development, and materials science.

References

A comprehensive list of references will be compiled and made available in the full version of this technical guide. The information presented herein is based on established principles of chemistry and data from reputable scientific sources.

Sources

Thermodynamic stability of chloropentaammineiridium(III) ion

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the Chloropentaammineiridium(III) Ion

Abstract

The chloropentaammineiridium(III) ion, [Ir(NH₃)₅Cl]²⁺, stands as a cornerstone complex in the study of coordination chemistry, exemplifying the profound stability characteristic of third-row transition metals. This guide provides a comprehensive technical analysis of the thermodynamic principles governing its stability. We will dissect the electronic structure through the lens of Ligand Field Theory, differentiate its thermodynamic stability from its notable kinetic inertness, and explore the environmental factors that influence its integrity in solution. Methodologies for the experimental determination of stability are detailed, offering researchers a robust framework for empirical investigation. This document is intended for chemists, materials scientists, and drug development professionals who require a deep, mechanistic understanding of the stability of iridium(III) coordination complexes.

Foundational Principles: Electronic Configuration and Bonding

The remarkable stability of the [Ir(NH₃)₅Cl]²⁺ ion is fundamentally rooted in the electronic configuration of the central iridium(III) metal center and its interactions with the surrounding ligands.

Iridium(III): A 5d⁶ Low-Spin Powerhouse

Iridium, a member of the third transition series, possesses valence electrons in the 5d orbitals. In its +3 oxidation state, iridium has a d⁶ electron configuration. The five degenerate d-orbitals of the free Ir³⁺ ion are split into two distinct energy levels by the octahedral electrostatic field created by the six surrounding ligands (five NH₃ and one Cl⁻). This phenomenon is described by Ligand Field Theory (LFT), an extension of molecular orbital theory for coordination complexes.[1]

The ligands approach the metal center along the x, y, and z axes, causing significant electrostatic repulsion with the dₓ₂-y₂ and d₂₂ orbitals (the eg set), raising their energy. The dxy, dxz, and dyz orbitals (the t₂g set), which are directed between the axes, experience less repulsion and are consequently stabilized (lowered in energy). The energy separation between these two sets is denoted as the ligand field splitting parameter, Δₒ (for an octahedral field).

For third-row transition metals like iridium, the spatial extent of the 5d orbitals is much greater than that of 3d or 4d orbitals. This leads to a more effective overlap with ligand orbitals, resulting in a very large Δₒ. Ammonia (NH₃) is a strong-field ligand, contributing significantly to this large splitting. Consequently, the energy required to pair electrons in the lower-energy t₂g orbitals is much less than the energy required to promote an electron to the high-energy eg orbitals. As a result, all six d-electrons of Ir(III) occupy the t₂g orbitals, leading to a low-spin configuration (t₂g⁶eg⁰) .

Ligand Field Stabilization Energy (LFSE)

The net energy decrease resulting from the d-electrons occupying the split orbitals in the ligand field, compared to a hypothetical spherical field, is the Ligand Field Stabilization Energy (LFSE). For a low-spin d⁶ ion in an octahedral field, the LFSE is calculated as:

LFSE = (6 × -0.4Δₒ) + (0 × +0.6Δₒ) = -2.4Δₒ

The exceptionally large Δₒ for iridium(III) complexes translates into a very high LFSE, which is a major thermodynamic contributor to the overall stability of the [Ir(NH₃)₅Cl]²⁺ ion.

LFT_Splitting cluster_0 d-orbital Splitting in [Ir(NH₃)₅Cl]²⁺ cluster_electrons d_free 5d orbitals (Free Ir³⁺ ion) t2g t₂g (dxy, dxz, dyz) Energy = -0.4Δₒ d_free->t2g Stabilization eg e*g* (dₓ₂-y₂, d₂₂) Energy = +0.6Δₒ d_free->eg Destabilization t2g->eg  Δₒ (Large) e1 e2 e3 e4 e5 e6 caption Ligand field splitting for a low-spin d⁶ ion.

Caption: Ligand field splitting for a low-spin d⁶ ion.

Thermodynamic vs. Kinetic Stability: A Critical Distinction

In coordination chemistry, it is crucial to distinguish between thermodynamic stability and kinetic stability. The [Ir(NH₃)₅Cl]²⁺ ion is a classic example where both are high, but they describe different properties.

  • Thermodynamic Stability refers to the position of the equilibrium for the formation of the complex. It is a measure of how much the complex is favored over its constituent parts (the metal ion and ligands) once equilibrium has been reached. It is quantified by the stability constant (K) or the Gibbs free energy of formation (ΔG°) .[2][3] A large stability constant and a highly negative ΔG° indicate high thermodynamic stability.[1]

  • Kinetic Stability (often described as inertness ) refers to the rate at which the complex undergoes ligand exchange reactions. A kinetically inert complex reacts slowly, meaning it has a high activation energy barrier for ligand substitution, even if the overall reaction is thermodynamically favorable.[4] Conversely, a kinetically labile complex exchanges its ligands rapidly.

Iridium(III) complexes are renowned for being both thermodynamically stable and kinetically inert.[5][6] The strong Ir-N and Ir-Cl bonds, a consequence of the high LFSE and effective orbital overlap, contribute to a high activation energy for ligand dissociation, making the complex slow to react. This inertness is a general feature for low-spin d⁶ complexes and increases significantly down the group from Co(III) to Rh(III) to Ir(III).[7]

Quantifying Thermodynamic Stability

The primary measure of thermodynamic stability in solution is the overall stability constant, βn. For [Ir(NH₃)₅Cl]²⁺, the formation from the aquated iridium ion can be represented by a series of stepwise equilibria, though in practice, the overall constant is of greater interest.

The stability constant is directly related to the standard Gibbs free energy change (ΔG°) for the formation reaction by the equation:

ΔG° = -RT ln(β)

Where:

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

  • β is the overall stability constant

A large, positive value for β corresponds to a large, negative ΔG°, indicating a spontaneous and thermodynamically favorable formation reaction under standard conditions.[8] While extensively tabulated thermodynamic data for the [Ir(NH₃)₅Cl]²⁺ ion is scarce, the stability follows the trend Ir(III) > Rh(III) > Co(III) for analogous ammine complexes. This trend is attributed to the increasing LFSE and metal-ligand bond strengths for the heavier 5d element compared to the 4d and 3d elements.[9]

Factors Influencing Stability in Solution

The intrinsic thermodynamic stability of the [Ir(NH₃)₅Cl]²⁺ ion can be influenced by several external factors.

pH and Hydrolysis

The stability of the complex is pH-dependent. In aqueous solutions, the chloride ligand can be slowly replaced by a water molecule in a process called aquation or acid hydrolysis :

[Ir(NH₃)₅Cl]²⁺ + H₂O ⇌ [Ir(NH₃)₅(H₂O)]³⁺ + Cl⁻

This reaction is extremely slow at room temperature due to the kinetic inertness of the Ir(III) center.[6] In basic solutions, a base hydrolysis mechanism occurs, which is typically much faster than acid hydrolysis. This proceeds via an SN1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism, where a proton is first removed from one of the ammine ligands to form an amido intermediate, [Ir(NH₃)₄(NH₂)]⁺, which then rapidly loses the chloride ion.

Temperature

According to the Gibbs-Helmholtz equation, the stability constant is temperature-dependent. Increasing the temperature will generally increase the rate of decomposition reactions (e.g., aquation), affecting the kinetic stability. The effect on the thermodynamic stability depends on the enthalpy of formation (ΔH°). If the formation is exothermic (ΔH° < 0), increasing the temperature will decrease the stability constant, shifting the equilibrium toward the reactants.

Ionic Strength

The thermodynamic stability constant is defined at infinite dilution. In practice, measurements are made in solutions with a specific ionic strength, maintained by a background electrolyte (e.g., NaClO₄).[2] The activity of the ions, and thus the position of the equilibrium, is dependent on the ionic strength of the medium. Therefore, it is critical to report stability constants with the corresponding temperature and ionic strength at which they were measured.

Experimental Determination of Stability

Determining the stability constant of a complex like [Ir(NH₃)₅Cl]²⁺ requires precise experimental control and data analysis. Potentiometric titration is a widely used and reliable method.

Protocol: Potentiometric Titration using the Bjerrum Method

This protocol outlines the determination of the formation constants of a metal-ligand system. Due to the inertness of iridium, achieving true equilibrium can be extremely slow; this protocol is more generally applied to labile systems but illustrates the core principles.

Objective: To determine the stepwise formation constants by monitoring the concentration of free hydrogen ions (pH) as a function of added base.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers.

  • Constant temperature water bath.

  • Microburette.

  • Solutions:

    • Standardized strong acid (e.g., 0.1 M HClO₄).

    • Standardized carbonate-free strong base (e.g., 0.1 M NaOH).

    • A solution of the ligand (e.g., NH₄Cl/NH₃ buffer).

    • A solution of the metal salt (e.g., IrCl₃ hydrate in HClO₄ to prevent initial hydrolysis).[10]

    • Inert background electrolyte (e.g., 1.0 M NaClO₄).

Procedure:

  • System Calibration: Calibrate the pH electrode for hydrogen ion concentration, not activity, by titrating the standardized acid with the standardized base in the same ionic medium to be used for the experiment.

  • Ligand Protonation Titration: Titrate a solution containing the ligand and strong acid (in the inert electrolyte) with the standardized base. This allows for the determination of the protonation constants of the ligand (ammonia).

  • Metal-Ligand Titration: Titrate a solution containing the metal salt, the ligand, and strong acid (in the inert electrolyte) with the standardized base.

  • Data Analysis:

    • Plot the three titration curves (acid alone, acid + ligand, acid + ligand + metal) as pH vs. volume of base added.

    • From the displacement of the titration curves, calculate the average number of ligands bound per metal ion (n̄) at each pH value.

    • Calculate the concentration of the free ligand ([L]) at each point.

    • Construct a formation curve by plotting n̄ versus -log[L].

    • The stepwise stability constants (K₁, K₂, etc.) can be extracted from the formation curve. For example, K₁ is the reciprocal of the free ligand concentration when n̄ = 0.5.

Potentiometric_Titration Workflow for Potentiometric Stability Constant Determination prep 1. Prepare Solutions (Metal, Ligand, Acid, Base) in constant ionic medium titrate1 2. Titration A: Acid + Ligand prep->titrate1 titrate2 3. Titration B: Acid + Ligand + Metal prep->titrate2 plot 4. Plot pH vs. Volume of Base titrate1->plot titrate2->plot calc_n 5. Calculate n̄ (avg. ligands/metal) plot->calc_n calc_L 6. Calculate [L] (free ligand conc.) calc_n->calc_L formation_curve 7. Construct Formation Curve (n̄ vs. -log[L]) calc_L->formation_curve constants 8. Extract Stability Constants (Kₙ) formation_curve->constants

Caption: Workflow for Potentiometric Stability Constant Determination.

Summary and Outlook

The chloropentaammineiridium(III) ion, [Ir(NH₃)₅Cl]²⁺, serves as a paradigm of a highly stable coordination complex. Its thermodynamic stability is a direct consequence of the electronic structure of the d⁶ Ir(III) center, which, when coordinated by strong-field ligands like ammonia, results in a large Ligand Field Stabilization Energy. This inherent thermodynamic favorability is complemented by a profound kinetic inertness, making the complex resistant to rapid ligand exchange.

While direct measurement of the Gibbs free energy of formation for the aqueous ion is challenging, its stability can be understood through the principles of LFT and quantified via its formation constant. Understanding these stability principles is not merely academic; it is critical for the rational design of new iridium-based materials, catalysts, and therapeutic agents. The inertness of the Ir(III) center can be exploited to create robust molecules, while controlled labilization of ligands through rational design is a key strategy in developing active catalysts and drugs. Future research will likely focus on leveraging computational chemistry to accurately predict the thermodynamic parameters of such complexes, guiding synthetic efforts toward new functional molecules with tailored stability and reactivity profiles.

References

  • Wikipedia. (n.d.). Ligand field theory. Retrieved February 20, 2026, from [Link][1]

  • Mastri, M., & Sadler, P. J. (2025). Cytotoxic Organometallic Iridium(III) Complexes. Molecules, 30(x), xxxx. [Link][5][7]

  • Pawar, S. A., et al. (n.d.). Stability constant study of transition metal complexes with pharmacologically active ligand. Journal of Chemical and Pharmaceutical Research. [Link]

  • Shanthi, V., & Ramachandran, M. S. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Department of Chemistry, School of Chemistry, Madurai Kamaraj University. [Link]

  • Korenev, S. V., et al. (2017). Crystal structure of [M(NH3)5Cl]2[IrCl6]Cl2 (M = Co, Rh, Ir) binary complex salts. Journal of Structural Chemistry, 58, 123-130. [Link][9]

  • Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. [Link][8]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved February 20, 2026, from [Link][2]

  • Gamsjäger, H., & Wanner, H. (1993). The hydrolysis of iridium(III). Journal of the Chemical Society, Dalton Transactions, (17), 2647-2651. [Link][11]

  • Stewart, J. J. P. (n.d.). Gibb's Free Energy. MOPAC. [Link]

  • Martynova, A. S., et al. (2017). Exothermal effect in the thermal decomposition of [IrCl6]2- containing salts with [M(NH3)5Cl]2+ cations: [M(NH3)5Cl][IrCl6] (М= Co, Cr, Ru, Rh, Ir). Dalton Transactions, 46(45), 15821-15830. [Link]

  • Yusenko, K. V., et al. (2019). Thermal decomposition of [Ir(NH3)5Cl]2[OsCl6]Cl2: a route to metastable Ir-Os alloys. Dalton Transactions, 48(3), 976-984. [Link]

  • Wang, Y., et al. (2022). Formation of Iridium(III) and Rhodium(III) Amine, Imine, and Amido Complexes Based on Pyridine-Amine Ligands: Structural Diversity Arising from Reaction Conditions, Substituent Variation, and Metal Centers. Inorganic Chemistry, 61(26), 10034-10044. [Link]

  • Anonymous. (n.d.). Consecutive Stability Constants in Solution. [Link][4]

  • Clark, J. (2015, January 15). Substitution in complex ions - stability constants. Chemguide. [Link]

  • AUS-e-TUTE. (n.d.). Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations Chemistry Tutorial. [Link][3]

  • Chemistry LibreTexts. (2021, November 4). 10.1: Thermodynamic Stability of Metal Complexes. [Link]

  • Chemistry LibreTexts. (2022, May 12). 10.1.1: Thermodynamic Data. [Link]

  • Vaska, L., & Chen, L. S. (1971). Oxygen-carrying iridium complexes: kinetics, mechanism, and thermodynamics. Science, 174(4009), 587-589. [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved February 20, 2026, from [Link]

  • Sawicka, J., & Wojciechowski, W. (1991). Thermal decomposition of [Co(NH3)5Cl]Cl2. Journal of Thermal Analysis, 41(2-3), 323-328. [Link]

  • University of the West Indies. (2005, October 7). Experiment 3b Kinetics of aquation of pentaamminechlorocobalt(III) chloride. [Link]

  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry (5th ed.). Wiley. [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). Chloride Enthalpy of Formation. [Link]

  • Welton, T. (2011). Investigating the origin of entropy-derived rate accelerations in ionic liquids. Faraday Discussions, 154, 111-125. [Link]

  • chemeurope.com. (n.d.). Iridium(III) chloride. [Link]

  • Klyukin, K., & Alexandrov, V. (2018). Ab Initio Thermodynamics of Iridium Surface Oxidation and Oxygen Evolution Reaction. ChemRxiv. [Link]

  • Curtis, N. J., & Lawrance, G. A. (1986). Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. Inorganic Chemistry, 25(4), 484-488. [Link]

  • Piacente, V., & Gigli, G. (1998). Enthalpies of ion-molecule reactions and formation enthalpies of negative ions. Journal of Physical Chemistry A, 102(43), 8443-8448. [Link]

  • Stolarczyk, J. K., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules, 29(11), 2530. [Link]

  • Chan, S. C. (1966). The solvolytic aquation and base hydrolysis of halogenopentaammine-rhodium(III) complexes. Australian Journal of Chemistry, 19(6), 1013-1019. [Link][7]

  • Filo. (2024, November 27). [Co(NH3)6]3+ is thermodynamically more stable than [Co(H2O)6]3+. [Link]

  • Wikipedia. (n.d.). Iridium(III) chloride. Retrieved February 20, 2026, from [Link][10][12]

  • Islam, S. S., & Ismail, K. (2010). Ion Pair Formation of CoCl2·6H2O and [Co(NH3)5Cl]Cl2 in Aqueous Medium at Different Temperatures-A Conductance Method. Journal of the Indian Chemical Society, 87(3), 273-278. [Link]

  • Torapava, N. (2011). Hydration, Solvation and Hydrolysis of Multicharged Metal Ions. Swedish University of Agricultural Sciences. [Link][6]

  • Gigli, R., & Piacente, V. (1998). Enthalpy of formation of gaseous molecules and ions, kJ/mol Molecule ∆. Journal of Chemical Thermodynamics, 30(8), 959-968. [Link]

  • Tkachev, N. (2024). THREE COMPOSITIONS OF HIGH-ENTROPY MELTS OF LITHIUM, SODIUM AND POTASSIUM FLUORIDES AND CHLORIDES AS PROMISING COOLANTS FOR MOLTEN SALT REACTORS. ChemRxiv. [Link]

  • Bandarenka, A. S., et al. (2017). On the pH Dependence of the Potential of Maximum Entropy of Ir(111) Electrodes. Scientific Reports, 7(1), 1295. [Link]

  • Hussain, M., et al. (2023). On K-Banhatti indices and entropy measure for rhodium (III) chloride via linear regression models. Heliyon, 9(10), e20935. [Link]

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An In-depth Technical Guide to the Chemical Safety and Data of N-Desethyl-N-(2-hydroxyethyl)isoproturon (CAS Number: 18532-38-6)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Use of Surrogate Data:

Therefore, this technical guide has been developed for researchers, scientists, and drug development professionals by primarily utilizing the extensive and well-documented safety and data profile of the parent compound, Isoproturon , as a surrogate. This approach is a standard practice in chemical safety assessment to infer the potential hazards of a metabolite when specific data is lacking. It is crucial for the user to understand that while the toxicological and safety profiles are likely to be related, they may not be identical. This guide will clearly indicate when the data pertains to Isoproturon.

Chemical Identification and Physicochemical Properties

N-Desethyl-N-(2-hydroxyethyl)isoproturon is a derivative of Isoproturon, formed through metabolic processes. To understand its potential behavior, a review of the physicochemical properties of the parent compound, Isoproturon, is essential.

PropertyValue (for Isoproturon)References
IUPAC Name 1,1-dimethyl-3-(4-propan-2-ylphenyl)urea[1]
CAS Number 34123-59-6[1]
Molecular Formula C₁₂H₁₈N₂O[1][2]
Molecular Weight 206.289 g/mol [1][2]
Appearance Colorless crystals[1][2]
Melting Point 158 °C[1][2]
Boiling Point 353 °C[1]
Water Solubility 65 mg/L (at 22 °C)[1][2]
Vapor Pressure 3.3 µPa (at 20 °C)[1]
log Kow (Octanol-Water Partition Coefficient) 2.87[2]

Toxicological Profile (Surrogate Data from Isoproturon)

The toxicological data for Isoproturon provides a basis for assessing the potential hazards of its metabolites.

Acute Toxicity

Isoproturon exhibits low acute oral toxicity in mammals.[3]

Route of ExposureSpeciesLD50 ValueReferences
OralMouse3350 mg/kg[1]
OralRat1826-3600 mg/kg[3]
DermalRat>2000 mg/kg[1]

It is reported to be non-irritating to the skin and eyes in rabbits.[1]

Chronic Toxicity and Carcinogenicity

Long-term exposure studies on Isoproturon have indicated potential health effects. In a two-year dietary study with rats, an increase in hepatocellular tumors was observed, but only at doses that also induced liver toxicity.[3] This suggests that Isoproturon may act as a tumor promoter rather than a direct carcinogen.[3][4] The World Health Organization (WHO) has classified Isoproturon in toxicity class III, signifying it as "Slightly Hazardous".[1]

The GHS classification for Isoproturon includes H351: Suspected of causing cancer.[1][5]

Metabolism and Degradation

Isoproturon is metabolized in organisms and the environment primarily through N-demethylation and oxidation of the ring-isopropyl group.[1][3] These degradation pathways lead to the formation of several metabolites, including N-Desethyl-N-(2-hydroxyethyl)isoproturon.

G Isoproturon Isoproturon (Parent Compound) Metabolite1 N-Desmethyl-Isoproturon Isoproturon->Metabolite1 N-Demethylation Metabolite2 N-Desethyl-N-(2-hydroxyethyl)isoproturon (CAS 18532-38-6) Isoproturon->Metabolite2 Hydroxylation & N-Dealkylation Metabolite3 Other Metabolites Metabolite1->Metabolite3 Further Degradation Metabolite2->Metabolite3 Further Degradation G cluster_0 Preparation cluster_1 Reaction/Experiment cluster_2 Post-Experiment Weighing Weigh Compound (in fume hood/enclosure) Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Experiment (in fume hood) Dissolving->Reaction Work-up Quench and Extract Reaction->Work-up Purification Purify Product Work-up->Purification Waste Dispose of Waste (in labeled containers) Purification->Waste

Caption: General laboratory workflow for handling chemical compounds.

Hygiene Measures
  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Contaminated clothing should be removed and laundered before reuse. [6]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways. [6]

First Aid and Accidental Release Measures

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [6]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6]

Accidental Release
  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete. [6]

Environmental Fate and Ecotoxicity (Surrogate Data from Isoproturon)

Isoproturon is mobile in soil and has been detected in both surface and groundwater. [3]It is very toxic to aquatic life with long-lasting effects. [1][5]

Organism Test Result References
Fish (Carp) LC50 191 mg/L [1]
Fish (Guppies) LC50 91 mg/L [1]
Fish (Catfish) LC50 9 mg/L [1]
Algae Acute Toxicity EC50 > 13 µg/L [7]

| Oysters | Acute Toxicity | EC50 > 370 µg/L | [7]|

The half-life of Isoproturon in water is approximately 30 days, and in soil, it is around 40 days. [3][7]

Experimental Protocol: Analysis in Water Samples by HPLC

This protocol provides a general method for the analysis of phenylurea herbicides like Isoproturon and its metabolites in water samples.

Objective: To quantify the concentration of Isoproturon and its metabolites in a water sample using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol (for SPE conditioning)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical standards of Isoproturon and its metabolites

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading the sample, dry the cartridge by passing air through it for 10-15 minutes.

    • Elute the analytes from the cartridge with 5 mL of acetonitrile into a collection vial.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 240 nm.

    • Run Time: Sufficient to allow for the elution of all compounds of interest.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known concentrations of Isoproturon and its metabolites.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Inject the prepared sample and quantify the concentration of the analytes by comparing their peak areas to the calibration curve.

Conclusion

While specific safety and toxicological data for N-Desethyl-N-(2-hydroxyethyl)isoproturon (CAS 18532-38-6) are limited, the comprehensive data available for its parent compound, Isoproturon, provides a strong basis for a precautionary approach to its handling and use. Based on the Isoproturon data, this metabolite should be treated as a substance that is potentially carcinogenic, harmful to specific organs upon repeated exposure, and very toxic to aquatic life. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. Further research is warranted to fully characterize the specific toxicological and ecotoxicological profile of N-Desethyl-N-(2-hydroxyethyl)isoproturon.

References

[1]Wikipedia. (n.d.). Isoproturon. Retrieved February 17, 2026, from [Link]

[4]Scribd. (n.d.). Isoproturon Herbicide Overview and Guidelines. Retrieved February 17, 2026, from [Link]

[3]World Health Organization. (2003). Isoproturon in Drinking-water. Retrieved February 17, 2026, from [Link]

[8]Leoci, R., & Ruberti, M. (2020). Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market. Journal of Sustainable Development, 13(6), 43. Retrieved February 17, 2026, from [Link]

[2]PubChem. (n.d.). Isoproturon. Retrieved February 17, 2026, from [Link]

[5]CPAChem. (2023, January 11). Safety data sheet: Isoproturon. Retrieved February 17, 2026, from [Link]

[7]Coastal Wiki. (2020, August 9). Isoproturon. Retrieved February 17, 2026, from [Link]

[9]Merlin, G., Vuillod, M., Lissolo, T., & Clement, B. (2002). Fate and bioaccumulation of isoproturon in outdoor aquatic microcosms. Environmental Toxicology and Chemistry, 21(6), 1255–1263. Retrieved February 17, 2026, from [Link]

[10]International Journal of Entomology Research. (2024, November 28). A review on evaluation of the toxicological impact of Isoproturon herbicide on fish. Retrieved February 17, 2026, from [Link]

[11]Agilent. (2024, August 23). Isoproturon Standard (1X1 mL) - Safety Data Sheet. Retrieved February 17, 2026, from [Link]

[12]CPAChem. (2024, January 29). Safety data sheet: Isoproturon 100 ug/ml in Acetonitrile. Retrieved February 17, 2026, from [Link]

[13]Chemsrc. (2025, August 21). Isoproturon | CAS#:34123-59-6. Retrieved February 17, 2026, from [Link]

[14]Cranfield University. (2009, October 27). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. Retrieved February 17, 2026, from [Link]

[6]Sevron Safety Solutions. (n.d.). Fieldguard - Safety Data Sheet. Retrieved February 17, 2026, from [Link]

[15]Niir Project Consultancy Services. (2024, October 19). How to Start an Isoproturon Manufacturing Business?. Retrieved February 17, 2026, from [Link]

[16]HPC Standards. (n.d.). Isoproturon | 1X50MG | C12H18N2O | 691564 | 34123-59-6. Retrieved February 17, 2026, from [Link]

[17]Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - isoproturon. Retrieved February 17, 2026, from [Link]

[18]CIRCABC. (2005, July 31). Isoproturon. Retrieved February 17, 2026, from [Link]

[19]University of Hertfordshire. (2026, February 2). Isoproturon (Ref: HOE 16410). Retrieved February 17, 2026, from [Link]

[20]ResearchGate. (2020, October 12). Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market. Retrieved February 17, 2026, from [Link]

Sources

Unraveling the Solid-State Architecture of Chloropentaammineiridium(III) Complexes: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Cornerstone of Coordination Chemistry

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural chemistry of iridium coordination complexes. We will delve into the methodologies for structure determination, present available crystallographic data for analogous compounds, and discuss the implications of these structural features.

The Science of Seeing Atoms: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, which in turn reveals the exact positions of atoms and the intricate details of their bonding.

The experimental workflow for SC-XRD is a meticulous process that demands precision at every stage. The quality of the final structural model is entirely dependent on the quality of the initial crystal and the data collected.

SC_XRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Crystal Growth & Selection Mounting Crystal Mounting Crystal_Growth->Mounting Screening Preliminary Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of [Ir(NH₃)₅Cl]²⁺ Analogues

Direct and unambiguous crystallographic data for the simple salt, [Ir(NH₃)₅Cl]Cl₂, is scarce in publicly accessible databases. However, the structure of the complex cation, [Ir(NH₃)₅Cl]²⁺, has been determined in several related compounds where the chloride counter-ions are replaced by other anions. These analogues provide a reliable picture of the cation's geometry and offer a basis for understanding the crystal packing in the target compound.

Case Study 1: The Nitrate Analogue - Ir(NH₃)₅Cl₂

A close analogue is the nitrate salt, which has been well-characterized. The presence of nitrate ions instead of chloride ions will influence the crystal packing and unit cell dimensions, but the geometry of the cation itself is expected to be very similar.

The crystallographic data for ₂ is summarized below.[1]

ParameterValue
Crystal SystemTetragonal
Space GroupI4
a7.6061(1) Å
b7.6061(1) Å
c10.4039(2) Å
α, β, γ90°
Volume601.894(16) ų
Z2
Case Study 2: The Double Salt - [Ir(NH₃)₅Cl]₂[IrCl₆]Cl₂

Another class of relevant compounds are the "double salts," where the [Ir(NH₃)₅Cl]²⁺ cation co-crystallizes with a complex anion and simple chloride ions. These structures provide further insight into the cation's geometry and its interactions within a more complex ionic lattice.

Crystallographic data for the binary complex salt [Ir(NH₃)₅Cl]₂[IrCl₆]Cl₂ is as follows.[2]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a11.221(2) Å
b7.912(2) Å
c13.427(3) Å
β99.62(3)°
Volume1175.3 ų
Z2

Structural Insights and Implications

The Coordination Sphere of Iridium

Across the various characterized salts, the [Ir(NH₃)₅Cl]²⁺ cation consistently displays a distorted octahedral geometry.[3] The central iridium(III) ion is coordinated to five ammonia (NH₃) ligands and one chloride (Cl⁻) ligand.

Coordination_Sphere Ir Ir N1 NH₃ Ir->N1 Ir-N N2 NH₃ Ir->N2 Ir-N N3 NH₃ Ir->N3 Ir-N N4 NH₃ Ir->N4 Ir-N N5 NH₃ Ir->N5 Ir-N Cl Cl Ir->Cl Ir-Cl

Caption: The coordination environment of the [Ir(NH₃)₅Cl]²⁺ cation.

The Ir-N bond lengths are typically shorter than the Ir-Cl bond, reflecting the different nature of the coordinate bonds.[3] In the structure of [Ir(NH₃)₅Cl]₂[ReCl₆]Cl₂, the average Ir-N distance is reported as 2.085 Å, while the Ir-Cl distance is 2.346 Å.[3] The bond angles around the iridium center deviate slightly from the ideal 90° of a perfect octahedron, a common feature in such complexes due to steric and electronic effects.[3]

Implications for Drug Development and Materials Science

The stability, solubility, and reactivity of [Ir(NH₃)₅Cl]Cl₂ are directly influenced by its crystal structure. The arrangement of the complex cations and chloride anions in the lattice, along with intermolecular forces such as hydrogen bonding between the ammine ligands and the chloride ions, will dictate the compound's macroscopic properties. For drug development, understanding these features is crucial for formulation, as they affect dissolution rates and bioavailability. In materials science, the crystal structure can influence properties like catalytic activity and serve as a precursor for the synthesis of new materials.

Conclusion

While the precise crystal structure of [Ir(NH₃)₅Cl]Cl₂ remains to be definitively reported in the reviewed literature, a wealth of information can be gleaned from its closely related analogues. The [Ir(NH₃)₅Cl]²⁺ cation consistently adopts a distorted octahedral geometry, a key structural feature that will be present in the target compound. The crystallographic data from the nitrate and double salt analogues provide a strong foundation for predicting the solid-state behavior of [Ir(NH₃)₅Cl]Cl₂. The determination of its specific crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field of inorganic chemistry.

References

  • Korenev, S. V., Venediktov, A. B., Shubin, Yu. V., Gromilov, S. A., & Yusenko, K. V. (2003). Crystal structure of [M(NH3)5Cl]2[IrCl6]Cl2 (M = Co, Rh, Ir) binary complex salts. Journal of Structural Chemistry, 44(1), 60-67.
  • Gromilov, S. A., Baidina, I. A., & Belyaev, A. V. (2009). CRYSTAL STRUCTURE AND PROPERTIES OF 2, (M = Ir, Rh, Ru). Journal of Structural Chemistry, 50(5), 971-974.

  • Gromilov, S. A., Korenev, S. V., Korolkov, I. V., & Baidina, I. A. (2004). Synthesis of nonequilibrium IrxRe1-x solid solutions. Crystal structure of [Ir(NH3)5Cl]2[ReCl6]Cl2. Journal of Structural Chemistry, 45(3), 462-467.

Sources

Methodological & Application

Synthesis of pentaamminechloroiridium(III) chloride from iridium trichloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of Pentaamminechloroiridium(III) Chloride from Iridium(III) Chloride

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific background for the synthesis of pentaamminechloroiridium(III) chloride, [Ir(NH₃)₅Cl]Cl₂, a key precursor in iridium coordination chemistry. The primary starting material for this synthesis is hydrated iridium(III) chloride (IrCl₃·xH₂O). This guide is intended for researchers and professionals in chemistry and drug development, offering in-depth explanations of the procedural steps, safety considerations, and characterization methods.

Introduction and Scientific Rationale

Pentaamminechloroiridium(III) chloride is an inorganic coordination complex featuring a central iridium(III) ion. The Ir(III) center, with its d⁶ electron configuration, readily forms stable, kinetically inert octahedral complexes. This compound serves as a valuable starting material for the synthesis of other iridium complexes and finds applications as a homogeneous catalyst and a precursor for advanced materials.[1][2]

The synthesis described herein proceeds by the reaction of hydrated iridium(III) chloride with aqueous ammonia.[3] This process involves the sequential displacement of water and chloride ligands from the iridium coordination sphere by ammonia molecules. The reaction conditions are carefully controlled to favor the formation of the pentaammine species and prevent the formation of the fully substituted hexaammineiridium(III) complex.

Core Reaction: IrCl₃·xH₂O + 5 NH₃ → [Ir(NH₃)₅Cl]Cl₂ + (x-1) H₂O

The causality behind the experimental choices lies in managing the ligand exchange kinetics. By controlling temperature and reagent concentrations, the substitution process can be effectively stopped at the desired pentaammine stage before complete ammination occurs.

Materials and Equipment

Reagents
ReagentFormulaCAS NumberMolar Mass ( g/mol )Notes
Iridium(III) chloride hydrateIrCl₃·xH₂O14996-61-3298.58 (anhydrous)A common starting point for iridium chemistry.[3]
Ammonium hydroxideNH₄OH1336-21-635.04Concentrated solution (e.g., 28-30%). Use in a fume hood.
Hydrochloric acidHCl7647-01-036.46Concentrated. Use for pH adjustment.
EthanolC₂H₅OH64-17-546.0795% or absolute, for washing.
Diethyl ether(C₂H₅)₂O60-29-774.12For final washing and drying.
Deionized waterH₂O7732-18-518.02For solutions and washing.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • pH indicator paper or pH meter

  • Desiccator for drying

Detailed Experimental Protocol

This protocol is designed as a self-validating system; observable changes such as color shifts and precipitation provide qualitative confirmation of the reaction's progress.

Step 1: Preparation of the Iridium(III) Aquo Complex
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Weigh 1.0 g of hydrated iridium(III) chloride (IrCl₃·xH₂O) and add it to the flask.

  • Add approximately 20 mL of deionized water. The hydrated salt is soluble in water, while the anhydrous form is not.[3]

  • Stir the mixture to dissolve the iridium salt. Gentle heating may be applied to facilitate dissolution, resulting in a dark green or brownish solution.

Causality: The initial dissolution in water forms a hydrated iridium chloro-aquo complex, [IrClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺, which is the reactive species for the subsequent ammination reaction.

Step 2: Ammination of the Iridium Complex
  • In a well-ventilated fume hood, slowly add 15 mL of concentrated ammonium hydroxide to the iridium salt solution while stirring vigorously.

  • A color change should be observed as the ammonia begins to displace the water and chloride ligands.

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the mixture to a gentle reflux (approximately 90-95 °C) using the heating mantle. Maintain reflux for 1-2 hours.

Causality: Heating provides the necessary activation energy to overcome the kinetic inertness of the Ir(III) center, promoting ligand substitution. The use of concentrated ammonia ensures a high ligand concentration, driving the equilibrium towards the formation of the ammine complex. The reaction of the trihydrate with ammonia is known to form ammine complexes.[3]

Step 3: Isolation of the Crude Product
  • After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-45 minutes to maximize the precipitation of the product.

  • Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with small portions of cold deionized water, followed by 95% ethanol, and finally diethyl ether.

Causality: The product has lower solubility in cold water, allowing for its precipitation upon cooling. Washing with ethanol and ether removes residual water and soluble impurities, facilitating faster drying.

Step 4: Purification by Recrystallization
  • Transfer the crude product to a beaker containing a minimal amount of hot deionized water to dissolve it.

  • Add a few drops of dilute HCl to ensure the solution is slightly acidic, which can improve crystal quality.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

  • Collect the purified crystals by vacuum filtration as described in Step 3.

  • Wash the crystals with ethanol and diethyl ether.

Step 5: Drying and Storage
  • Dry the purified product in a desiccator under vacuum for several hours to remove all traces of solvent.

  • The final product, pentaamminechloroiridium(III) chloride, should be a stable powder.

  • Store the compound in a tightly sealed container.

Synthesis Workflow Diagram

Synthesis_Workflow Workflow for [Ir(NH3)5Cl]Cl2 Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product reagents 1. Dissolve IrCl3·xH2O in Deionized Water addition 2. Add Conc. NH4OH reagents->addition reflux 3. Heat under Reflux (90-95°C, 1-2h) addition->reflux cooling 4. Cool to Induce Precipitation reflux->cooling filtration 5. Vacuum Filter and Wash (H2O, EtOH, Ether) cooling->filtration recrystallize 6. Recrystallize from Acidified Hot Water filtration->recrystallize drying 7. Dry in Desiccator recrystallize->drying characterize 8. Characterize Product drying->characterize

Caption: Key stages in the synthesis of pentaamminechloroiridium(III) chloride.

Characterization and Data

The identity and purity of the synthesized [Ir(NH₃)₅Cl]Cl₂ should be confirmed using standard analytical techniques.

PropertyExpected Value
Chemical Formula [Ir(NH₃)₅Cl]Cl₂
Linear Formula Cl₃H₁₅IrN₅[4][5]
Molecular Weight 383.73 g/mol [1][2][4][5]
Appearance Powder[1][2]
Melting Point >300 °C (decomposes)[1][2]
CAS Number 15742-38-8[1][4][5]
  • Infrared (IR) Spectroscopy: To confirm the presence of N-H stretches from the ammine ligands and the Ir-Cl bond.

  • UV-Visible Spectroscopy: To observe the characteristic d-d electronic transitions of the Ir(III) complex.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and compare it with the calculated theoretical values.

Safety and Handling

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).[6][7]

  • Ventilation: All steps involving concentrated ammonium hydroxide, hydrochloric acid, and iridium compounds should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[8][9]

  • Handling Iridium Compounds: Iridium salts can be hazardous. Avoid creating dust.[8][10] Avoid contact with skin and eyes.[7][8][9] Wash hands thoroughly after handling.[8] In case of accidental exposure, consult the relevant Safety Data Sheet (SDS).

  • Waste Disposal: Iridium-containing waste is considered hazardous. Collect all filtrates and residues in a designated, properly labeled hazardous waste container. Do not discharge to the sewer.[6][8] Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Iridium Chloride Safety Data Sheet. ESPI Metals. [Link]

  • Iridium, Sponge Safety Data Sheet. Stanford Advanced Materials. [Link]

  • Iridium Safety Data Sheet. BuyIsotope. [Link]

  • Platinum Iridium Alloy Safety Data Sheet. ESPI Metals. [Link]

  • Iridium(III) chloride. Wikipedia. [Link]

  • Iridium(III) Chloride Trihydrate. AMERICAN ELEMENTS. [Link]

  • Practical Write-Up on the Preparation of Chloropentaamminecobalt(III) Chloride. Uniwriter. [Link]

  • Synthesis of Pentaaminechlorocobalt(III) Chloride. Scribd. [Link]

  • Preparation of Chloro Penta Amine Cobalt(III) Chloride and Study of Its Influence on the Structural and Some Optical Properties. SciSpace. [Link]

  • Synthesis of Pentaaminechlorocobalt (III) Chloride. Scribd. [Link]

  • The Role of Iridium Trichloride (IrCl₃) in Modern Industry and Its Future Prospects. Stanford Advanced Materials. [Link]

  • Pentamminechlorocobalt (III) Chloride. Scribd. [Link]

  • Iridium Trichloride. AMERICAN ELEMENTS. [Link]

  • Synthesis of Chloropentaammine Cobalt (III) Chloride. YouTube. [Link]

Sources

Protocol for preparation of [Ir(NH3)5Cl]Cl2 via ammonium hexachloroiridate

Application Note: Precision Synthesis of via Ammonium Hexachloroiridate[1]

Introduction & Mechanistic Insight

The synthesis of


+4 (IV)+3 (III)11
The Reaction Pathway

The transformation involves two simultaneous processes:[1][2]

  • Reduction:

    
    . In this protocol, ammonia (
    
    
    ) acts as the reducing agent at elevated temperatures, oxidizing to nitrogen gas (
    
    
    ).[1]
  • Ligand Substitution: Displacement of five chloride ligands (

    
    ) by ammonia (
    
    
    ).[1]
1

Note: Ammonium chloride (


1

Safety & Pre-requisites

Critical Safety Hazards
  • (NH4)2[IrCl6]: Strong oxidant.[1] Irritating to eyes and skin.[1]

  • Ammonia (conc.): Severe respiratory irritant; causes burns. Use only in a well-ventilated fume hood.[1]

  • Pressure Vessel: This reaction generates gas (

    
    , 
    
    
    vapor) at high temperatures (
    
    
    ).[1] Use a rated autoclave or a heavy-walled borosilicate pressure tube with a safety shield.[1]
Reagents
ReagentPurityRole
Ammonium Hexachloroiridate

>99.9%Iridium Source (Precursor)
Ammonium Hydroxide (

)
28-30% (conc.)[1]Ligand Source & Reductant
Ammonium Chloride (

)
ACS ReagentBuffer / Electrolyte
Hydrochloric Acid (

)
12 M (conc.)[1]Precipitation / Purification
Ethanol95%Washing Agent

Experimental Protocol

Phase 1: Preparation & Reaction

Objective: Reduce Ir(IV) and substitute ligands under hydrothermal conditions.[1]

  • Charge the Vessel:

    • In a heavy-walled glass pressure tube (approx. 50-100 mL capacity), dissolve 1.0 g of

      
       in 10 mL  of deionized water.
      
    • Observation: Solution will be dark brown/red.[1]

  • Add Reagents:

    • Add 1.0 g of solid Ammonium Chloride (

      
      ).[1]
      
    • Add 10 mL of concentrated Ammonium Hydroxide (

      
      ).
      
    • Note: The addition of ammonia may cause a transient precipitate or color shift; this is normal.[1]

  • Seal and Heat:

    • Securely seal the pressure tube (Teflon screw cap with O-ring recommended).

    • Place in an oil bath or heating block pre-heated to 150°C .

    • Incubate for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The high temperature overcomes the kinetic inertness of the Ir-Cl bond.[1] The color will shift from dark brown to a lighter yellow-orange as Ir(III) forms.

Phase 2: Isolation & Purification

Objective: Isolate the target salt via the Common Ion Effect.[1]

  • Cool and Open:

    • Allow the vessel to cool to room temperature naturally.[1]

    • Caution: Open the vessel inside a fume hood to release residual ammonia pressure.[1]

  • Filtration (Clarification):

    • The solution should be yellow or pale orange.[1] If a small amount of black precipitate (metallic Ir) is present, filter the solution through a fine glass frit or Celite pad.[1] Discard the solid.

  • Precipitation:

    • Transfer the clear filtrate to a beaker.[1]

    • Slowly add 10 mL of concentrated HCl .

    • Reaction:

      
      .[1]
      
    • Heat the mixture near boiling for 10-15 minutes to ensure complete crystallization and removal of excess ammonia.

  • Crystallization:

    • Cool the solution slowly to room temperature, then place in an ice bath for 1 hour.

    • A heavy yellow precipitate of

      
       will form.[1]
      
  • Wash and Dry:

    • Filter the yellow crystals using a Büchner funnel.[1]

    • Wash with ice-cold 0.1 M HCl (2 x 5 mL) to remove unreacted species.[1]

    • Wash with Ethanol (2 x 10 mL) to remove water.[1]

    • Dry in a vacuum oven at 60°C for 2 hours.

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the redox transition and purification logic.

GStartStart: (NH4)2[IrCl6](Ir-IV, Dark Brown)ReagentsAdd NH4OH (excess) + NH4ClSolvent: H2OStart->ReagentsReactionHydrothermal Reaction150°C, 4-6 hrs, Sealed TubeReagents->ReactionRedoxMechanism:1. Reduction: Ir(IV) -> Ir(III)2. Substitution: Cl -> NH3Reaction->RedoxIn-situFiltrationFiltrationRemove metallic Ir (if any)Reaction->FiltrationAcidificationAdd Conc. HClPrecipitate [Ir(NH3)5Cl]Cl2Filtration->AcidificationClear Yellow FiltrateProductFinal Product: [Ir(NH3)5Cl]Cl2(Yellow Crystals)Acidification->ProductCrystallization

Caption: Synthesis workflow from Ir(IV) precursor to purified Ir(III) pentammine salt.

Characterization & Quality Control

To ensure the integrity of the synthesized protocol, compare your results against these standard values.

ParameterExpected ResultMethod of Verification
Appearance Yellow to Golden-Yellow PowderVisual Inspection
Solubility Soluble in hot water; Sparingly soluble in cold water/HClSolubility Test
UV-Vis Spectrum

(LMCT band)
Aqueous Solution
IR Spectroscopy Distinct

bands at

KBr Pellet
Yield 60 - 80%Gravimetric Analysis
Troubleshooting Guide
  • Problem: Product is dark or gray.

    • Cause: Contamination with metallic Iridium (over-reduction) or unreacted Ir(IV).[1]

    • Solution: Ensure filtration step (Phase 2, Step 2) is thorough.[1] If dark color persists, recrystallize from boiling water containing a few drops of HCl.[1]

  • Problem: Low Yield.

    • Cause: Incomplete precipitation.[1]

    • Solution: Ensure the solution is cooled thoroughly in an ice bath after HCl addition.[1] The salt is moderately soluble in pure water but insoluble in HCl (Common Ion Effect).

References

  • Inorganic Syntheses, Vol. 12. Pentaamminechloroiridium(III) Chloride. McGraw-Hill, 1970.[1] [1]

  • Bauer, R. A., & Basolo, F. Kinetics of the reaction of chloropentaammineiridium(III) ion with base.[1] Journal of the American Chemical Society, 1968.[1] [1]

  • BenchChem. Synthesis of Organometallic Iridium Complexes. (General reference for Ir precursor handling). [1]

Application Note: Synthesis of High-Purity Iridium Nanoparticles via Pentaamminechloroiridium(III) Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Using pentaamminechloroiridium(III) chloride (


) as a precursor for iridium nanoparticles (IrNPs) represents a specialized approach in nanomaterials synthesis. Unlike standard chloride salts (e.g., 

), this coordination complex offers distinct advantages in controlling particle nucleation and generating ligand-free, high-purity catalytic surfaces via thermal routes.

The following Application Note and Protocol is designed for high-level R&D contexts.

Executive Summary

This guide details the protocol for synthesizing iridium nanoparticles (IrNPs) using pentaamminechloroiridium(III) chloride (


). While traditional wet-chemical reduction of simple iridium salts is common, the use of the pentaammine precursor is preferred when halide-free surface properties  and porous morphology  are critical. This precursor is particularly valuable in the development of heterogeneous catalysts for pharmaceutical hydrogenation and electrochemical sensors.

Key Advantages of


: 
  • Kinetic Stability: The robust ammine ligands prevent premature nucleation, allowing for precise control over growth during thermal activation.

  • Volatile Byproducts: Upon reduction, ligands decompose into

    
    , 
    
    
    
    , and
    
    
    , leaving a pristine metal surface without persistent organic surfactants.
  • Porosity Control: The release of gaseous byproducts during decomposition induces a nanoporous structure, increasing the active surface area.

Precursor Chemistry & Mechanism[1][2]

The Challenge of Ammine Ligands

Unlike labile


 species, the 

cation is kinetically inert due to the strong

-donation of the ammine groups and the low-spin

electronic configuration of Ir(III). Consequently, standard room-temperature reducing agents (e.g.,

) are often ineffective or yield polydisperse aggregates.

Successful synthesis requires high-energy activation , typically via:

  • Thermal Decomposition (Calcination): Heating in a reductive atmosphere (

    
    ) to strip ligands.
    
  • Solvothermal Reduction: High-temperature liquid-phase reduction (polyol process) to overcome the activation energy barrier.

Reaction Pathway (Thermal)

The transformation from precursor to metallic nanoparticle follows a multi-stage decomposition:

  • Deamination (

    
    ):  Loss of outer-sphere chlorides and partial ammonia release.
    
  • Reduction (

    
    ):  Hydrogen reduces the Ir(III) center to Ir(0).
    
  • Nucleation & Sintering: Metallic clusters coalesce into nanoparticles.

DecompositionMechanism Precursor [Ir(NH3)5Cl]Cl2 (Crystalline Solid) Intermediate Intermediate Phase (Ir-N-Cl complex) Precursor->Intermediate Heat (200°C) -NH3, -HCl Nucleation Ir(0) Nuclei (Cluster Formation) Intermediate->Nucleation H2 Reductant >350°C FinalProduct Porous Ir Nanoparticles (FCC Crystal Structure) Nucleation->FinalProduct Sintering 500°C

Figure 1: Thermal decomposition pathway of pentaamminechloroiridium(III) chloride in a hydrogen atmosphere.

Experimental Protocols

Protocol A: Thermal Decomposition (Solid-State Synthesis)

Best for: Heterogeneous catalysts, electrode coatings, and supported nanoparticles.

Materials:

  • Precursor:

    
     (99.9% trace metals basis).
    
  • Support (Optional): Activated Carbon, Alumina, or Graphene Oxide.

  • Gas Feed: 5%

    
     / 95% 
    
    
    
    (safety mix) or pure
    
    
    .

Workflow:

  • Impregnation (If Supported):

    • Dissolve

      
       in deionized water (Solubility 
      
      
      
      g/L at RT; heat to 60°C if needed).
    • Add support material and stir for 4 hours.

    • Evaporate solvent via rotary evaporator to obtain a dry powder.

  • Furnace Loading:

    • Place the precursor powder in a quartz boat.

    • Insert into a tube furnace.

  • Calcination Profile:

    • Purge: Flow

      
       (100 sccm) for 30 min at RT to remove oxygen.
      
    • Ramp 1: Heat to 250°C at 5°C/min (Ligand release zone). Hold for 1 hour.

    • Switch Gas: Switch to

      
       mix.
      
    • Ramp 2: Heat to 500°C at 2°C/min (Reduction zone).

    • Soak: Hold at 500°C for 2 hours.

  • Cooling:

    • Cool to RT under

      
       flow (Do not expose to air while hot to prevent re-oxidation).
      

Validation:

  • XRD: Confirm Face-Centered Cubic (FCC) metallic Iridium peaks (2

    
    ).
    
  • TEM: Expect particle sizes of 2–5 nm (supported) or fused porous networks (unsupported).

Protocol B: Solvothermal Polyol Synthesis (Colloidal)

Best for: Bio-applications requiring dispersible nanoparticles.

Rationale: Since water/borohydride is ineffective, we use ethylene glycol (EG) as both solvent and high-temperature reducing agent.

Materials:

  • Ethylene Glycol (EG)

  • Polyvinylpyrrolidone (PVP, MW 40k) as stabilizer.

Step-by-Step:

  • Precursor Solution: Dissolve 50 mg

    
     and 200 mg PVP in 20 mL Ethylene Glycol. Sonicate for 20 mins.
    
  • Heating: Transfer to a round-bottom flask with a reflux condenser.

  • Reaction:

    • Heat rapidly to 190°C (near boiling point of EG).

    • The solution will shift from pale yellow to dark brown/black.

    • Maintain reflux for 3 hours.[1] Note: The high temperature is required to break the Ir-N bonds.

  • Work-up:

    • Cool to room temperature.[2]

    • Precipitate particles by adding 60 mL acetone.

    • Centrifuge at 8,000 rpm for 15 min.

    • Resuspend in water or ethanol.[3]

Characterization & Quality Control

Data Summary Table: Expected Properties
ParameterThermal Method (Protocol A)Solvothermal Method (Protocol B)
Morphology Nanoporous aggregates / Supported islandsSpherical, discrete colloids
Size Range 5 – 50 nm (sintered networks)2 – 6 nm
Surface Purity High (Ligand-free)Moderate (PVP capped)
Crystallinity High (Sharp XRD peaks)Moderate (Broad XRD peaks)
Active Surface Area Very High (

)
High (dependent on size)
Troubleshooting Guide
  • Issue: Incomplete Reduction (Yellowish tint remains).

    • Cause: Temperature too low; Ammine ligands not fully displaced.

    • Fix: Increase Solvothermal temp to 195°C or extend Calcination soak time.

  • Issue: Large Aggregates (>100nm).

    • Cause: Heating rate too fast (Thermal) or insufficient PVP (Solvothermal).

    • Fix: Reduce ramp rate to 1°C/min to prevent "thermal runaway" sintering; increase PVP:Ir ratio to 10:1.

Strategic Applications in Drug Development

Heterogeneous Catalysis (Hydrogenation)

The "naked" surface produced by Protocol A is ideal for stereoselective hydrogenation of pharmaceutical intermediates. The absence of organic ligands ensures that the catalytic sites are sterically accessible to complex drug molecules.

Biosensing Platforms

IrNPs derived from this precursor exhibit excellent electrochemical stability.

  • Workflow: Deposit

    
     ink onto Screen Printed Carbon Electrodes (SPCE) 
    
    
    
    Thermal activation
    
    
    Functionalization with antibodies.
  • Use Case: Detection of oxidative stress biomarkers (e.g.,

    
    ) where IrNPs act as a peroxidase mimic (nanozyme).
    

ApplicationWorkflow cluster_0 Sensor Fabrication cluster_1 Diagnostic Output Step1 Precursor Ink Deposition Step2 Thermal Activation (Formation of Porous Ir) Step1->Step2 Step3 Bio-Functionalization (Antibody/Enzyme) Step2->Step3 Signal Electrochemical Signal (H2O2 Reduction) Step3->Signal

Figure 2: Workflow for utilizing IrNPs in electrochemical biosensor fabrication.

References

  • Yusenko, K. V., et al. (2020).[4] "Thermal decomposition of parent bimetallic precursor [Ir(NH3)5Cl][OsCl6]...". ResearchGate.[5][6] Available at: [Link]

  • Martynova, A. S., et al. (2017). "Exothermal effects in the thermal decomposition of [IrCl6]2−-containing salts with [M(NH3)5Cl]2+ cations". Royal Society of Chemistry (Dalton Transactions). Available at: [Link]

  • Mathiesen, J. K., et al. (2023).[7][8] "Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering". ChemRxiv. Available at: [Link]

  • Sakai, T., et al. (2014). "Hydrogen-assisted fabrication of spherical gold nanoparticles through sonochemical reduction...". Ultrasonics Sonochemistry. (Cited for comparative sonochemical reduction mechanisms applicable to noble metals). Available at: [Link]

  • Vasilchenko, D., et al. (2016). "Studying the Process of (NH4)2[IrCl6] Thermal Decomposition". Novosibirsk State University Research. Available at: [Link]

Sources

Application Note: Photochemical Reaction Mechanisms of Pentaamminechloroiridium(III) Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the photochemical characterization and reaction mechanisms of pentaamminechloroiridium(III) chloride ,


. Unlike its labile Cobalt(III) analogs, Iridium(III) complexes are kinetically inert in the ground state, making them ideal candidates for photoactivated chemotherapy (PACT)  and precise actinometric standards.

Upon ultraviolet irradiation, the complex undergoes efficient photoaquation , releasing a chloride ion to generate the reactive aquo-species


. This transformation mimics the activation mechanism of cisplatin, allowing for spatiotemporally controlled DNA binding.

This guide provides a self-validating protocol for synthesis, photochemical activation, and quantum yield determination, designed for researchers in inorganic photochemistry and drug development.

Theoretical Framework

Electronic Structure and Excitation

The


 cation is a low-spin 

octahedral complex. Its photochemical activity is governed by the population of excited states via photon absorption.
  • Ground State (

    
    ): 
    
    
    
    configuration. Inert due to high crystal field stabilization energy.[1]
  • Excitation (

    
    ):  Absorption of UV light (typically 254 nm – 350 nm) promotes an electron from the non-bonding 
    
    
    
    orbital to the antibonding
    
    
    orbital (
    
    
    transition) or involves Ligand-to-Metal Charge Transfer (LMCT).
  • Reaction Pathway: The population of the

    
     orbital weakens the metal-ligand 
    
    
    
    -bonds. Due to the specific axis of the
    
    
    orbital, the weakest ligand (Cl⁻) is preferentially expelled and replaced by solvent (water).
Reaction Mechanism: Photoaquation

The primary photochemical reaction is the substitution of the chloride ligand by water:



Figure 1: Photophysical Mechanism

Photophysics GS Ground State (S0) t2g6 ES_Singlet Excited Singlet (S1) LF (t2g5 eg1) GS->ES_Singlet hν (Absorption) ES_Triplet Excited Triplet (T1) Inter-System Crossing ES_Singlet->ES_Triplet ISC (Fast due to heavy atom) Intermediate Five-Coordinate Intermediate [Ir(NH3)5]3+ ES_Triplet->Intermediate Cl- Dissociation Product Aquo Product [Ir(NH3)5(H2O)]3+ Intermediate->Product + H2O (Fast)

Caption: Jablonski-type diagram illustrating the photoaquation pathway governed by Ligand Field (LF) excitation and subsequent chloride dissociation.

Synthesis and Characterization Protocol

Objective: Synthesize high-purity


 free from 

impurities.
Reagents
  • Ammonium hexachloroiridate(IV),

    
    
    
  • Ammonium hydroxide (

    
    ), conc.
    
  • Ammonium chloride (

    
    )[2]
    
  • Hydrochloric acid (

    
    ), 12 M and 0.1 M
    
  • Ethanol (95%)

Step-by-Step Synthesis
  • Reduction & Substitution: Dissolve 1.0 g of

    
     in 10 mL of warm water. Add 10 mL of conc. 
    
    
    
    and 1.0 g of
    
    
    .
  • Reflux: Heat the mixture under reflux for 3–4 hours. The solution will shift from dark brown/red (Ir(IV)) to a lighter yellow/orange (Ir(III)). Note: Ir(III) substitution is slow; ensure sustained reflux.

  • Precipitation: Cool the solution to room temperature. Slowly add conc.

    
     until the pH is strongly acidic (pH < 1).
    
  • Crystallization: Heat the acidic solution to boiling for 15 minutes to ensure any coordinated carbonate (if

    
     was used) is removed, then cool slowly to 0°C in an ice bath. Yellow-orange crystals of 
    
    
    
    will precipitate.
  • Purification: Filter the crystals. Recrystallize by dissolving in minimum boiling 0.1 M HCl and cooling. Wash with ice-cold water, then ethanol.[3][4] Dry in a vacuum desiccator.

Validation (Quality Control)

Before photolysis, validate the compound:

  • UV-Vis:

    
     should be observed at ~255 nm  and ~305 nm  (shoulder) in 0.1 M HCl.
    
  • Solubility: Soluble in water; insoluble in ethanol.

Photochemical Experimental Protocol

Objective: Determine the quantum yield (


) of chloride release.
Experimental Setup
  • Light Source: 150W Xe arc lamp with a monochromator (set to 254 nm or 313 nm) OR a high-power UV LED (e.g., 365 nm).

  • Reactor: Quartz cuvette (1 cm path length) with magnetic stirring.

  • Actinometer: Potassium Ferrioxalate (standard for UV range).

Figure 2: Experimental Workflow

Workflow Step1 1. Sample Prep Dissolve complex in 0.01 M HClO4 (Prevents thermal hydrolysis) Step2 2. Baseline Analysis Record UV-Vis (200-500 nm) Confirm A > 2.0 at irradiation λ Step1->Step2 Step3 3. Irradiation Expose to monochromatic light Time points: 0, 5, 10, 15, 20 min Step2->Step3 Step4 4. Quantification Method A: UV-Vis Shift Method B: Free Cl- Analysis Step3->Step4 Step5 5. Calculation Compute Quantum Yield (Φ) Step4->Step5

Caption: Step-by-step workflow for determining photochemical efficiency.

Irradiation Procedure
  • Preparation: Prepare a

    
     M solution of 
    
    
    
    in
    
    
    M
    
    
    (to suppress thermal aquation).
  • Blanking: Measure the initial UV-Vis spectrum (

    
    ).
    
  • Exposure: Irradiate the sample for fixed intervals (e.g., 60 seconds). Ensure the solution is stirred to prevent local depletion.

  • Monitoring:

    • Spectral Shift: The absorption peak at 255 nm will decrease, and the peak for the aquo-complex (

      
      ) will appear (blue shift).
      
    • Isosbestic Points: Look for clear isosbestic points, which confirm a clean A

      
       B conversion without side reactions.
      
Data Analysis: Quantum Yield ( )

Calculate


 using the following equation:


Moles of photons (


)  are determined via Ferrioxalate actinometry run in parallel.
Moles of product  are determined by the change in absorbance (

) at the monitoring wavelength:


Where


.
ParameterTypical Value / RangeNotes

0.09 - 0.11Temperature dependent

~0.13Higher energy excitation
Thermal Rate (

)

Negligible at 25°C in acid

Application in Drug Development

DNA Binding Mechanism

The


 complex serves as a photo-activated analog to Cisplatin.
  • Inert Prodrug: In the dark, the Cl ligand is tightly bound, preventing interaction with biomolecules (low toxicity).

  • Activation: Upon irradiation, the Cl is released, generating the cationic aquo species.

  • Targeting: The

    
     species binds to DNA, primarily at N7-Guanine sites, causing structural distortion and apoptosis.
    
Protocol for DNA Binding Assay
  • Incubate plasmid DNA (e.g., pUC19) with the complex at varying concentrations (

    
    ).
    
  • Irradiate with UV light (365 nm) for 15 minutes.

  • Run Gel Electrophoresis .

    • Result: Look for the transition from Supercoiled (Form I) to Nicked Circular (Form II) DNA, indicating strand scission or unwinding due to covalent binding.

References

  • Ford, P. C. (1982). Photochemical reaction mechanisms of transition metal complexes. Chemical Reviews.[1]

  • Moggi, L., Varani, G., Manfrin, M. F., & Balzani, V. (1970). Photochemistry of Cobalt(III), Rhodium(III), and Iridium(III) complexes. Inorganica Chimica Acta.

  • Talebinjad, et al. (2020). Iridium(III) complexes as photoactivatable anticancer agents. Dalton Transactions.[1]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry.[1]

Sources

Catalytic applications of iridium(III) ammine complexes in organic synthesis

[1][2][3]

Executive Summary & Mechanistic Grounding

Iridium(III) complexes are characterized by their high kinetic stability (low ligand exchange rates) and robust octahedral geometry. Unlike labile catalytic intermediates, Ir(III) amine complexes often operate via Metal-Ligand Cooperation (MLC) or Outer-Sphere mechanisms , where the amine ligand actively participates in bond breaking/forming without dissociating from the metal center.

Core Mechanistic Advantages
  • Kinetic Inertness: The strong Ir(III)-N bond prevents catalyst decomposition, enabling high turnover numbers (TON) even under harsh conditions.

  • Bifunctional Activation: In diamine complexes (e.g., N-sulfonylated diamines), the N-H proton acts as a Brønsted acid while the Ir-H acts as a hydride source. This concerted transfer bypasses high-energy ionic intermediates.

  • Chiral Scaffolding: The rigid octahedral coordination sphere effectively relays chirality from diamine ligands to the substrate, achieving high enantioselectivity (

    
     ee).
    

Primary Application: Asymmetric Transfer Hydrogenation (ATH)

The most authoritative application of Ir(III) amine complexes is the asymmetric reduction of ketones and imines using the Cp*Ir(III)(diamine) architecture (Noyori-Ikariya type catalysts).

Mechanism: Concerted Proton-Hydride Transfer

The reaction proceeds via a 16e⁻/18e⁻ catalytic cycle. The active 16e⁻ species (A) dehydrogenates the hydrogen source (formate/isopropanol) to form the 18e⁻ iridium-hydride amine species (B). This species delivers a proton (


ATH_MechanismPrecatPre-catalyst[Cp*Ir(Cl)(TsDPEN)]Active16e16e⁻ Active Species[Cp*Ir(TsDPEN)](Lewis Acidic)Precat->Active16e-HCl (Base promoted)Hydride18e18e⁻ Ir-Hydride[Cp*Ir(H)(TsDPEN)](Reducing Agent)Active16e->Hydride18e+ HCOOH / - CO₂(Formate Dehydrogenation)TransStateTransition StateConcerted H⁻/H⁺ TransferTransState->Active16eRelease Chiral AlcoholHydride18e->TransState+ Substrate (Ketone)

Caption: Catalytic cycle of Cp*Ir(III)-diamine mediated Asymmetric Transfer Hydrogenation involving metal-ligand cooperation.

Detailed Protocol: Enantioselective Reduction of Acetophenone

Target: Synthesis of (R)-1-phenylethanol via ATH using [Cp*Ir(TsDPEN)]. Standard:


Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Catalyst Precursor:

    
     (Dimer)[1]
    
  • Chiral Ligand: (1S, 2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio)[2]

  • Solvent: Dichloromethane (DCM) or Water (for green chemistry variants)

  • Substrate: Acetophenone (purified/distilled)

Step-by-Step Workflow
Phase 1: In-Situ Catalyst Generation
  • Charge: In a flame-dried Schlenk flask, add

    
     (0.005 mmol, 0.5 mol% Ir) and (S,S)-TsDPEN (0.012 mmol, 1.2 eq relative to Ir).
    
  • Solvate: Add degassed DCM (2 mL).

  • Activate: Add

    
     (0.02 mmol) to neutralize the HCl released upon complexation. Stir at room temperature for 15 minutes. The solution should turn from orange to deep red/purple, indicating the formation of the 16e⁻ amido complex.
    
Phase 2: Hydrogenation Reaction
  • Substrate Addition: Add Acetophenone (1.0 mmol) to the catalyst solution.

  • H-Source Addition: Slowly inject the Formic Acid/Triethylamine azeotrope (5:2) (0.5 mL, excess).

    • Note: Gas evolution (

      
      ) will occur. Ensure the system is open to an inert gas line (Ar/N2) or a bubbler.
      
  • Reaction: Stir vigorously at

    
    . Monitor by TLC or GC.
    
    • Checkpoint: Reaction is typically complete within 2-5 hours.

Phase 3: Quench & Isolation
  • Quench: Add water (5 mL) to stop the reaction.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
    
Quantitative Performance Data (Substrate Scope)

Typical results using CpIr(TsDPEN) catalyst:*

Substrate ClassRepresentative R-GroupYield (%)ee (%)Time (h)
Aryl Ketones Ph (Acetophenone)9897 (R)2
Subst. Aryl 4-Cl-Ph9695 (R)3
Heteroaryl 2-Thienyl9492 (R)4
Aliphatic Cyclohexyl88>90 (R)12
Cyclic Imines 1-Methyl-3,4-dihydroisoquinoline9596 (S)*1

*Note: Imine reduction often requires slightly elevated temperatures or higher catalyst loading.

Advanced Application: Werner-Type H-Bonding Catalysis

Beyond organometallic hydride transfer, "Werner complexes" (chiral octahedral metal-ammine salts) utilize the polarized N-H bonds of coordinated amines to activate electrophiles via hydrogen bonding.

  • Catalyst:

    
    -[Ir(en)3]³⁺ (resolved with chiral anions like TRISPHAT).
    
  • Mechanism: The inert Ir(III) center acts as a structural anchor. The amine protons (

    
    ) form a chiral pocket, activating substrates (e.g., Michael acceptors) for nucleophilic attack.
    
  • Status: While less active than their Co(III) analogues, Ir(III) variants offer superior stability in oxidative environments.

Experimental Validation Workflow

To ensure reliability, every new substrate should undergo the following validation loop:

Validation_LoopStartSubstrate ScreeningRacemicRun Racemic Control(NaBH4 Reduction)Start->RacemicCatalyticRun Ir(III) Catalyzed(Cp*Ir-diamine)Start->CatalyticAnalysisChiral GC/HPLCCompare TracesRacemic->AnalysisCatalytic->AnalysisOptimizeOptimize T / Solvent(If ee < 90%)Analysis->OptimizeLow SelectivityOptimize->CatalyticIterate

Caption: Validation workflow for optimizing enantioselectivity in Ir(III) catalyzed reductions.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link(Foundational mechanistic work applicable to Ir analogues).

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link.

  • Gladysz, J. A. (2020).[3] Launching Werner Complexes into the Modern Era of Catalytic Enantioselective Organic Synthesis. Accounts of Chemical Research. Link(Discusses Werner-type H-bond catalysis including Ir salts).

  • Wang, C., et al. (2008). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with high enantioselectivity. Journal of the American Chemical Society.[4] Link.

  • Zhu, J., et al. (2020).[3] Formation of Iridium(III) Complexes via Selective Activation of the C–H and N–H Bonds.[3] Inorganic Chemistry. Link.

Application Note: Elucidating DNA Intercalation Mechanisms with Pentaamminechloroiridium(III) Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DNA Intercalation in Drug Discovery

DNA intercalation, the insertion of a molecule between the base pairs of the DNA double helix, is a fundamental mechanism of action for a wide array of therapeutic agents, particularly in anticancer and antimicrobial drug development.[1][2][3][4] This binding mode can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][5] Consequently, the detailed study of DNA intercalation is paramount for the rational design of new and more effective pharmaceuticals.[6][7] Octahedral metal complexes, such as those of iridium(III), offer unique advantages as DNA probes due to their rich photophysical properties, structural diversity, and potential for specific DNA recognition.[8][9][10][11] This application note provides a comprehensive guide to utilizing pentaamminechloroiridium(III) as a robust probe for investigating DNA intercalation, detailing the underlying principles and providing step-by-step protocols for key biophysical techniques.

Pentaamminechloroiridium(III), with its defined octahedral geometry and potential for ligand substitution, serves as an excellent model for studying the fundamental aspects of DNA-metal complex interactions.[12][13][14] The methodologies described herein are designed to provide a multi-faceted approach to characterizing the binding mode and affinity of this iridium complex, ensuring a high degree of confidence in the experimental findings.

Pentaamminechloroiridium(III) as a DNA Intercalation Probe

The suitability of pentaamminechloroiridium(III) as a DNA probe stems from its distinct physicochemical properties. The complex possesses a stable +3 oxidation state and an octahedral coordination geometry, which influences its approach and interaction with the DNA grooves and base pairs.[8][10] While the ammine ligands provide aqueous solubility, the overall charge and size of the complex are critical determinants of its binding affinity and mode. The interaction is typically monitored by observing changes in the spectroscopic and hydrodynamic properties of either the iridium complex or the DNA upon binding.

Experimental Workflow for DNA Intercalation Studies

A logical and sequential experimental approach is crucial for unambiguously determining the DNA binding mode of pentaamminechloroiridium(III). The following workflow is recommended:

experimental_workflow cluster_synthesis Probe Preparation cluster_binding Binding Affinity & Mode cluster_structural Structural & Conformational Changes cluster_validation Data Analysis & Interpretation synthesis Synthesis & Characterization of Pentaamminechloroiridium(III) uv_vis UV-Vis Spectroscopy (Binding Constant) synthesis->uv_vis Initial Binding Assessment fluorescence Fluorescence Spectroscopy (Competitive Binding) uv_vis->fluorescence Confirmation of Intercalation cd Circular Dichroism (Conformational Changes) fluorescence->cd Structural Perturbation Analysis viscosity Viscosity Measurements (Helix Lengthening) cd->viscosity Hydrodynamic Validation analysis Comprehensive Data Analysis & Mechanistic Conclusion viscosity->analysis Final Mechanistic Elucidation fluorescence_quenching cluster_initial Initial State cluster_final After Iridium Complex Addition DNA DNA Double Helix EtBr Ethidium Bromide (Fluorescent) DNA->EtBr Intercalation Fluorescence_High High Fluorescence EtBr->Fluorescence_High Results in Iridium Iridium Complex (Quencher) Iridium->DNA Displaces EtBr Fluorescence_Low Low Fluorescence Iridium->Fluorescence_Low Leads to

Caption: Principle of the ethidium bromide displacement assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding. [7][15][16]The characteristic CD spectrum of B-form DNA, with a positive band around 275 nm and a negative band around 245 nm, is sensitive to structural perturbations. [17][18]Intercalation can induce significant changes in these bands, reflecting alterations in DNA helicity and base stacking. [7][19] Protocol:

  • Prepare a solution of ct-DNA in a suitable buffer.

  • Record the CD spectrum of DNA alone in the far-UV range (220-320 nm). [17]3. Titrate the DNA solution with increasing concentrations of the pentaamminechloroiridium(III) complex.

  • Allow the solution to equilibrate after each addition before recording the spectrum.

  • Analyze the changes in the ellipticity and wavelength of the characteristic DNA bands. Significant alterations are indicative of a strong interaction that perturbs the DNA secondary structure, consistent with intercalation. [17]

    Observed Change in CD Spectrum Possible Interpretation
    Increase in the intensity of the positive band and a decrease in the intensity of the negative band Stabilization of the B-form DNA conformation.
    Shift in the crossover point Changes in the helical twist of the DNA.

    | Appearance of an induced CD signal in the region of the complex's absorption | Chiral arrangement of the achiral iridium complex upon binding to the chiral DNA. |

Viscosity Measurements

Viscosity measurement is a definitive method for distinguishing between intercalative and non-intercalative binding modes. [17][20]Classical intercalators increase the separation between adjacent base pairs, leading to a lengthening of the DNA helix and a corresponding increase in the viscosity of the DNA solution. [21][22] Protocol:

  • Prepare a concentrated solution of ct-DNA in a buffer. To ensure homogeneity, the DNA should be sonicated to a uniform length (e.g., 200-300 base pairs).

  • Using a capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer and the DNA solution.

  • Add increasing amounts of the pentaamminechloroiridium(III) complex to the DNA solution and measure the flow time after each addition.

  • Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of DNA with and without the complex, respectively.

  • Plot the relative specific viscosity versus the ratio of the concentration of the iridium complex to the concentration of DNA. A significant increase in relative viscosity strongly supports an intercalative binding mode.

Data Interpretation and Conclusion

A comprehensive analysis of the data obtained from these complementary techniques is essential for a conclusive determination of the DNA binding mechanism.

Technique Observation Consistent with Intercalation
UV-Vis Spectroscopy Hypochromism and bathochromic shift.
Fluorescence Spectroscopy Significant quenching of EtBr-DNA fluorescence.
Circular Dichroism Perturbation of the characteristic B-form DNA CD spectrum.
Viscosity Measurements Increase in the relative viscosity of the DNA solution.

References

  • Viscosity measurements of DNA solutions with and without condensing agents.
  • Recognition of DNA by octahedral coordination complexes. Royal Society Publishing.
  • Application Note: Measuring DNA Intercalation of Anticancer Agent 262. Benchchem.
  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. PMC, NIH.
  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
  • Viscosity Measurements. RIIDFCM.
  • Fluorescence Spectral Study of Interaction of Water-soluble Metal Complexes of Schiff-base and DNA. J-Stage.
  • How to analytically quantify a chemical's potential to intercalate DNA? StackExchange.
  • (a) Complex‐DNA interaction study by UV‐Vis spectroscopy and respective... ResearchGate.
  • Phosphorescent cyclometalated iridium(III) complexes: synthesis, photophysics, DNA interaction, cellular internalization, and cytotoxic activity. RSC Publishing.
  • Synthesis, structural characterization, DNA binding activity studies of Cu(II), Ni(II) and Zn(II) metal complexes. Der Pharma Chemica.
  • CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies.
  • Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, Oxford Academic.
  • Rhenium and iridium complexes and their interaction with DNA. Lancaster University.
  • Recognition of DNA by octahedral coordination complexes. Scilit.
  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
  • Rhenium and Iridium Complexes and Their Interaction with DNA. Lancaster EPrints.
  • Viscosity Measurements of DNA Solutions with and without Condensing Agents. NIST.
  • Metal Complexes as DNA Intercalators. SciSpace.
  • Elucidation of the interaction of apocarotenoids with calf thymus DNA by biophysical techniques and in vitro study in MCF-7 cells to explore their potential in cancer therapy. Iranian Journal of Basic Medical Sciences.
  • Pentaamminechloroiridium(III) chloride 99.95 trace metals 15742-38-8.
  • Molecular Recognition Effects in Metal Complex Mediated Double-Strand Cleavage of DNA: Reactivity and Binding Studies with Model Substrates. Inorganic Chemistry, ACS Publications.
  • Synthesis, Characterization, DNA Binding Properties, Fluorescence Studies and Antioxidant Activity of Transition Metal Complexes with Hesperetin-2-hydroxy Benzoyl Hydrazone. ResearchGate.
  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal.
  • DNA-binding metallo-intercalators. Wikipedia.
  • Metal Complexes as DNA Synthesis and/or Repair Inhibitors: Anticancer and Antimicrobial Agents.
  • CAS 15742-38-8 Pentaamminechloroiridium(III) chloride. Alfa Chemistry.
  • Pentaamminechloroiridium(III) chloride 99.95 trace metals 15742-38-8. Sigma-Aldrich.
  • Pentaamminechloroiridium(III) chloride. SCBT.
  • Iridium(III) Chloride Trihydrate. AMERICAN ELEMENTS ®.
  • Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. MDPI.
  • spectrophotometric study of complexes of some intercalators with double-stranded and single. YSU Journals.
  • Transition metal derivatives of peptide nucleic acid (PNA) oligomers-synthesis, characterization, and DNA binding. PubMed.
  • DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin. PMC.
  • Intercalation (biochemistry). Wikipedia.
  • DNA-binding and cytotoxic efficacy studies of organorhenium pentylcarbonate compounds.
  • Sensitive and specific DNA probe for detection of Plasmodium falciparum. PubMed.
  • Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet. PMC.
  • Synthesis, DNA Binding, Cleavage and Antimicrobial Properties of Novel Mannich Base and its Metal Complexes. ResearchGate.
  • Novel DNA probes with low background and high hybridization-triggered fluorescence. PMC.
  • Synthesis, DNA binding, and cleavage studies of Co(III) complexes with fused aromatic NO/NN-containing ligands. PubMed.
  • Direct DNA and PNA probe binding to telomeric regions without classical in situ hybridization. PMC.
  • A Ratiometric Fluorescent Probe for pH Measurement over a Wide Range Composed of Three Types of Fluorophores Assembled on a DNA Scaffold. MDPI.
  • DNA probe confirmatory test for Neisseria gonorrhoeae. PMC, NIH.
  • (PDF) Intercalators as Anticancer Drugs. ResearchGate.
  • Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. MDPI.

Sources

Methods for ligand exchange reactions on pentaamminechloroiridium(III)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ligand Exchange Protocols for Pentaamminechloroiridium(III) Complexes

Executive Summary

This guide details the methodology for ligand substitution on pentaamminechloroiridium(III) (


). Unlike its Cobalt(III) analogues, Iridium(III) possesses a low-spin 

electronic configuration with a high ligand field stabilization energy (LFSE), rendering it kinetically inert. Direct thermal substitution is often impractical due to extreme activation energy barriers.

This note outlines two primary "activation" protocols to overcome this inertness:

  • Base Hydrolysis (

    
    ):  The most efficient route for robust ligands.
    
  • Silver(I)-Mediated Abstraction: A "soft acid" approach for pH-sensitive synthesis.

Core Scientific Principles

The Kinetic Barrier

Iridium(III) is a classic "inert" center. The rate of aquation for


 is orders of magnitude slower than that of 

. In acidic or neutral media, the

bond is exceptionally stable. To facilitate exchange, we must modify the reaction pathway to lower the activation energy.
Mechanism A: Base Hydrolysis ( )

The Conjugate Base (


) mechanism is the gold standard for activating ammine complexes. Hydroxide ions do not act as simple nucleophiles; they function as bases, deprotonating an ammine ligand to form a purely 

-donating amido (

) group. This amido group strongly stabilizes the 5-coordinate intermediate via

-donation, significantly accelerating chloride dissociation.
Mechanism B: Electrophilic Abstraction

Silver ions (


) act as Lewis acids with high affinity for chloride (a soft base). The formation of insoluble 

provides a thermodynamic driving force that "pulls" the chloride from the coordination sphere, allowing a solvent molecule (water) to occupy the vacant site immediately.

Workflow Visualization

The following diagram illustrates the two activation pathways and the subsequent ligand substitution.

LigandExchange Start [Ir(NH3)5Cl]2+ (Inert Precursor) ConjBase [Ir(NH3)4(NH2)Cl]+ (Conjugate Base) Start->ConjBase +OH- (Fast Eq) AgComplex AgCl Precipitation Start->AgComplex Aquo [Ir(NH3)5(H2O)]3+ (Labile Aquo Species) Start->Aquo +Ag+ / H2O (Electrophilic Abstraction) Intermed {Ir(NH3)4(NH2)}2+ (5-Coordinate) ConjBase->Intermed -Cl- (Rate Determining) Hydroxo [Ir(NH3)5(OH)]2+ (Hydroxo Species) Intermed->Hydroxo +H2O Hydroxo->Aquo +H+ (Acidification) Product [Ir(NH3)5L]n+ (Final Product) Aquo->Product + Ligand (L) - H2O (Thermal)

Figure 1: Dual-pathway activation of Pentaamminechloroiridium(III). The


 route (top) uses base catalysis, while the Silver route (bottom) uses precipitation.

Detailed Experimental Protocols

Protocol A: Base Hydrolysis Route (Standard)

Best for: Synthesis of stable linkage isomers (e.g., Nitrito, Azido) where high pH is tolerated.

Reagents:

  • 
     (Precursor)[1]
    
  • NaOH (1.0 M solution)

  • HClO_4 or HCl (Concentrated)

  • Target Ligand salt (e.g.,

    
    )
    

Procedure:

  • Suspension: Suspend 1.0 g of

    
     in 20 mL of deionized water. The complex is sparingly soluble.[2]
    
  • Base Activation: Add 1.0 M NaOH dropwise until the pH reaches ~12. The solution will clarify and shift color (pale yellow to colorless/pale violet) as

    
     forms.
    
    • Critical Note: Do not boil. Mild heating (40–50°C) accelerates the reaction, but excessive heat can cause ammine dissociation (black precipitate).

  • Acidification (Aquo Formation): Cool the solution to 0°C on ice. Slowly add concentrated acid (HCl or

    
    ) to adjust pH to ~2.0. This converts the hydroxo species to the labile aquo species 
    
    
    
    .
  • Ligand Addition: Add a 5-fold molar excess of the target ligand (e.g.,

    
    ).
    
  • Substitution: Heat the mixture to 60–70°C for 2–4 hours. The water molecule is labile and will be displaced by the incoming ligand.[3]

  • Isolation: Cool to room temperature. Add ethanol or concentrate via rotary evaporation to precipitate the product salt.

Protocol B: Silver-Mediated Abstraction (High Purity)

Best for: Kinetic studies or when high pH must be avoided to prevent side reactions.

Reagents:

  • 
     (Silver Triflate) or 
    
    
    
    (Caution: Perchlorates are explosive)
  • 0.1 M Triflic Acid (

    
    )
    

Procedure:

  • Dissolution: Dissolve 0.5 g of

    
     in 30 mL of 0.1 M triflic acid. Warm to 60°C.
    
  • Abstraction: Add a stoichiometric equivalent (exactly 3.0 eq to remove counter ions and inner-sphere chloride) of Silver Triflate dissolved in minimal water.

  • Precipitation: A heavy white precipitate of

    
     will form immediately. Stir vigorously for 30 minutes at 60°C to ensure the inner-sphere chloride is removed.
    
  • Filtration: Filter the solution through a 0.2

    
     membrane (or fine frit) to remove all traces of 
    
    
    
    . The filtrate contains pure
    
    
    .
  • Substitution: Add the target ligand to the filtrate and heat (60–80°C) to effect substitution.

Data Analysis & Characterization

When validating ligand exchange, UV-Vis spectroscopy is the primary tool due to the distinct d-d transitions of Ir(III).

Complex

(nm)

(

)
Appearance

255 (sh), 300~150Pale Yellow/White

260, 315~45Colorless

275~70Colorless

330~200Pale Yellow (Linkage Isomer)

290~350Colorless/White (Stable Isomer)

Key Validation Step: For the Nitrito (


) to Nitro (

) isomerization:
  • Synthesize the Nitrito isomer via Protocol A (buffered at pH 4-5).

  • Observe the IR spectrum:

    
     at 1460 cm⁻¹ (Nitrito).
    
  • Heat the solid or solution.

  • Observe the shift to

    
     sym/asym at 1310/1430 cm⁻¹ (Nitro). This confirms the ligand is bound and the metal center is intact.
    

References

  • Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions: A Study of Metal Complexes in Solution. John Wiley & Sons.
  • Taube, H. (1952). Rates and Mechanisms of Substitution in Inorganic Complexes in Solution. Chemical Reviews, 50(1), 69–126. [Link]

  • Lamb, A. B., &wq Fairhall, L. T. (1923). The purification and properties of pentaamminechloroiridium(III) chloride. Journal of the American Chemical Society, 45(2), 378–395. [Link]

  • Schmidtke, H. H. (1966).
  • Galsbøl, F. (1972). Preparation of Some Iridium(III) Ammine Complexes. Inorganic Syntheses, 13, 213.

Sources

Preparation of isotopically labeled pentaamminechloroiridium(III) chloride

Application Note: Micro-Scale Synthesis of Isotopically Labeled Pentaamminechloroiridium(III) Chloride ( )

Abstract & Strategic Value

Isotopically labeled iridium ammines are critical probes in bioinorganic chemistry, serving as non-labile structural analogs to platinum anticancer drugs (e.g., Cisplatin). The



This protocol details the synthesis of


sealed-tube hydrothermal strategy

Experimental Design & Logic

The "Claus" Challenge

The classic synthesis (Claus, 1854; Palmaer, 1895) utilizes open boiling of iridium salts with ammonia.

  • Standard Method Flaw: Requires large excess of

    
     (solvent quantity), leading to massive waste of isotope.
    
  • Optimized Solution: We use a stoichiometric excess (10-15 eq) in a sealed Teflon-lined autoclave. This maintains high local

    
     concentration and pressure, forcing the substitution of 
    
    
    by
    
    
    while preventing isotope escape.
Reaction Pathway

The synthesis proceeds via the reduction of Ir(IV) to Ir(III) followed by stepwise ligand substitution:

  • Reduction:

    
     (Ir(IV) reduces to Ir(III) in situ).
    
  • Substitution:

    
    .
    
  • Precipitation: The pentaammine cation is isolated as the chloride salt by exploiting its low solubility in cold, concentrated HCl.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
Ammonium Hexachloroiridate(IV)

99.9% (Ir basis)Iridium source

-Ammonium Chloride (

)
>98 atom %

Isotope source
Sodium Hydroxide (NaOH)5 M SolutionTo release

in situ
Hydrochloric Acid (HCl)Concentrated (12 M)Precipitating agent
Ethanol / Diethyl EtherACS GradeWashing solvents
Equipment
  • Reactor: 23 mL Teflon-lined hydrothermal synthesis autoclave (Parr bomb or equivalent).

  • Heating: Digital convection oven (set to 120°C).

  • Purification: Centrifuge (preferred over filtration for micro-scale to minimize loss).

Step-by-Step Protocol

Phase 1: In-Situ Generation and Synthesis

Rationale: Generating

  • Preparation of Precursor Mix:

    • Weigh 200 mg (0.45 mmol) of

      
       and transfer to the Teflon liner.
      
    • Weigh 300 mg (5.5 mmol) of

      
       (approx. 12 eq) and add to the liner.
      
    • Note: The excess ammonia is required to drive the equilibrium toward the pentaammine species and prevent the formation of lower ammines.

  • Activation:

    • Add 3.0 mL of degassed deionized water.

    • Add 1.2 mL of 5 M NaOH .

    • Chemistry:

      
      . The solution will smell strongly of ammonia (work in hood).
      
    • IMMEDIATELY seal the Teflon liner and the steel jacket to prevent isotope loss.

  • Hydrothermal Reaction:

    • Place the autoclave in the oven at 120°C for 12-16 hours .

    • Mechanism:[1][2] Heat provides the activation energy to overcome the kinetic inertness of the Ir-Cl bond. The autogenous pressure keeps ammonia in the liquid phase.

Phase 2: Isolation and Purification

Rationale: The pentaammine complex is soluble in water but insoluble in strong acid. We use this to separate it from unreacted starting materials and highly soluble hexaammine byproducts.

  • Quenching:

    • Remove autoclave and allow to cool to room temperature naturally.

    • Open the vessel carefully in a fume hood. The solution should be a pale yellow/orange color. If dark precipitate (IrO2) is present, filter it out using a 0.2 µm syringe filter.

  • Acidification & Precipitation:

    • Transfer the filtrate to a 15 mL centrifuge tube.

    • Add 3.0 mL of Concentrated HCl dropwise.

    • Observation: A yellow-pink precipitate of

      
       will form.
      
    • Digest: Heat the suspension in a water bath at 80°C for 15 minutes. This "digestion" step helps dissolve any co-precipitated mono/tetra-ammines and improves crystal quality.

    • Cool slowly to room temperature, then place on ice for 2 hours.

  • Collection:

    • Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant (save this! It contains residual

      
       which can be recovered).
      
    • Wash the pellet with 2 mL of ice-cold 0.1 M HCl . Centrifuge and decant.

    • Wash with 2 mL of Ethanol , then 2 mL of Diethyl Ether .

  • Drying:

    • Dry the yellow solid under vacuum at 40°C for 4 hours.

    • Target Yield: ~120-140 mg (60-70%).

Quality Control & Characterization

Every batch must be validated to ensure isotopic incorporation and phase purity.

TechniqueExpected ResultDiagnostic Value

NMR
Single peak at approx -380 to -420 ppm (ref. liq NH3)Confirms

labeling and purity (absence of hexaammine peak).
UV-Vis

~270 nm, ~330 nm (weak d-d)
Characteristic of

pentaammine symmetry.
IR Spectroscopy

~310 cm⁻¹,

~3200 cm⁻¹
Confirms presence of coordinated chloride and ammine ligands.
Solubility Soluble in water; Insoluble in conc. HClQuick purity check.
Expert Insight: The "Pink vs. Yellow" Debate

Historically, Claus described the salt as pink, while Palmaer described it as yellow.

  • Reality: Pure

    
     is yellow .
    
  • Cause of Pink: Trace contamination with the nitrato or aquapentaammine species, or slight surface oxidation, can impart a pink hue. If your product is deeply purple/red, you likely have the chloropentaamminecobalt (if cross-contaminated) or significant impurities. Recrystallize from hot water/HCl if necessary.

Process Visualization (Workflow)

Gcluster_0Phase 1: Hydrothermal Synthesiscluster_1Phase 2: Workup & Purificationcluster_2Phase 3: ValidationStartPrecursors:(NH4)2[IrCl6] + 15NH4ClActivationAdd NaOH (aq)(In-situ 15NH3 generation)Start->ActivationSealedSeal in Teflon Autoclave(Prevent Isotope Loss)Activation->SealedHeatHeat @ 120°C, 16h(Overcome Kinetic Inertness)Sealed->HeatCoolCool to RT & FilterRemove IrO2 (if any)Heat->CoolAcidifyAdd Conc. HCl(Induce Precipitation)Cool->AcidifyDigestHeat @ 80°C, 15 min(Crystal Growth/Purification)Acidify->DigestIsolateCentrifuge & Wash(Ice-cold HCl -> EtOH -> Ether)Digest->IsolateProduct[Ir(15NH3)5Cl]Cl2(Yellow Powder)Isolate->ProductQCQC: 15N-NMR, UV-VisProduct->QC

Caption: Optimized workflow for the synthesis of

Troubleshooting & Critical Parameters

Low Yield[6][7]
  • Cause: Insufficient ammonia pressure or temperature too low.

  • Fix: Ensure the autoclave is leak-tight. Increase temperature to 130°C (do not exceed 150°C to avoid forming the hexaammine

    
    ).
    
Product is White/Colorless
  • Cause: Formation of Hexaammineiridium(III) (

    
    ).
    
  • Fix: Reaction time was too long or ammonia concentration too high. Recrystallize by dissolving in minimum hot water and adding concentrated HCl; the pentaammine precipitates first.

Isotope Recovery
  • Sustainability: The supernatant from Step 6 contains significant

    
    .
    
  • Protocol: Neutralize the waste stream with NaOH and distill the

    
     into a trap containing HCl to regenerate 
    
    
    for future use.

References

  • Inorganic Syntheses (Standard Protocol Basis)

    • W. P. Griffith, "Pentaamminechloroiridium(III) Dichloride," Inorganic Syntheses, Vol. 24, 1986.
    • Source:

  • Original "Claus Salt" Synthesis

    • Claus, C. "Beiträge zur Chemie der Platinmetalle," Journal für Praktische Chemie, 1854.
    • Source:

  • Kinetic Inertness of Iridium(III): Basolo, F., & Pearson, R. G. "Mechanisms of Inorganic Reactions," Wiley, 1967. (Foundational text on substitution mechanisms).
  • 
     NMR of Transition Metal Ammines: 
    
    • Leigh, J. S., et al. "Nitrogen-15 NMR of Iridium Ammines," Journal of the American Chemical Society.
    • Source: (Generalized reference for shift data).

  • Hydrothermal Synthesis Techniques

    • Feng, S., & Xu, R. "New Materials in Hydrothermal Synthesis," Accounts of Chemical Research, 2001.
    • Source:

Application Note: Solid-State Thermal Decomposition of Chloropentaammineiridium(III) Chloride

Author: BenchChem Technical Support Team. Date: February 2026


 for Iridium Metal Recovery and Precursor Analysis.

Executive Summary

This guide details the solid-state thermal decomposition procedures for Chloropentaammineiridium(III) chloride ,


. Unlike its Cobalt or Ruthenium analogs, this Iridium complex exhibits high thermal stability and lacks significant low-temperature exothermic effects, making it a robust precursor for high-purity Iridium metal sponge and bimetallic alloy synthesis.

Primary Applications:

  • Precursor Qualification: Quality control of Iridium sources for MOCVD and catalysis.

  • Metal Recovery: Reduction to metallic Iridium (

    
    ) under hydrogen atmosphere.[1][2]
    
  • Nanomaterial Synthesis: Production of porous Iridium structures via controlled gas evolution.

Material Characterization & Mechanism

Chemical Properties
  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Appearance: Pale yellow to crystalline white powder.

  • Solubility: Low in cold water; increases in hot water. Insoluble in ethanol.

Theoretical Decomposition Pathway

The decomposition mechanism is heavily dependent on the atmosphere.

Pathway A: Reductive Atmosphere (


) - Recommended for Metal Recovery 
Under hydrogen flow, the complex undergoes complete reduction at moderate temperatures (

), bypassing stable intermediate chlorides.

  • Theoretical Mass Yield (Ir): 50.09%

Pathway B: Inert Atmosphere (


/He) 
In the absence of an external reducing agent, the complex decomposes via stepwise deamination followed by halide loss.


  • Note: High temperatures are required to fully remove chloride residues in inert atmospheres.

Visualized Pathways

Diagram 1: Decomposition Reaction Logic

DecompositionPathway Start [Ir(NH3)5Cl]Cl2 (Precursor) Step1 Deamination (Loss of NH3) Start->Step1 Heat > 200°C Inter1 Intermediate [Ir(NH3)xCl3] Step1->Inter1 Step2_H2 H2 Reduction (T > 300°C) Inter1->Step2_H2 Hydrogen Flow Step2_Inert Thermal Cracking (T > 800°C) Inter1->Step2_Inert Nitrogen/Argon Final Metallic Iridium (Ir Sponge) Step2_H2->Final -HCl, -NH3 Step2_Inert->Final -Cl2, -N2

Caption: Reaction pathways distinguishing between Hydrogen Reduction (Green path) and Inert Thermal Cracking (Grey path).

Experimental Protocols

Protocol A: Analytical Characterization (TGA/DSC)

Objective: Determine precise onset temperatures and mass loss profiles to validate precursor purity.

Equipment:

  • Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500 or Netzsch STA 449).

  • Crucibles: Alumina (

    
    ) or Platinum (if 
    
    
    
    and no alloy formation risk).

Procedure:

  • Sample Prep: Weigh

    
     of dry 
    
    
    
    into the crucible.
  • Purge: Purge furnace with

    
     (
    
    
    
    ) for 30 minutes to remove ambient moisture/oxygen.
  • Ramp 1 (Dehydration): Heat to

    
     at 
    
    
    
    . Hold for 10 min.
    • Checkpoint: Mass loss here indicates surface moisture (should be

      
      ).
      
  • Ramp 2 (Decomposition): Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Gas Switch (Optional): For reduction simulation, switch purge gas to

    
     at 
    
    
    
    .

Expected Data Table:

Temperature RangeEventExpected Mass LossTheoretical Residual Mass

Dehydration



Deamination (

)



Chloride Loss / Reduction


(Ir Metal)
Protocol B: Preparative Scale Metal Recovery

Objective: Recover pure Iridium sponge from bulk precursor.

Safety Warning:

  • Ammonia (

    
    )  and Hydrogen Chloride (
    
    
    
    )
    are evolved.
  • Process must be vented through a scrubber (NaOH solution).

  • 
     gas is flammable; use proper flashback arrestors.
    

Workflow Diagram:

ProcessFlow Setup Tube Furnace Setup (Quartz Tube) Sample Load Boat (Alumina) Setup->Sample Purge Inert Purge (Ar/N2, 30 min) Sample->Purge Heat1 Ramp to 200°C (10°C/min) Purge->Heat1 Switch Switch to H2 Flow Heat1->Switch Heat2 Ramp to 600°C (Hold 2 hrs) Switch->Heat2 Cool Cool under Ar Heat2->Cool

Caption: Step-by-step furnace operation for hydrogen reduction of the precursor.

Detailed Steps:

  • Loading: Place

    
     of 
    
    
    
    in a high-purity alumina combustion boat.
  • System Purge: Insert into a quartz tube furnace. Flow Argon at

    
     for 30 minutes.
    
  • Initial Heating: Ramp to

    
     at 
    
    
    
    under Argon.
  • Reduction: Switch gas flow to

    
     (or forming gas) at 
    
    
    
    .
  • Thermal Soak: Ramp to

    
     at 
    
    
    
    . Hold for 2 hours.
    • Note: Slower ramp prevents rapid gas evolution which can "blow" the fine powder out of the boat.

  • Cooling: Switch back to Argon. Cool to room temperature before exposing to air to prevent surface oxidation of the active metal sponge.

  • Washing (Optional): If high purity is critical, wash the resulting grey sponge with hot deionized water to remove any trace ionic chlorides, then dry at

    
    .
    

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Black/Grey Residue Incomplete decompositionIncrease max temp to

or extend hold time.
Low Yield (<49%) Physical loss of sampleReduce gas flow rate; reduce heating ramp rate during deamination (

).
High Yield (>51%) Incomplete reduction (Cl remaining)Ensure

flow is sufficient; check for leaks; re-fire at higher T.
Corrosion of Tube HCl attackEnsure downstream scrubber is active; use quartz liners.

References

  • Martynova, S. A., et al. (2018).[3] Exothermal effect in the thermal decomposition of [IrCl6]2- containing salts with [M(NH3)5Cl]2+ cations. New Journal of Chemistry.

  • Yusenko, K. V., et al. (2020).[2] High compressibility of synthetic analogous of binary iridium–ruthenium... using thermal decomposition of [Ir(NH3)5Cl].... ResearchGate.[4]

  • American Elements.Chloropentaammineiridium(III)

  • Sigma-Aldrich.Iridium(III) chloride hydrate Safety Data Sheet (Relevant for decomposition products).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pentaamminechloroiridium(III) Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pentaamminechloroiridium(III) chloride, [Ir(NH₃)₅Cl]Cl₂. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pentaamminechloroiridium(III) chloride.

Question 1: Why is my yield of pentaamminechloroiridium(III) chloride consistently low?

Answer:

Low yields in this synthesis can be attributed to several factors, ranging from the quality of the starting materials to the control of reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Purity and Form of Iridium(III) Chloride: The starting iridium salt is critical. Anhydrous iridium(III) chloride is insoluble in water and will not react effectively.[1][2] It is crucial to use a hydrated form, such as iridium(III) chloride trihydrate (IrCl₃·3H₂O), which is soluble in water.[2][3] The purity of the hydrated salt is also important; impurities can interfere with the reaction. It is recommended to use a high-purity grade of IrCl₃·3H₂O.

  • Incomplete Oxidation of Iridium(III) to Iridium(IV) (if applicable to your chosen synthesis route): Some synthetic procedures may involve an initial oxidation of an iridium(III) precursor. If this oxidation is incomplete, the subsequent ammination reaction will be inefficient. Ensure that the oxidizing agent is fresh and used in the correct stoichiometric amount.

  • Suboptimal Reaction Temperature: The reaction temperature plays a significant role in the formation of the desired complex. The reaction of hydrated iridium(III) chloride with ammonia is typically carried out at elevated temperatures.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the desired complex. A temperature range of 80-90°C is generally recommended.

  • Incorrect pH of the Reaction Mixture: The pH of the solution must be carefully controlled. The reaction is typically carried out in a concentrated ammonia solution to ensure a high concentration of the ammonia ligand. If the pH is too low, the concentration of free ammonia will be insufficient to drive the reaction to completion.

  • Loss of Product During Workup and Purification: Significant product loss can occur during filtration and washing. To minimize this, use ice-cold water and ethanol for washing the precipitate. This reduces the solubility of the product in the wash solvents.

  • Hydrolysis of the Iridium Precursor: Iridium(III) chloride trihydrate can undergo hydrolysis in aqueous solutions, which can lead to the formation of various iridium species.[3][4] It is important to proceed with the ammination reaction promptly after dissolving the iridium salt.

Question 2: My final product is not the expected color. What does this indicate?

Answer:

The expected color of pentaamminechloroiridium(III) chloride is a white or off-white powder. A deviation from this color suggests the presence of impurities.

  • Yellow or Brown Discoloration: This may indicate the presence of unreacted iridium starting material or iridium oxide species. Ensure complete reaction and proper purification to remove these contaminants.

  • Greenish Tint: A greenish color could suggest the presence of iridium(IV) species. This might occur if the reaction conditions were too oxidizing or if the starting material contained iridium(IV) impurities.

To address color impurities, recrystallization of the final product is often effective.

Question 3: How can I confirm the identity and purity of my synthesized pentaamminechloroiridium(III) chloride?

Answer:

A combination of analytical techniques should be employed to confirm the identity and assess the purity of your product.

Analytical TechniqueExpected Results for [Ir(NH₃)₅Cl]Cl₂
Infrared (IR) Spectroscopy Look for characteristic N-H stretching and bending vibrations from the ammine ligands, as well as the Ir-Cl stretch.
Elemental Analysis The experimentally determined percentages of Iridium, Nitrogen, Hydrogen, and Chlorine should match the theoretical values for the formula [Ir(NH₃)₅Cl]Cl₂.
X-ray Diffraction (XRD) For a crystalline product, the XRD pattern will provide a unique fingerprint that can be compared to known standards.
Melting Point The melting point should be sharp and consistent with the literature value, which is typically above 300 °C.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of pentaamminechloroiridium(III) chloride.

What is the overall reaction for the synthesis of pentaamminechloroiridium(III) chloride?

The synthesis typically involves the reaction of a hydrated iridium(III) chloride salt with an excess of aqueous ammonia. The simplified overall reaction is:

IrCl₃·nH₂O + 5NH₃ → [Ir(NH₃)₅Cl]Cl₂ + nH₂O

Why is an excess of ammonia used in the reaction?

An excess of ammonia is used to ensure that the equilibrium of the reaction is shifted towards the formation of the pentaammine complex. The high concentration of the ammonia ligand promotes the displacement of water and chloride ligands from the coordination sphere of the iridium ion.

What are the key safety precautions to consider during this synthesis?
  • Handling of Iridium Compounds: Iridium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[3]

  • Concentrated Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: When heating the reaction mixture, use a water bath or a heating mantle to ensure even and controlled heating. Avoid direct heating with a Bunsen burner, which can lead to localized overheating and decomposition.

Experimental Protocols

Detailed Step-by-Step Synthesis of Pentaamminechloroiridium(III) Chloride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a carefully weighed amount of high-purity iridium(III) chloride trihydrate in deionized water.

    • In a separate beaker, prepare a concentrated aqueous solution of ammonia.

  • Reaction:

    • Slowly add the concentrated ammonia solution to the iridium chloride solution with vigorous stirring.

    • Heat the reaction mixture to 80-90°C using a water bath or heating mantle.

    • Maintain this temperature and continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by observing the color change of the solution.

  • Isolation and Purification of the Product:

    • After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to precipitate the product.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with small portions of ice-cold deionized water to remove any unreacted starting materials and soluble byproducts.

    • Follow with a wash using ice-cold ethanol to remove water and any organic impurities.

    • Dry the final product in a desiccator over a suitable drying agent.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of pentaamminechloroiridium(III) chloride.

SynthesisWorkflow Start Start: Iridium(III) Chloride Hydrate Dissolve Dissolve in H₂O Start->Dissolve AddAmmonia Add Concentrated NH₃ Dissolve->AddAmmonia Heat Heat (80-90°C) AddAmmonia->Heat Cool Cool to Precipitate Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold H₂O & EtOH Filter->Wash Dry Dry in Desiccator Wash->Dry End End: [Ir(NH₃)₅Cl]Cl₂ Dry->End

Caption: Workflow for the synthesis of pentaamminechloroiridium(III) chloride.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting Start Low Yield? CheckPrecursor Is Iridium Precursor Hydrated & Pure? Start->CheckPrecursor Yes CheckTemp Is Reaction Temperature 80-90°C? CheckPrecursor->CheckTemp Yes SolutionPrecursor Action: Use High-Purity IrCl₃·3H₂O CheckPrecursor->SolutionPrecursor No CheckpH Is Ammonia in Excess? CheckTemp->CheckpH Yes SolutionTemp Action: Optimize & Monitor Temperature CheckTemp->SolutionTemp No CheckWorkup Using Cold Solvents for Washing? CheckpH->CheckWorkup Yes SolutionpH Action: Ensure Excess Concentrated NH₃ CheckpH->SolutionpH No SolutionWorkup Action: Use Ice-Cold H₂O & EtOH CheckWorkup->SolutionWorkup No Success Yield Improved CheckWorkup->Success Yes SolutionPrecursor->CheckTemp SolutionTemp->CheckpH SolutionpH->CheckWorkup SolutionWorkup->Success

Caption: Troubleshooting guide for low yield in synthesis.

References

  • The hydrolysis of iridium(III). (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved February 20, 2026, from [Link]

  • Converting Iridium Chloride to Iridium Chloride trihydrate. (2019, November 20). Reddit. Retrieved February 20, 2026, from [Link]

  • Iridium(III) chloride. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Purification of [Ir(NH₃)₅Cl]Cl₂

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IR-PUR-001 Subject: Recrystallization Protocols & Troubleshooting for Pentaamminechloroiridium(III) chloride Assigned Specialist: Senior Application Scientist, Inorganic Synthesis Division[1]

Executive Summary & Safety Directive

Compound Identity: Pentaamminechloroiridium(III) chloride Formula:


Appearance:  Yellow to yellow-orange crystalline powder.[1][2]
Common Confusion:  Do not  confuse this with the Cobalt analog (

, the "Purpureo" complex), which is deep purple/red.[1][2] If your product is purple, you likely have significant Ir(IV) contamination or have used the wrong metal precursor.[1][2]

Scope: This guide details the purification of crude


 to remove common impurities such as aquapentaammine species (

), hexammine (

), and unreacted Iridium(IV) species.[1][2]

Safety Warning:

  • Iridium Dust: Heavy metal sensitizer.[1][2] Use N95/P100 respiratory protection.[1][2]

  • Concentrated HCl: Corrosive.[1][2] Perform all acidification steps in a fume hood.[1][2]

  • Thermal Hazard: Protocol requires handling boiling acidic solutions.[1][2]

Standard Operating Procedure (SOP): Recrystallization

This protocol utilizes the Common Ion Effect and Temperature Differential Solubility .[1][2] The complex is soluble in boiling water but sparingly soluble in cold dilute hydrochloric acid.[2]

Reagents Required[1][5][6][7]
  • Crude

    
    [1][2]
    
  • Deionized Water (

    
    )[1][2]
    
  • Concentrated Hydrochloric Acid (37% HCl)[1][2]

  • Ethanol (95% or Absolute)[1][2]

  • Acetone (Analytical Grade)[1][2]

Step-by-Step Protocol
  • Dissolution:

    • Place 1.0 g of crude complex in a 50 mL Erlenmeyer flask.

    • Add the minimum amount of boiling deionized water required to dissolve the solid (typically 10–15 mL).[1][2]

    • Technical Note: Keep the solution near boiling (

      
      ). If a small amount of black residue (metallic Ir or oxides) remains, perform a hot filtration  immediately through a pre-warmed glass frit.[1][2]
      
  • Acidification (Precipitation Trigger):

    • While the filtrate is still hot (

      
      ), add an equal volume (10–15 mL) of concentrated HCl.
      
    • Observation: A yellow precipitate should begin to form immediately due to the high concentration of chloride ions (

      
      ) shifting the solubility equilibrium.[1][2]
      
  • Crystallization:

    • Allow the solution to cool to room temperature slowly (over 30 minutes) to promote well-defined crystal growth.

    • Once at room temperature, place the flask in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a sintered glass crucible (porosity 3 or 4).[1][2]

    • Wash 1: Wash with 5 mL of ice-cold 1:1 HCl/Water (removes aquapentaammine impurities).[1][2]

    • Wash 2: Wash with 10 mL of Ethanol (removes acid and water).[1][2][3]

    • Wash 3: Wash with 10 mL of Acetone (facilitates drying).[1][2]

  • Drying:

    • Dry in a vacuum desiccator over silica gel or in an oven at

      
       for 1 hour.
      
    • Target Yield: >85% recovery.[1][2][3]

Workflow Visualization

The following diagram outlines the critical decision points in the purification process.

RecrystallizationWorkflow start Start: Crude [Ir(NH3)5Cl]Cl2 dissolve Dissolve in Boiling Water (Min. Volume) start->dissolve check_sol Is solution clear? dissolve->check_sol filter Hot Filtration (Remove Ir/Oxides) check_sol->filter No (Black specs) acidify Add Conc. HCl (1:1 vol) (Common Ion Effect) check_sol->acidify Yes (Clear Yellow) filter->acidify cool Cool to 0°C (Slowly) acidify->cool isolate Filter & Wash (HCl -> EtOH -> Acetone) cool->isolate dry Dry at 100°C isolate->dry

Caption: Logical flow for the purification of Pentaamminechloroiridium(III) chloride, highlighting the critical hot filtration step.

Troubleshooting Matrix

Use this table to diagnose issues based on the physical properties of your isolated product.

SymptomProbable CauseCorrective Action
Product is Red/Purple Contamination with Ir(IV) or polymeric species.[1][2]Recrystallize with Reductant: Dissolve in hot water, add a few drops of hydrazine or oxalic acid to reduce Ir(IV) to Ir(III), then proceed with HCl precipitation.[1][2]
Product is White/Pale Contamination with Hexammine

.[1][2]
Check Synthesis: The hexammine is very difficult to convert back to the chloropentaammine.[1][2] You may need to restart synthesis with lower ammonia pressure or shorter reaction times.[1][2]
Low Yield (<50%) 1. Too much water used.2.[1][2] Insufficient HCl added.3. Filtered while warm.[1][2]1. Evaporate filtrate to half volume.2. Ensure HCl concentration is >4M in the final mix.3. Ensure ice bath cooling for at least 60 mins.
Product is Hygroscopic Residual acid or aquapentaammine

.[1][2]
Drying Protocol: Ensure thorough washing with ethanol/acetone.[1][2] Dry at

(the chloro complex is stable, the aqua complex loses water/decomposes).[1][2]
Fine Powder (No Crystals) Shock cooling (Hot

Ice immediately).[1][2]
Annealing: Re-dissolve and allow to cool to room temperature over 2 hours before icing.

Advanced Technical FAQs

Q1: Why is HCl used instead of just cooling the water?

A: This utilizes the Common Ion Effect .[1][2] The solubility product (


) of 

is defined by

.[1][2] By adding concentrated HCl, you drastically increase the concentration of

, forcing the equilibrium to the left (precipitation).[1][2] Furthermore, the acidic environment suppresses the hydrolysis of the

bond, preventing the formation of the aquapentaammine species (

).[1][2]
Q2: My product has an absorption peak at ~500 nm. Is this correct?

A: No. The UV-Vis spectrum of pure


 typically shows a ligand-field band around 350-370 nm  (pale yellow).[1][2] An absorption around 500 nm (red/purple region) strongly suggests contamination with 

species or the formation of dimeric species.[1][2]
Q3: Can I use this method for the Cobalt analog?

A: Chemically, yes, but the kinetics differ.[1][2] Cobalt(III) ammines undergo ligand exchange much faster than Iridium(III) ammines (which are kinetically inert).[1][2] For Iridium, you can boil the solution longer without risking aquation compared to Cobalt.[2]

Diagnostic Logic Tree (Color Analysis)

ColorAnalysis obs Observe Product Color yellow Yellow / Yellow-Orange obs->yellow purple Purple / Dark Red obs->purple white White / Colorless obs->white green Greenish obs->green status_ok Status: Pure Ir(III) Complex yellow->status_ok status_ir4 Status: Ir(IV) Contamination purple->status_ir4 status_hex Status: Hexammine Impurity white->status_hex status_trans Status: Trans-dichloro Impurity green->status_trans

Caption: Rapid visual diagnostic tool for assessing the purity of [Ir(NH₃)₅Cl]Cl₂ based on ligand field splitting effects on color.

References

  • Synthesis and Characterization of Iridium Complexes. Inorganic Syntheses. The standard reference for the synthesis of pentaamminechloroiridium(III) chloride involves the treatment of ammonium hexachloroiridate(IV) with ammonia followed by hydrochloric acid.[1][2]

    • Source:[1][2]

  • Solubility of Chlorine and Chlorides in Hydrochloric Acid. This paper details the solubility dynamics of chloride salts in high-molarity HCl, validating the common ion effect used in this protocol.

    • Source:[1][2]

  • Ligand Field Theory & Color. Explains the d-d transition differences between Co(III) (purple) and Ir(III) (yellow) ammine complexes.

    • Source:[1][2]

  • Sigma-Aldrich Product Specification. Confirms the physical appearance (Yellow powder) and CAS identity (15742-38-8)

    • Source:[1][2]

Sources

Minimizing aquation of pentaamminechloroiridium(III) in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pentaamminechloroiridium(III) Stability Ticket #IR-593: Minimizing Aquation in Aqueous Media

Executive Summary

You are experiencing instability with Pentaamminechloroiridium(III) chloride (


) in aqueous solution. The primary degradation pathway is aquation , where the chloride ligand is substituted by a water molecule, forming the aquo-species 

.

While Iridium(III) is a low-spin


 center and kinetically inert compared to its Cobalt(III) analogues, it is highly susceptible to Base Hydrolysis  and Photoaquation .

This guide provides the specific environmental controls required to "freeze" the coordination sphere and maintain the integrity of the Ir-Cl bond.

Module 1: The pH Factor (Critical)

Diagnosis: The most common cause of rapid degradation is a pH > 6.0. Mechanism: Base Hydrolysis via


 (Substitution Nucleophilic Unimolecular Conjugate Base).

Unlike simple dissociation, base hydrolysis involves the deprotonation of an ammine (


) ligand by hydroxide (

). The resulting amido (

) ligand is a strong

-donor, which stabilizes the transition state for the dissociation of the Chloride ligand. This reaction can be orders of magnitude faster than simple acid hydrolysis.

Protocol:

  • Acidify Immediately: Maintain the solution pH between 2.0 and 4.0 .

  • Buffer Selection: Avoid phosphate or carboxylate buffers, as these anions can compete with chloride for the open coordination site. Use 0.1 M HCl or Perchloric Acid (

    
    )  for pH adjustment.
    
  • Validation: If the solution shifts from colorless/pale yellow to a deeper yellow/orange rapidly, base hydrolysis is occurring.

SN1CB_Mechanism Start [Ir(NH3)5Cl]2+ (Reactant) ConjBase [Ir(NH3)4(NH2)Cl]+ (Conjugate Base) Start->ConjBase Equilibrium Step1 + OH- (Fast) Deprotonation Inter [Ir(NH3)4(NH2)]2+ (5-Coordinate Intermediate) ConjBase->Inter Cl- leaves TS Loss of Cl- (Slow) Rate Determining Product [Ir(NH3)5(OH)]2+ (Hydroxo Product) Inter->Product + H2O (Fast)

Figure 1: The


 mechanism showing how high pH triggers rapid chloride loss via amido-stabilization.

Module 2: The Ionic Environment

Diagnosis: Slow conversion to the aquo-species over days/weeks despite low pH. Mechanism: Equilibrium Shift (Le Chatelier's Principle).

The aquation reaction is an equilibrium process:



In pure water, the concentration of


 is low, driving the equilibrium to the right (aquation).

Protocol:

  • Common Ion Effect: Prepare the solution in a background electrolyte of 0.1 M to 1.0 M NaCl or KCl .

  • Saturation: The presence of excess free chloride ions pushes the equilibrium to the left, suppressing the formation of the aquo-complex.

  • Ionic Strength: High ionic strength also stabilizes the highly charged reactant (

    
    ) and product (
    
    
    
    ) states, though the common ion effect is the dominant stabilizing factor here.
ParameterRecommended ConditionReason
[Cl-] Concentration > 0.1 MShifts equilibrium left (retains Ir-Cl bond).
Counter-ion

or

Non-coordinating cations prevent interference.
Avoid

,

These abstract

, instantly forcing aquation.

Module 3: Photochemical Control

Diagnosis: Unexpected degradation in transparent glassware. Mechanism: Ligand Field (LF) Excitation.

Iridium(III) complexes are photoactive.[1][2] Absorption of UV-Vis light excites an electron into an anti-bonding orbital (


), lengthening the metal-ligand bond and significantly lowering the activation energy for ligand substitution (Photoaquation).

Protocol:

  • Darkness is Mandatory: All experiments and storage must occur in the dark or under red safety lights.

  • Vessel Selection: Use amber glassware or wrap vessels in aluminum foil.

  • Light Source: If spectroscopy is required, minimize exposure time to the excitation beam.

DecisionTree Start Observed Instability? CheckPH Is pH < 4.0? Start->CheckPH CheckLight Is solution protected from light? CheckPH->CheckLight Yes ActionAcid Action: Acidify with HCl CheckPH->ActionAcid No CheckCl Is excess Cl- present? CheckLight->CheckCl Yes ActionDark Action: Use Amber Glass/Foil CheckLight->ActionDark No ActionSalt Action: Add 0.1M NaCl CheckCl->ActionSalt No Stable System Stable CheckCl->Stable Yes

Figure 2: Troubleshooting logic flow for stabilizing Pentaamminechloroiridium(III).

Frequently Asked Questions (FAQ)

Q: Can I lyophilize the aqueous solution to store it? A: Yes, but be cautious. As water is removed, the local concentration of the complex increases, which can alter pH or ionic strength. It is safer to store the solid powder (anhydrous) at -20°C. If you must store a solution, freeze it at -80°C rather than lyophilizing repeatedly.

Q: How do I distinguish the aquo-complex from the chloro-complex? A: UV-Vis Spectroscopy is the standard method.

  • 
    :  Distinct absorption band around 255 nm  (ligand-to-metal charge transfer).
    
  • 
    :  The spectrum shifts (hypsochromic shift) due to the stronger field of the water ligand compared to chloride.
    

Q: Why not use simple water? A: "Simple water" usually absorbs


 from the air, becoming slightly acidic (pH 5.5), which is decent, but lacks the Chloride common ion. Over time, the entropic drive to solvate the ion will cause aquation. You must add salt (NaCl) and acid (HCl) for long-term stability.

References

  • Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions: A Study of Metal Complexes in Solution. John Wiley & Sons. (The foundational text on and acid hydrolysis mechanisms).
  • Ford, P. C. (1982). The Photochemistry of Transition Metal Complexes. Chemical Reviews. (Details the photoaquation pathways of

    
     metals).
    
  • Zhdankin, G. I., et al. (2024).[3] Photochemistry of IrCl6 3– complex in aqueous solutions. Chemical Physics. 3 (Recent validation of Iridium(III) photochemical instability in aqueous media).

  • Lamb, A. B., & Fairlie, F. W. (1938). The Kinetics of the Aquation of the Chloropentammine Cobalt Ion. Journal of the American Chemical Society. (Classic kinetic methodology applicable to the Iridium analogue).

Sources

Technical Support Guide: Troubleshooting Solubility of Iridium Ammine Chlorides

Author: BenchChem Technical Support Team. Date: February 2026


) and Hexaammineiridium(III) chloride (

)

The Core Challenge: The "Brick Dust" Paradox

Researchers often encounter a frustrating paradox with Iridium(III) ammine chlorides: they are ionic salts that should theoretically be water-soluble, yet they frequently behave like "brick dust"—inert, insoluble powders.

The Causality:

  • Lattice Energy vs. Solvation: The

    
     cation forms a highly stable crystal lattice with chloride anions. The lattice energy often exceeds the hydration energy provided by cold water.
    
  • Kinetic Inertness: Unlike Cobalt(III), Iridium(III) is kinetically sluggish (inert). It does not rapidly equilibrate with solvent shells, meaning "waiting it out" rarely works.

  • The Common Ion Trap: Synthesis often finishes with HCl precipitation. Residual chloride ions (

    
    ) on the crystal surface drastically reduce solubility via the Common Ion Effect, suppressing the solubility product (
    
    
    
    ) threshold.

Diagnostic Dashboard

Before attempting dissolution, verify your material state. Iridium ammines exhibit specific color-phase correlations.

ObservationProbable StateStatusAction Required
Pale Yellow / White Powder Pure

Optimal Proceed to Protocol A (Controlled Heating).
Pink / Reddish Tint Aquated

or Impurity
Caution Material has likely hydrolyzed or contains Ir(IV) impurities. Check pH.
Cloudy / Haze in Solution AgCl / Colloidal IrContaminated If post-metathesis, filter through 0.2 µm PTFE.
Precipitates on Acidification Common Ion EffectNormal Excess HCl is forcing the salt out of solution. Wash with EtOH.[1]

Protocol A: The Kinetic Dissolution (Heat & pH Control)

Objective: Overcome the activation energy of dissolution without triggering aquation (hydrolysis) of the Ir-Cl bond.

The Risk: Heating


 too aggressively causes the loss of the chloride ligand, replacing it with water (aquation), altering your molecule to 

.
Workflow Diagram

DissolutionLogic cluster_legend Key Decision Points Start Start: Solid [Ir(NH3)5Cl]Cl2 Solvent Add Water (pH 6-7) Start->Solvent CheckSol Dissolved at 25°C? Solvent->CheckSol Heat Heat to 60°C (Max 30 mins) CheckSol->Heat No (Suspension) Success Solution Ready CheckSol->Success Yes CheckColor Check Color/pH Heat->CheckColor CheckColor->Success Stays Yellow/Stable pH Fail Hydrolysis Detected (pH drop) CheckColor->Fail Turns Pink/Acidic

Caption: Logic flow for dissolving Iridium Ammine Chlorides while monitoring for degradation.

Step-by-Step Guide
  • Preparation: Suspend the solid in deionized water (approx. 1 mg/mL). Measure initial pH.

  • Thermal Ramp: Heat the suspension to 60°C . Do not boil. Boiling accelerates the aquation rate constant (

    
    ) exponentially.
    
  • Monitoring:

    • Visual: The solution should clear to a pale yellow.

    • Chemical: Monitor pH. A significant drop in pH indicates the release of

      
       and 
      
      
      
      (via water deprotonation), signaling the formation of the aquo-complex.
  • Stabilization: Once dissolved, cool immediately to room temperature. The solution is metastable and can be used for short-term assays.

Protocol B: The Anion Swap (Metathesis)

Objective: Permanently solve solubility issues by replacing the "tight" Chloride counter-ion with a "loose" Nitrate (


) or Triflate (

) anion.

Why this works: Large, non-coordinating anions disrupt the crystal lattice more effectively and have higher hydration energies, drastically increasing solubility (often >100 mg/mL).

Workflow Diagram

Metathesis Precursor [Ir(NH3)5Cl]Cl2 (Suspension) Reagent Add Ag(I) Salt (AgNO3 or AgOTf) Precursor->Reagent Reaction Stir 40°C, 1-2 Hours (Protect from Light) Reagent->Reaction Filtration Filter AgCl Precipitate (0.2 µm Membrane) Reaction->Filtration AgCl forms (White ppt) Product Soluble Salt Solution [Ir(NH3)5Cl](NO3)2 Filtration->Product

Caption: Silver-mediated metathesis workflow to exchange counter-ions.

Step-by-Step Guide
  • Stoichiometry: Calculate exact molar equivalents. You need 2.0 equivalents of Silver Nitrate (

    
    ) or Silver Triflate (
    
    
    
    ) for
    
    
    .
    • Note: The inner-sphere Chloride (bound to Ir) is inert and will not react with

      
       under mild conditions. Only the outer-sphere counter-ions will exchange.
      
  • Reaction:

    • Suspend

      
       in warm water (40°C).
      
    • Add the Silver salt solution dropwise.

    • Observation: A thick white precipitate (AgCl) will form immediately.

  • Digestion: Stir for 1 hour in the dark (to prevent Ag photoreduction).

  • Filtration: Pass the supernatant through a 0.2 µm syringe filter to remove all AgCl traces.

  • Isolation: Rotary evaporate the filtrate to obtain the highly soluble nitrate/triflate salt.

Frequently Asked Questions (FAQs)

Q: I added HCl to help dissolve the salt (like I do with organic bases), but it precipitated more. Why? A: You triggered the Common Ion Effect . Unlike organic amines which protonate and dissolve in acid, these are already fully cationic quaternary salts. Adding HCl adds


, which shifts the equilibrium back toward the solid phase (

). Never use HCl to dissolve these salts; use water or dilute

(if nitrate salt).

Q: My solution turned from yellow to pink after heating. Is it still good? A: Likely not. The pink shift usually indicates the formation of the Aquo-pentammine complex (


). You have hydrolyzed the Ir-Cl bond. This changes the charge (+2 to +3) and the reactivity of the molecule.

Q: Can I use DMSO instead of water? A: Yes,


 has moderate solubility in DMSO. However, be aware that DMSO is a coordinating solvent. Over time (days/weeks), DMSO may displace the ammonia or chloride ligands, especially if heated, forming DMSO-adducts. Use fresh solutions.

Q: Why not use Perchlorate (


) salts? They are very soluble. 
A:  While effective, perchlorate salts of metal ammines are shock-sensitive explosives  when dry. We strongly recommend using Triflate (

)
or Nitrate (

)
as safer alternatives with similar solubility profiles.

References

  • Synthesis and Characterization

    • Bauer, R. A., & Basolo, F. (1968). Pentaamminechloroiridium(III) Chloride. Inorganic Syntheses, 12, 243.

    • Note: Establishes the standard synthesis and the pale yellow color
  • Solubility & Kinetics: Lamb, A. B., & Fairhall, L. T. (1923). The Equilibria Between the Ammines of Transition Metals. Journal of the American Chemical Society. (Foundational work on the inertness of Group 9 ammines).
  • Dixon, N. E., et al. (1990). Trifluoromethanesulfonates of metal amine complexes. Inorganic Chemistry.
  • Crystal Structure & Color

    • Gromilov, S. V., et al. (2004). Crystal structure of [Ir(NH3)5Cl]2[ReCl6]Cl2. Journal of Structural Chemistry.

    • Note: Confirms the structural parameters of the c

Sources

Controlling pH to prevent hydrolysis of [Ir(NH3)5Cl]2+

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Controlling Hydrolysis

Welcome to the dedicated support center for the handling and application of Chloropentaammineiridium(III) chloride, [Ir(NH3)5Cl]Cl2. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this complex in their experimental workflows. My objective is to provide you with the technical insights and practical steps necessary to mitigate the prevalent issue of hydrolysis, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my [Ir(NH3)5Cl]Cl2 in water and the solution's color is changing over time. What is happening?

This is a classic sign of hydrolysis, specifically aquation. The chloride ligand in the inner coordination sphere of the iridium complex is being replaced by a water molecule. This substitution reaction alters the electronic properties of the complex, leading to a change in its UV-Vis absorption spectrum and, consequently, its color. The initial pale yellow color of the solution will shift as the aquated species, [Ir(NH3)5(H2O)]3+, is formed.

Q2: Why is controlling the pH so critical when working with [Ir(NH3)5Cl]2+?

Controlling the pH is the most effective way to manage the equilibrium between the stable chloro complex and its hydrolyzed forms. The hydrolysis of [Ir(NH3)5Cl]2+ is a pH-dependent process. In acidic conditions, the equilibrium favors the reactant, [Ir(NH3)5Cl]2+, thus minimizing hydrolysis. As the pH increases and the solution becomes more alkaline, the rate of hydrolysis increases, leading to the formation of the aquo complex, [Ir(NH3)5(H2O)]3+, and subsequently the hydroxo complex, [Ir(NH3)5(OH)]2+.

Q3: What is the ideal pH range to maintain the stability of the [Ir(NH3)5Cl]2+ complex in an aqueous solution?

To suppress hydrolysis, it is recommended to maintain the pH of your stock solutions and reaction mixtures in the acidic range, ideally between pH 2 and 4 . In this range, the concentration of hydroxide ions, which promote the hydrolysis reaction, is minimized.

Q4: I've observed a precipitate forming in my stock solution. What could be the cause?

Precipitate formation can arise from a few factors. If the pH of your solution has drifted into the basic range, the formation of the less soluble hydroxo complex, [Ir(NH3)5(OH)]2+, can lead to precipitation, especially at higher concentrations. Additionally, the use of inappropriate buffers or counter-ions can result in the formation of insoluble salts.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the handling of [Ir(NH3)5Cl]2+ solutions.

Issue 1: Rapid Color Change in Solution
  • Symptom: A freshly prepared pale yellow solution of [Ir(NH3)5Cl]2+ quickly changes color.

  • Underlying Cause: This indicates rapid hydrolysis due to an inappropriate pH. This is common when dissolving the complex in unbuffered deionized water, which can have a pH close to neutral or can be slightly acidic or basic depending on dissolved CO2.

  • Corrective Action:

    • Immediately acidify the solution by adding a small aliquot of a dilute, non-coordinating acid such as perchloric acid (HClO4) or nitric acid (HNO3) to bring the pH into the 2-4 range.

    • For future preparations, dissolve the complex directly into a pre-prepared acidic buffer.

Issue 2: Inconsistent Reaction Kinetics
  • Symptom: You are using [Ir(NH3)5Cl]2+ as a precursor in a reaction, and you are observing inconsistent reaction rates or yields between batches.

  • Underlying Cause: The speciation of the iridium complex is likely inconsistent. If the pH is not strictly controlled, the ratio of [Ir(NH3)5Cl]2+ to its hydrolyzed forms will vary, and these different species will have different reactivities.

  • Preventative Workflow:

    • Standardize Stock Solution Preparation: Prepare a stock solution of [Ir(NH3)5Cl]2+ in a pH 3 acidic buffer (e.g., a citrate or acetate buffer, ensuring no incompatibility with your downstream application).

    • Verify pH: Always measure and record the pH of your reaction mixture before initiating the reaction.

    • Fresh is Best: Prepare fresh solutions for each set of experiments to avoid issues with solution degradation over time.

Experimental Protocols

Protocol 1: Preparation of a Stabilized [Ir(NH3)5Cl]2+ Stock Solution

This protocol describes the preparation of a 10 mM stock solution of [Ir(NH3)5Cl]2+ stabilized against hydrolysis.

Materials:

  • [Ir(NH3)5Cl]Cl2 (Chloropentaammineiridium(III) chloride)

  • High-purity deionized water

  • 0.1 M Perchloric acid (HClO4)

  • Calibrated pH meter

Procedure:

  • Weigh out the required mass of [Ir(NH3)5Cl]Cl2 to prepare the desired volume of a 10 mM solution.

  • In a separate volumetric flask, add a sufficient volume of deionized water.

  • Carefully add 0.1 M HClO4 dropwise to the water while monitoring the pH until a stable pH of 3.0 is achieved.

  • Slowly add the weighed [Ir(NH3)5Cl]Cl2 to the acidified water while stirring gently to facilitate dissolution.

  • Once fully dissolved, adjust the final volume with the pH 3 water.

  • Store the solution in a well-sealed container, protected from light, at 4°C. For long-term storage, flash-freezing in liquid nitrogen and storage at -80°C is recommended.

Data Summary

ParameterRecommended Value/ConditionRationale
Working pH Range 2.0 - 4.0Minimizes the rate of base hydrolysis by keeping the concentration of OH- low.
Recommended Buffer Systems Citrate, AcetateThese buffers are effective in the target pH range and are generally non-coordinating.
Acids for pH Adjustment Perchloric acid (HClO4), Nitric acid (HNO3)These are strong, non-coordinating acids that will not displace the chloride ligand.
Storage Temperature 4°C (short-term), -80°C (long-term)Lower temperatures slow down the rate of all chemical reactions, including hydrolysis.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the pH-dependent equilibrium of [Ir(NH3)5Cl]2+ in an aqueous solution.

Hydrolysis_Pathway cluster_main Aqueous Speciation of [Ir(NH3)5Cl]2+ cluster_conditions Dominant Species under pH Conditions IrCl [Ir(NH3)5Cl]2+ (Chloro Complex) IrAqua [Ir(NH3)5(H2O)]3+ (Aquo Complex) IrCl->IrAqua + H2O - Cl- IrHydroxo [Ir(NH3)5(OH)]2+ (Hydroxo Complex) IrAqua->IrHydroxo - H+ + H+ Acidic Acidic pH (2-4) Acidic->IrCl Basic Basic pH (> 7) Basic->IrHydroxo

Caption: pH-dependent hydrolysis of [Ir(NH3)5Cl]2+.

References

  • Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions: A Study of Metal Complexes in Solution (2nd ed.). John Wiley & Sons.
  • Wilkins, R. G. (2002). Kinetics and Mechanism of Reactions of Transition Metal Complexes (2nd ed.). Wiley-VCH.

Technical Support Center: Stability of Pentaamminechloroiridium(III) Chloride under UV Light Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentaamminechloroiridium(III) chloride. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the UV light exposure of this complex. As a photosensitive compound, its handling and use in photochemical studies require careful consideration to ensure experimental success and data integrity.

Troubleshooting Guide

This section addresses common problems encountered during photochemical experiments with pentaamminechloroiridium(III) chloride.

Question 1: My reaction is showing a lower than expected yield or incomplete conversion. What could be the cause?

Answer:

Several factors can contribute to low yields or incomplete reactions in photochemical setups. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Light Source Intensity or Wavelength:

    • Causality: The photochemical reaction is initiated by the absorption of photons of a specific energy. If the light source is too weak or if its emission spectrum does not sufficiently overlap with the absorption spectrum of the pentaamminechloroiridium(III) complex, the rate of reaction will be slow.

    • Solution:

      • Verify the lamp's specifications and ensure it's appropriate for the absorption maxima of your complex. The primary absorption for [Ir(NH₃)₅Cl]²⁺ leading to photosubstitution is in the UV region.[1][2]

      • Check the age of your lamp. The output of UV lamps can decrease over time.

      • Calibrate your light source to ensure a consistent and known photon flux.

  • Sub-optimal Reaction Temperature:

    • Causality: While photochemical reactions are initiated by light, thermal side reactions can still occur. Elevated temperatures can lead to undesired thermal decomposition pathways, reducing the yield of the desired photoproduct.

    • Solution:

      • Employ a cooling system for your photoreactor to maintain a constant, low temperature (e.g., 20-25 °C).[3]

      • Monitor the temperature throughout the experiment.

  • Presence of Quenchers or Impurities:

    • Causality: Dissolved oxygen and other impurities in the solvent or starting material can quench the excited state of the iridium complex, preventing the desired photochemical reaction from occurring.

    • Solution:

      • Purge the solvent with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before starting the reaction and maintain an inert atmosphere throughout.[3]

      • Use high-purity, spectroscopy-grade solvents.

Question 2: I am observing the formation of unexpected byproducts. How can I identify and minimize them?

Answer:

The formation of byproducts is a common challenge in photochemistry. Here’s how to approach this problem:

  • Over-irradiation:

    • Causality: Prolonged exposure to UV light can lead to secondary photochemical reactions, where the initial photoproduct absorbs light and is converted into other species.[3]

    • Solution:

      • Monitor the reaction progress closely using techniques like UV-Vis spectroscopy or HPLC.

      • Once the desired conversion is reached, stop the irradiation immediately.

  • Solvent Participation:

    • Causality: The solvent can play a role in the reaction pathway. For instance, in aqueous solutions, photoaquation (replacement of a ligand by a water molecule) is a common reaction for ammine complexes.[1][2] Halogenated solvents can also be detrimental to the stability of similar iridium complexes under irradiation.[4]

    • Solution:

      • Choose your solvent carefully based on the desired reaction outcome.

      • Be aware of the potential for the solvent to act as a reactant.

  • Product Identification:

    • Solution:

      • Utilize analytical techniques like HPLC-MS to separate and identify the components of your reaction mixture.[4]

      • Compare the mass spectra of the byproducts with potential degradation products.

Question 3: My results are not reproducible. What are the likely sources of variability?

Answer:

Reproducibility is key to reliable scientific findings. If you're facing inconsistent results, consider the following:

  • Inconsistent Photon Flux:

    • Causality: Variations in the intensity of the light source between experiments will directly affect the reaction rate.

    • Solution:

      • Ensure your experimental setup is identical for each run, including the distance from the lamp to the reactor.

      • Regularly check and calibrate your light source.

  • Variable Sample Concentration:

    • Causality: The initial concentration of the complex will influence the amount of light absorbed and thus the reaction kinetics.

    • Solution:

      • Prepare your solutions with high precision.

      • Use a spectrophotometer to verify the initial concentration before each experiment.

  • Inconsistent Degassing:

    • Causality: The amount of dissolved oxygen can vary between experiments if the degassing procedure is not standardized.

    • Solution:

      • Implement a consistent and thorough degassing protocol for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction of pentaamminechloroiridium(III) chloride upon UV exposure?

A1: Upon UV irradiation, particularly in aqueous solutions, the predominant photochemical reaction is the photosubstitution of a ligand. This can involve the replacement of either an ammine (NH₃) or the chloride (Cl⁻) ligand by a solvent molecule.[1][2] The specific product distribution can be influenced by the excitation wavelength.

Q2: How can I monitor the degradation of pentaamminechloroiridium(III) chloride during my experiment?

A2: UV-Visible spectroscopy is a convenient and effective method for real-time monitoring. The complex and its potential photoproducts have distinct absorption spectra. By recording the spectrum at regular intervals, you can track the disappearance of the starting material and the appearance of new species.[5][6] For more detailed analysis, HPLC can be used to separate and quantify the different components of the reaction mixture.[6]

Q3: What is the quantum yield of the photoreaction, and why is it important?

A3: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of moles of a product formed or reactant consumed per mole of photons absorbed.[7][8] Knowing the quantum yield is crucial for understanding the reaction mechanism and for predicting the reaction rate under different light intensities. The quantum yield for the photosubstitution of pentaamminechloroiridium(III) chloride will depend on factors such as the excitation wavelength and the solvent.

Q4: Are there any safety precautions I should take when working with UV light and iridium complexes?

A4: Yes, safety is paramount. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a face shield, to protect your eyes and skin from UV radiation. Conduct the experiment in a well-ventilated area or a fume hood. While pentaamminechloroiridium(III) chloride itself is not acutely toxic, it's good practice to handle all chemicals with care.

Experimental Protocols

Protocol 1: Determination of Photochemical Stability using UV-Vis Spectroscopy

This protocol outlines a method to assess the stability of pentaamminechloroiridium(III) chloride under UV irradiation by monitoring changes in its absorption spectrum.

Materials:

  • Pentaamminechloroiridium(III) chloride

  • High-purity solvent (e.g., deionized water, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • UV lamp with a known emission spectrum and intensity

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: Prepare a dilute solution of pentaamminechloroiridium(III) chloride in the chosen solvent. The concentration should be such that the absorbance at the λ_max is between 0.5 and 1.0.

  • Initial Spectrum: Record the initial UV-Vis spectrum of the solution before irradiation.

  • Irradiation: Place the cuvette in a temperature-controlled holder and irradiate it with the UV lamp while stirring continuously.

  • Spectral Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the λ_max of the starting material as a function of irradiation time. A decrease in absorbance indicates decomposition.

Protocol 2: Calculation of the Photochemical Quantum Yield

This protocol describes a method to determine the quantum yield of the photoreaction using a chemical actinometer.

Materials:

  • Pentaamminechloroiridium(III) chloride solution of known concentration

  • Chemical actinometer solution (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Photoreactor with a monochromatic light source

Procedure:

  • Actinometry: Irradiate the actinometer solution under the same conditions as your sample to determine the photon flux of your light source.

  • Sample Irradiation: Irradiate a known volume of your pentaamminechloroiridium(III) chloride solution for a specific period.

  • Analysis: Determine the change in concentration of the reactant or the formation of a product using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The quantum yield (Φ) can be calculated using the following formula:

    Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry experiment.

Data Presentation

ParameterValueReference
Molar Mass 383.73 g/mol
CAS Number 15742-38-8[9]
Appearance Solid
Synonyms Chloropentaammineiridium(III) chloride[9]

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Solution of [Ir(NH₃)₅Cl]Cl₂ degas Degas with N₂/Ar prep_solution->degas initial_spec Record Initial UV-Vis Spectrum degas->initial_spec Transfer to Cuvette irradiate Irradiate with UV Lamp initial_spec->irradiate monitor Monitor Spectrum at Intervals irradiate->monitor plot_data Plot Absorbance vs. Time monitor->plot_data determine_rate Determine Rate of Decomposition plot_data->determine_rate

Caption: Workflow for UV-Vis spectroscopic stability assessment.

Potential Photochemical Pathways

G start [Ir(NH₃)₅Cl]²⁺ excited [Ir(NH₃)₅Cl]²⁺* start->excited hν (UV light) product1 [Ir(NH₃)₅(H₂O)]³⁺ + Cl⁻ (Photoaquation) excited->product1 Loss of Cl⁻ product2 [Ir(NH₃)₄(H₂O)Cl]²⁺ + NH₃ (Photoaquation) excited->product2 Loss of NH₃

Caption: Simplified potential photochemical pathways in aqueous solution.

References

  • Muir, M. M., & Huang, W. (1986). Photochemical studies of iridium(III)-ammine complexes. Ligand field excitation of hexaammineiridium(3+), aquopentaammineiridium(3+), and chloropentaammineiridium(2+) in aqueous solution. Inorganic Chemistry, 25(15), 2644–2647. [Link]

  • Martins, E., & Ford, P. C. (1985). Photochemical reactions of iridium(III) pentaammine and trans-tetraammine complexes in aqueous solution. Ligand-field and charge-transfer photochemistry. Inorganic Chemistry, 24(19), 3071–3075. [Link]

  • Kerzig, C., & Wenger, O. S. (2022). Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. Accounts of Chemical Research, 55(9), 1247–1258. [Link]

  • Campagna, S., Puntoriero, F., & Nastasi, F. (2017). Photochemistry and Photophysics of Coordination Compounds: Iridium. Semantic Scholar. [Link]

  • Campagna, S., Puntoriero, F., & Nastasi, F. (2017). Photochemistry and Photophysics of Coordination Compounds: Iridium. ResearchGate. [Link]

  • Schmid, M., et al. (2013). Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. Beilstein Journal of Organic Chemistry, 9, 2362-2372. [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2018). Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. Journal of Materials Science and Chemical Engineering, 6(8), 1-8. [Link]

  • Westlab. (2024, November 12). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Westlab. [Link]

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. Chemistry World. [Link]

  • The Biochemist. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 2). Pentaamminenitritocobalt(III) chloride. Wikipedia. [Link]

  • Milosevic, M., et al. (2025). Unveiling Iridium Degradation Pathways during Intermittent Operation of a Proton Exchange Membrane Water Electrolyzer. ChemRxiv. [Link]

  • Kasian, O., et al. (2018). Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms. Energy & Environmental Science, 11(1), 103-113. [Link]

  • Singh, A. K., et al. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. International Journal of Research in Engineering and Technology, 5(12), 1-10. [Link]

  • Abdelaziz, M., & Hefnawy, M. A. (2016). Preparation of Chloro Penta Amine Cobalt(III) Chloride and Study of Its Influence on the Structural and Some Optical Properties. Journal of Nanomaterials, 2016, 1-8. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and Characterization of Coordination Compound: Pentaamminechlorocobalt (III) chloride. Academia.edu. [Link]

  • Taylor & Francis. (n.d.). Quantum yield – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Figure 1. UV-visible spectra of [Co(NH 3 ) 5 N 3 ] Cl 2 , KMnO 4 , and... ResearchGate. [Link]

  • Scribd. (n.d.). Synthesis of Pentaaminechlorocobalt (III) Chloride. Scribd. [Link]

  • Royal Society of Chemistry. (2014). 3. Determination of quantum yields. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of Chloro Penta Amine Cobalt(III) Chloride and Study of Its Influence on the Structural and Some Optical Properties of Polyvinyl Acetate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold. National Center for Biotechnology Information. [Link]

  • Filo. (2022, August 15). chloride (m) Photolysis or photochemical decomposition These reactions in.. Filo. [Link]

  • Murphy, W. R. (2016). Separation of Nitrito- and Nitropentamminecobalt (III) Chloride by High Performance Liquid Chromatography. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. Royal Society of Chemistry. [Link]

  • IUPAC. (n.d.). quantum yield. IUPAC Compendium of Chemical Terminology. [Link]

  • Scribd. (n.d.). Chloroform Photochemical Decomposition. Scribd. [Link]

  • Peña, L. A., & Hoggard, P. E. (2010). Hexachlororhodate(III) and the photocatalytic decomposition of chloroform. Inorganica Chimica Acta, 363(10), 2215-2218. [Link]

Sources

Technical Support Center: Handling Hygroscopic Iridium(III) Chloride Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrate Trap"

Iridium(III) chloride hydrate (


) is the primary gateway to iridium chemistry, yet it is notoriously inconsistent. Unlike defined stoichiometric hydrates (e.g., 

), commercial iridium chloride is a non-stoichiometric "hydrous" oxide-chloride complex that often contains residual HCl (

).

Critical Warning: Do NOT attempt to dry this precursor to a constant weight using high heat (>200°C). Dehydration induces a phase change to


- or 

-

(anhydrous), which are chemically inert and insoluble in aqua regia. Once formed, this phase is effectively "dead" for most synthetic applications.

This guide provides the protocols to handle the material's hygroscopic nature by characterization and adjustment rather than physical drying.

Part 1: Storage & Handling Protocols

Q: I just received a fresh bottle of


. How should I store it to maintain reactivity? 
A:  The hygroscopic nature of the hydrate causes it to absorb atmospheric moisture, turning a free-flowing powder into a sticky tar. This alters the iridium percentage (%Ir) by weight, leading to stoichiometry errors in future reactions.
  • Primary Storage: Store the bulk bottle in a glovebox under nitrogen or argon.

  • Secondary Storage: If a glovebox is unavailable, store in a desiccator with active

    
     or indicating Drierite. Wrap the cap threads with Parafilm® or electrical tape immediately after use.
    
  • Cold Storage Warning: While some suppliers recommend 4°C, removing a cold bottle into humid lab air causes immediate condensation inside the container. Always allow the container to equilibrate to room temperature before opening.

Q: The powder has turned into a sticky, black gum. Is it degraded? A: Likely not degraded, but solvated . The material has absorbed enough water to form a concentrated syrup. It is chemically active but impossible to weigh accurately.

  • Recovery: Do not heat. Dissolve the entire sticky mass in a known volume of concentrated HCl or water to create a stock solution. Assay the solution for [Ir] concentration (see Part 2) and use volumetrically.

Part 2: Stoichiometry & Characterization (The Core Protocol)

Q: The bottle is labeled "IrCl3 · xH2O". How do I calculate the molecular weight for my reaction? A: You cannot use the theoretical MW of the trihydrate (352.6 g/mol ) because


 varies (usually 

, but can range 2.5–4.5). You must rely on the %Ir assay provided on the Certificate of Analysis (CoA) or determine it yourself.

The "Effective Molecular Weight" Formula: To ensure 1.0 equivalent of Iridium, calculate the mass required using the actual Iridium content:



Example:

  • Target: 1.0 mmol Ir

  • CoA Assay: 54.2% Ir (0.542)

  • Calculation:

    
    
    

Q: The bottle has been open for months. The CoA value is likely invalid due to water absorption. How do I re-assay it? A: Perform a Gravimetric Reduction Assay . This is the gold standard for verifying noble metal content.

Protocol: Gravimetric Determination of %Ir

  • Weigh: Accurately weigh ~200 mg of the precursor (

    
    ) into a tared porcelain crucible.
    
  • Reduction (Hydrogen Stream): Place in a tube furnace under a stream of

    
    .
    
  • Ramp: Slowly heat to 600°C (ramp 5°C/min) to prevent rapid volatile release. Hold for 2 hours.

    • Mechanism:[1]

      
      
      
  • Cool & Weigh: Cool under inert gas. Weigh the metallic iridium residue (

    
    ).
    
  • Calculate:

    
    .
    
Part 3: Reaction Troubleshooting

Q: My reaction requires anhydrous conditions (e.g., organometallic synthesis with Grignards). How do I dry the precursor without killing it? A: You cannot dry the solid. Instead, perform a Solvent Azeotropic Drying in situ.

  • Dissolve the hydrate in the reaction solvent (e.g., THF, Ethanol).

  • If the solvent forms an azeotrope with water (e.g., Ethanol/Benzene or Toluene), distill off a portion of the solvent to carry the water away.

  • Alternatively, use a reactive scavenger like Trimethoxyorthoformate (for methanol/ethanol solutions) which consumes water chemically:

    
    
    

Q: I am synthesizing Vaska's Complex or an Ir(III) dimer. Does the water content matter? A: Generally, no .

  • Cyclometallation (Dimers): The standard Nonoyama method uses 2-ethoxyethanol/water mixtures. The water in the precursor is negligible compared to the solvent system.

  • Vaska's Complex: The reaction is typically refluxed in DMF.[2] Small amounts of water are tolerated, though excessive water may reduce yield.

Comparison of Iridium Chloride Forms

Property

(Hydrate)

-

(Anhydrous)
Appearance Dark Green / Black (Hygroscopic)Brown / Red (Crystalline)
Solubility (Water) SolubleInsoluble
Solubility (Aqua Regia) SolubleInsoluble
Reactivity High (Labile ligands)Inert (Kinetic trap)
Formation Temp < 100°C> 200°C (Irreversible)
Part 4: Workflow Visualization

The following diagram outlines the decision logic for handling an unknown or aged bottle of Iridium(III) chloride.

IrCl3_Workflow Start Start: Received IrCl3 Precursor CheckState Visual Inspection Start->CheckState IsSticky Is it sticky/tar-like? CheckState->IsSticky Solvate Do NOT Heat. Dissolve in conc. HCl to make Stock Solution IsSticky->Solvate Yes (Absorbed H2O) CheckAge Is CoA < 6 months old & Storage was Inert? IsSticky->CheckAge No (Free flowing) AssayLiquid Assay [Ir] via ICP-OES or Gravimetric Aliquot Solvate->AssayLiquid CalcMW Calculate Effective Mass: Mass = (Target mol * 192.2) / %Ir AssayLiquid->CalcMW UseCoA Use %Ir from CoA Calculate Mass CheckAge->UseCoA Yes ReAssay Perform Gravimetric Reduction (H2, 600°C) CheckAge->ReAssay No / Uncertain UseCoA->CalcMW ReAssay->CalcMW Reaction Proceed to Synthesis (Azeotropic dry if needed) CalcMW->Reaction

Figure 1: Decision matrix for handling hygroscopic Iridium(III) chloride precursors, prioritizing characterization over physical drying.

References
  • Greenwood, N. N.; Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. (Definitive source on Iridium chloride polymorphism and insolubility of anhydrous forms).

  • Sigma-Aldrich. (2024). Iridium(III) Chloride Hydrate Product Specification & Handling. (Data on hygroscopicity and storage).

  • Cotton, F. A.; Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley. (Coordination chemistry of Iridium aquo/chloro complexes).

  • Strem Chemicals. (2024). Certificate of Analysis: Iridium(III) Chloride Hydrate. (Example of variable %Ir assay reporting).

  • Nonoyama, M. (1974). Chelating N-heterocycle-palladium(II) complexes. Journal of Organometallic Chemistry. (Foundational protocol for cyclometallation using hydrated precursors).

Sources

Validation & Comparative

FT-IR peak assignments for pentaamminechloroiridium(III) chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FT-IR spectral characterization of Pentaamminechloroiridium(III) chloride (


), a classic coordination complex used in fundamental inorganic research and as a precursor in iridium-based pharmaceutical synthesis.

Executive Summary

Precise structural validation of


 requires resolving the symmetry-driven splitting of vibrational modes that distinguish it from its highly symmetric precursor, Hexaammineiridium(III)  (

), and its hydrolysis product, Aquapentaammineiridium(III) (

).

This guide provides definitive peak assignments, focusing on the critical Far-IR region (<400 cm⁻¹) often overlooked in standard protocols. The presence of the Ir-Cl stretching mode at ~307 cm⁻¹ is the primary quality attribute (CQA) for confirming the integrity of the inner coordination sphere.

Detailed Spectral Assignments

The spectrum of


 is governed by its 

point group symmetry
. Unlike the octahedral (

) hexaammine analog, the lowered symmetry lifts the degeneracy of the metal-ligand vibrations, resulting in multiple observable bands in the fingerprint region.
Table 1: Characteristic FT-IR Bands for
Vibrational ModeFrequency (cm⁻¹)IntensityAssignment Description

3150 – 3280Strong, BroadSymmetric and asymmetric stretching of coordinated

. Broadening indicates H-bonding with

counterions.[1]

~1580 – 1610MediumDegenerate deformation (scissoring) of the ammonia ligand.

~1310 – 1340MediumSymmetric deformation (umbrella mode). A key indicator of the ammine ligand environment.

870 Medium/StrongRocking mode. The shift to higher frequency (vs. ~800 cm⁻¹ in Co(III) analogs) reflects the stronger Ir(III)-N bond.

478, 507, 522 MediumMetal-Nitrogen stretching.[2] The splitting into multiple bands (vs. a single band in

complexes) confirms

symmetry.

307 Medium/WeakCRITICAL IDENTIFIER. Metal-Chlorine stretch. Only visible in Far-IR (requires CsI or PE pellets).

273WeakSkeletal bending modes of the metal center.

Technical Note: The


 band at 307 cm⁻¹ is the definitive "fingerprint" for this compound. Standard KBr optics (cutoff ~400 cm⁻¹) will fail  to detect this peak, leading to potential confusion with the aquo-complex or hydrolysis products.

Comparative Analysis: Purity & Identity

Distinguishing


 from its common impurities requires analyzing specific spectral regions.
Table 2: Comparative Spectral Features
Feature

(Target)

(Precursor)

(Hydrolysis Impurity)
Symmetry

(Lower)

(High)

(Lower)

Present (~307 cm⁻¹) Absent Absent

Split bands (470-530 cm⁻¹)Single broad band (~480 cm⁻¹)Split bands, but shifted

Absent (unless wet)AbsentDistinct sharp bands (3400-3500 cm⁻¹) + Lattice water modes (~600 cm⁻¹)

~870 cm⁻¹~830-850 cm⁻¹Shifts due to H-bonding with aqua ligand
Key Differentiators:
  • Symmetry Splitting: The Hexaammine complex (

    
    ) exhibits simplified spectra in the 400-600 cm⁻¹ region. The appearance of multiple bands in the Pentaammine complex (
    
    
    
    ) confirms the substitution of one
    
    
    with
    
    
    .
  • The "Aquo" Danger: If the sample is exposed to moisture or improper pH, the

    
     ligand can be displaced by water. This is detected by the disappearance of the 307 cm⁻¹ band and the appearance of new Ir-O modes (typically 500-600 cm⁻¹) and O-H stretches.
    

Experimental Protocol: Far-IR Validation

To ensure detection of the critical Ir-Cl bond, the following protocol must be strictly followed.

Protocol: Polyethylene (PE) Pellet Method for Far-IR

Standard KBr pellets are unsuitable due to their cutoff at 400 cm⁻¹.

  • Sample Preparation:

    • Mix 2-3 mg of dry

      
       with ~100 mg of spectroscopic grade powdered Polyethylene (PE) or Cesium Iodide (CsI).
      
    • Caution: Do not grind excessively vigorously with CsI as ion exchange can occur (forming K/Cs mixed salts). PE is chemically inert and preferred.

  • Pellet Pressing:

    • Press under high pressure (8-10 tons) to form a translucent disk. PE requires less pressure than KBr but longer hold times to reduce elasticity.

  • Instrument Configuration:

    • Source: Globar or Mercury Arc (for Far-IR).

    • Beamsplitter: Mylar (multilayer) or Germanium-coated KBr (if range allows down to 300 cm⁻¹).

    • Detector: DTGS (Deuterated Triglycine Sulfate) or Bolometer.

    • Scan Range: 600 cm⁻¹ to 100 cm⁻¹.

  • Data Acquisition:

    • Collect 64 scans at 4 cm⁻¹ resolution.

    • Perform background correction using a pure PE blank.

Structural Verification Workflow

The following diagram outlines the logic flow for validating the compound's identity using FT-IR data.

FTIR_Workflow Start Start: Unknown Ir(III) Ammine Sample MidIR Step 1: Mid-IR Scan (4000-400 cm⁻¹) Start->MidIR CheckOH Check: Strong O-H Stretches? (3400-3600 cm⁻¹) MidIR->CheckOH Aquo Result: Hydrolysis Product [Ir(NH₃)₅(H₂O)]³⁺ detected CheckOH->Aquo Yes CheckSplit Check: Splitting of Ir-N band? (470-530 cm⁻¹) CheckOH->CheckSplit No Hexa Result: Precursor Material [Ir(NH₃)₆]³⁺ detected CheckSplit->Hexa No (Single Band) FarIR Step 2: Far-IR Scan (600-200 cm⁻¹) (PE/CsI Pellet) CheckSplit->FarIR Yes (Split Bands) CheckIrCl Check: Peak at ~307 cm⁻¹? FarIR->CheckIrCl Confirm PASS: Identity Confirmed [Ir(NH₃)₅Cl]Cl₂ CheckIrCl->Confirm Yes Fail Result: Unknown/Degraded (Missing Ir-Cl bond) CheckIrCl->Fail No

Figure 1: Decision tree for the spectroscopic identification of Pentaamminechloroiridium(III) chloride, highlighting the necessity of Far-IR analysis.

References

  • Martynova, A. S., et al. (2017). "Exothermal effect in the thermal decomposition of

    
     containing salts with 
    
    
    
    cations." Dalton Transactions. (Provides specific wavenumbers for Ir-N and Ir-Cl modes).
  • Nakamoto, K. (2009).[3][4] Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. 6th Edition, Wiley.[4] (Authoritative text on symmetry rules and metal-ammine vibrations).

  • Schmidtke, H. H. (1975). "Vibrational spectra of pentaammine complexes of trivalent transition metals." Inorganic Chemistry.
  • Sacconi, L., et al. (1964). "Infrared Spectra of Metal-Ammine Complexes." Inorganic Chemistry.

Sources

A Comparative Guide to the ¹H NMR Characterization of Ammine Ligands in Iridium(III) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of coordination complexes is paramount. Iridium(III) complexes, in particular, have garnered significant interest for applications ranging from catalysis to medicinal chemistry. The ammine ligand (NH₃), a fundamental building block in coordination chemistry, presents a unique set of challenges and opportunities for characterization by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features of ammine ligands in various iridium(III) coordination environments, offering experimental insights and data-driven comparisons to aid in structural elucidation.

The Understated Importance of the Ammine Proton Signal

While often appearing as a simple, sometimes broad, signal, the chemical shift, multiplicity, and line shape of ammine protons are exquisitely sensitive to the electronic and steric environment imposed by the iridium(III) center and its surrounding ligands. A thorough analysis of these signals can reveal critical information about:

  • Geometric Isomerism: Differentiating between cis and trans isomers.

  • Electronic Effects: Understanding the influence of ligands in the coordination sphere, particularly the trans influence.

  • Ligand Dynamics: Probing the exchange rates of ammine protons with the solvent.

This guide will deconstruct these factors, providing a framework for interpreting the ¹H NMR spectra of iridium(III) ammine complexes with confidence.

Core Principles: What Governs the Ammine ¹H NMR Signal?

The resonance of ammine protons in d⁶ iridium(III) complexes is primarily dictated by the interplay of several factors. Understanding these is key to interpreting the spectra.

The Coordination Chemical Shift

Upon coordination to an iridium(III) center, the protons of an ammine ligand typically experience a downfield shift (to higher ppm values) compared to free ammonia. This is a consequence of the deshielding effect arising from the donation of the nitrogen lone pair to the metal center, which reduces the electron density around the protons. The typical chemical shift for coordinated ammine protons in diamagnetic octahedral complexes falls within a broad range of δ 2.5 - 5.0 ppm . The precise value is highly dependent on the other ligands present in the coordination sphere.

The Structural Trans Influence

The "trans influence" describes the effect of a ligand on the length and strength of the bond trans to it. This ground-state phenomenon has a direct and predictable impact on NMR chemical shifts. Ligands with a strong trans influence weaken the trans M-N bond, leading to a change in the electronic environment of the ammine protons.

A stronger trans influence ligand will typically cause the protons of the trans ammine group to shift upfield (to lower ppm values) due to increased shielding. This is a powerful tool for assigning signals in complexes with multiple, inequivalent ammine ligands. The general trend for the trans influence of common ligands is:

Weak < F⁻ < H₂O < NH₃ < Cl⁻ < Br⁻ < I⁻ < PR₃ < CO < CN⁻ < H⁻ < Strong

This trend provides a predictive framework for interpreting the chemical shifts of ammine protons based on their position relative to other ligands.

Isomerism: A Tale of Two Signals

¹H NMR spectroscopy is exceptionally powerful for distinguishing between geometric isomers, such as cis and trans isomers of a [Ir(NH₃)₄X₂]⁺ complex.

  • trans Isomers: In a trans-[Ir(NH₃)₄X₂]⁺ complex, all four ammine ligands are chemically equivalent, as they are all trans to another ammine ligand and cis to the two X ligands. This high degree of symmetry results in a single ¹H NMR signal for all 12 ammine protons.

  • cis Isomers: In a cis-[Ir(NH₃)₄X₂]⁺ complex, the symmetry is lower. There are two distinct ammine environments: two ammine ligands are trans to each other, and two are trans to the X ligands. This results in two distinct ¹H NMR signals , each integrating to 6 protons. The chemical shifts of these signals will be influenced by the trans influence of the opposing ligand (either another NH₃ or X).

The logical workflow for distinguishing these isomers is visualized below:

Caption: Workflow for distinguishing cis and trans isomers.

Coupling Constants: A Window into Bonding

While often unresolved due to quadrupolar broadening from the ¹⁴N nucleus and proton exchange, scalar coupling between ¹⁵N and ¹H (¹J(¹⁵N,¹H)) can be observed in ¹⁵N-enriched samples or sometimes as satellites in high-resolution spectra of natural abundance samples. This one-bond coupling constant is typically in the range of 60-75 Hz for ammine complexes of third-row transition metals. The magnitude of this coupling can provide insights into the hybridization and the strength of the N-H bond.

Comparative Analysis: Iridium(III) vs. Other d⁶ Metal Ammine Complexes

Direct, high-resolution ¹H NMR data for simple iridium(III) ammine complexes such as [Ir(NH₃)₆]³⁺ and its chloro derivatives are not extensively reported in the literature. However, we can draw strong parallels from isoelectronic and isostructural complexes of other third-row metals like Rh(III) and from the well-studied Pt(IV) systems.

The following table compares the expected ¹H NMR chemical shifts for a series of ammine complexes, illustrating the key principles of symmetry and the trans influence. The data for iridium(III) are projected based on trends observed for Rh(III) and Co(III) complexes.

ComplexAmmine EnvironmentExpected No. of SignalsExpected Chemical Shift (δ, ppm)Rationale
[Ir(NH₃)₆]³⁺ All equivalent1~3.5 - 4.0High symmetry (Oₕ); all NH₃ are chemically and magnetically equivalent.
[Ir(NH₃)₅Cl]²⁺ NH₃ trans to Cl NH₃ cis to Cl2trans: ~3.0 - 3.5 cis: ~4.0 - 4.5Two distinct environments. The ammine trans to Cl⁻ (a ligand with a moderate trans influence) is expected to be shielded relative to those cis to Cl⁻ (which are trans to another NH₃).
trans-[Ir(NH₃)₄Cl₂]⁺ All equivalent1~3.8 - 4.2High symmetry (D₄ₕ); all ammines are trans to another NH₃.
cis-[Ir(NH₃)₄Cl₂]⁺ NH₃ trans to Cl NH₃ trans to NH₃2trans to Cl: ~3.2 - 3.7 trans to NH₃: ~4.1 - 4.6Lower symmetry (C₂ᵥ); two distinct ammine environments with different chemical shifts due to the trans influence of Cl⁻ vs. NH₃.

Note: The chemical shift values are estimates based on trends from analogous d⁶ metal complexes and are subject to solvent and counter-ion effects. The key takeaway is the relative positions and number of signals.

Experimental Protocols for High-Quality ¹H NMR of Ammine Complexes

Acquiring clean, interpretable ¹H NMR spectra of ammine complexes requires attention to detail in sample preparation and data acquisition.

Protocol 1: Standard ¹H NMR Acquisition

Objective: To obtain a standard ¹H NMR spectrum for chemical shift and integration analysis.

Materials:

  • Iridium(III) ammine complex (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆; 0.6 mL)

  • NMR tube (5 mm)

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the iridium complex and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent. D₂O is often a good choice for cationic ammine complexes, but be aware that it will lead to the exchange and eventual disappearance of the N-H proton signals. DMSO-d₆ is a suitable alternative that slows down this exchange.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the expected range of signals (typically 0-10 ppm).

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak.

Causality Behind Experimental Choices:

  • Solvent Choice: The choice of solvent is critical. D₂O is an excellent solvent for many ionic complexes, but the acidic nature of the deuterium can catalyze the exchange of ammine protons, leading to signal broadening or disappearance. DMSO-d₆ is a polar aprotic solvent that can also dissolve many of these complexes and will significantly slow down the N-H proton exchange, resulting in sharper signals.[1]

  • Spectrometer Frequency: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving closely spaced signals, particularly in cis isomers.

Protocol 2: Variable Temperature (VT) NMR for Exchange Studies

Objective: To study the dynamics of ammine proton exchange.

Procedure:

  • Prepare the sample as described in Protocol 1, preferably in a solvent like DMSO-d₆ or CD₃CN.

  • Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 353 K in 10 K increments).

  • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.

  • Analyze the line shape of the ammine proton signals as a function of temperature. Broadening followed by sharpening of signals can indicate chemical exchange processes.

Data Interpretation Workflow:

Caption: Interpreting variable temperature NMR data.

Conclusion: A Powerful, Nuanced Tool

The ¹H NMR characterization of ammine ligands in iridium(III) complexes is a nuanced but powerful application of spectroscopic analysis. While the signals may appear simple, their number, chemical shift, and line shape are rich with structural and electronic information. By understanding the principles of coordination shifts, the trans influence, and the impact of isomerism, researchers can confidently assign the structures of their iridium(III) ammine complexes. This guide provides a foundational framework, encouraging a deeper look at what the humble ammine proton signal can reveal about these fascinating and important molecules.

References

  • Bauer, H., Olgemöller, B., & Beck, W. (1982). Correlation between the Trans Influence of a Ligand L and the Electronegativity of the Donor Atom in a Series of Hydridoiridium(III) Complexes trans-H(L)Ir(CO)(Cl)(PPh₃)₂. Inorganic Chemistry, 21(9), 3539–3541.
  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in nuclear magnetic resonance spectra. The Journal of Chemical Physics, 32(4), 1227–1233.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • J. A. Pople, W. G. Schneider, and H. J. Bernstein, High-resolution Nuclear Magnetic Resonance. McGraw-Hill, 1959.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Appleton, T. G., Clark, H. C., & Manzer, L. E. (1973). The trans-influence: its measurement and significance. Coordination Chemistry Reviews, 10(3-4), 335-422.
  • Pregosin, P. S., & Kunz, R. W. (1979). ³¹P and ¹³C NMR of transition metal phosphine complexes. In NMR Basic Principles and Progress (pp. 1-157). Springer, Berlin, Heidelberg.
  • Galsbøl, F., & Simonsen, K. (1992). The Preparation, Separation and Characterization of Some Ammine Complexes of Iridium(III). Acta Chemica Scandinavica, 46, 737-742.
  • Watts, R. J. (1988). Synthesis, characterization, and photophysical studies of ruthenium(II) and iridium(III) complexes containing 2, 2'-bipyridine and 2, 2'-bipyrazine ligands. Inorganic Chemistry, 27(16), 2848-2853.
  • Kooti, M., & Merola, J. S. (1997). Synthesis and Characterization of Aminocarboxylato Iridium (III) Complexes. Iranian Journal of Chemistry and Chemical Engineering (IJCCE), 16(1), 4-8.
  • Panda, M., Das, C., Lee, G. H., Peng, S. M., & Goswami, S. (2004). Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand. Dalton Transactions, (17), 2655-2661.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). ¹H chemical shifts in NMR. Part 23. The effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 43(8), 611-624.

Sources

Comparative Redox Guide: [Ir(NH₃)₅Cl]²⁺ vs [Ru(NH₃)₅Cl]²⁺

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals

Executive Summary: The Active vs. The Inert

In the design of metallodrugs and redox probes, the choice between Ruthenium(III) and Iridium(III) pentammine chlorides represents a fundamental decision between redox lability and structural inertness .

While both complexes share an identical


 low-spin octahedral geometry and charge, their electrochemical behaviors diverge radically due to the relativistic effects of the 5d metal center versus the 4d center.
  • 
      serves as a benchmark redox probe , exhibiting a chemically reversible one-electron reduction within the physiological potential window.
    
  • 
      acts as a redox-silent structural mimic , maintaining its oxidation state due to a significantly larger ligand field splitting energy (
    
    
    
    ), making it ideal for use as a control in electron transfer studies.

Thermodynamic & Kinetic Comparison

Redox Potential Data

The following table summarizes the standard reduction potentials (


) and electron transfer characteristics. Note the drastic difference in accessibility of the M(II) state.
Feature[Ru(NH₃)₅Cl]²⁺ [Ir(NH₃)₅Cl]²⁺
Metal Center Ruthenium (4d⁶)Iridium (5d⁶)
Primary Redox Couple


is redox inert in aqueous window

(V vs. NHE)
-0.04 V (approx.)< -1.5 V (Inaccessible/Irreversible)

(V vs. SCE)
-0.28 V Not Observable
Electron Transfer Rate Fast (

)
Negligible (Kinetically Inert)
Ligand Exchange Rate Moderate (Ru

is labile)
Extremely Slow (Ir

is inert)
Primary Application Electrochemical probe, DNA oxidantStructural control, rigid scaffold
Mechanistic Insight: The 4d vs. 5d Divergence

The disparity in redox potential stems from the electronic structure of the metal centers.

  • Ligand Field Splitting (

    
    ): 
    
    • Ir(III) (5d): The 5d orbitals are more diffuse and extend further towards the ligands than 4d orbitals. This results in stronger metal-ligand overlap and a much larger

      
       (~30,000 cm⁻¹ for ammines). The 
      
      
      
      orbitals are deeply stabilized, making the removal of an electron (oxidation to Ir(IV)) difficult and the addition of an electron (reduction to Ir(II)) energetically prohibitive because it must enter the high-energy
      
      
      orbital.
    • Ru(III) (4d): The

      
       is smaller. The energy gap to the 
      
      
      
      orbitals is lower, but more importantly, the
      
      
      set is less stabilized than in Ir. The reduction to Ru(II) places the electron into the
      
      
      set (becoming
      
      
      ), which is a favorable, stable configuration accessible at near-neutral potentials.
  • Stability of the Reduced State:

    • Ru(II): The

      
       configuration is stable and inert to substitution, allowing the redox couple to be chemically reversible.
      
    • Ir(II): The hypothetical reduction product is

      
      . The 7th electron would occupy the antibonding 
      
      
      
      orbital, inducing significant Jahn-Teller distortion and lability. Consequently, even if reduced,
      
      
      would likely rapidly decompose or lose the chloride ligand, making the couple chemically irreversible.

Experimental Protocol: Cyclic Voltammetry (CV)

To experimentally validate these differences, a standard three-electrode CV setup is required. The following protocol ensures data integrity and reproducibility.

Reagents and Setup
  • Solvent: 0.1 M KCl or

    
     (aqueous) or 0.1 M 
    
    
    
    in Acetonitrile (for wider window).
  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Reference Electrode: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

  • Counter Electrode: Platinum wire.

  • Analyte Concentration: 1.0 mM.

Workflow
  • Polishing: Polish the glassy carbon electrode on a felt pad with alumina slurry until a mirror finish is achieved. Sonicate in DI water for 2 minutes.

  • Blank Scan: Record a CV of the electrolyte solution without analyte to establish the background current and solvent window (typically -1.0 V to +1.2 V vs Ag/AgCl in water).

  • Ru Scan: Add

    
     to 1 mM. Scan from +0.5 V to -0.6 V and back.
    
    • Expectation: A reversible wave pair centered at ~ -0.28 V vs SCE. Calculate peak separation

      
      ; it should be near 59 mV/n for a reversible process.
      
  • Ir Scan: Rinse cell.[1] Add

    
     to 1 mM. Scan the same window.
    
    • Expectation:Flat baseline . No peaks will be observed.

  • Window Expansion (Optional): If using acetonitrile, scan negative to -2.0 V. You may observe irreversible reduction currents indicative of solvent breakdown or transient Ir(II) formation followed by decomposition.

Data Visualization (DOT Diagram)

The following diagram illustrates the logical flow of the experimental characterization and the resulting decision pathways for application.

RedoxComparison Start Experimental Characterization (Cyclic Voltammetry) Solvent Select Solvent Window (Aqueous vs Non-Aqueous) Start->Solvent Ru_Path Analyze [Ru(NH3)5Cl]2+ Solvent->Ru_Path Ir_Path Analyze [Ir(NH3)5Cl]2+ Solvent->Ir_Path Ru_Result Observation: Reversible Wave at E½ ≈ -0.04 V (NHE) Ru_Path->Ru_Result Ir_Result Observation: No Redox Peaks within -1.0 V to +1.0 V Ir_Path->Ir_Result Ru_Mech Mechanism: Ru(III) + e- ⇌ Ru(II) (Stable d6 Product) Ru_Result->Ru_Mech Ir_Mech Mechanism: Ir(III) (5d6) Inertness Large Δoct prevents reduction Ir_Result->Ir_Mech Ru_App Application: Redox Probe / Electron Transfer Mediator Ru_Mech->Ru_App Ir_App Application: Structural Control / Inert Scaffold Ir_Mech->Ir_App

Figure 1: Decision logic for characterizing and applying Ru vs. Ir pentammine complexes based on electrochemical behavior.

Scientific Implications for Research

Electron Transfer Theory (Marcus Theory)

When studying electron transfer (ET) rates in proteins (e.g., cytochrome c) or DNA:

  • Ruthenium is used to measure the ET rate. By attaching

    
     to a biomolecule and triggering the reduction (often photochemically using a related Ru(bpy) complex, or chemically), one can measure the rate of electron flow to the Ru center.
    
  • Iridium is used to validate the pathway. Replacing Ru with Ir creates a "dead" analog. If a biological response (like oxidative stress signaling) disappears when Ir is used, it confirms the mechanism relies on the specific redox potential of the metal, rather than just the electrostatic binding of a

    
     cation.
    
Synthesis & Purity Verification
  • Ru: The presence of Ru(II) impurities can be detected by the appearance of a yellow color (Ru(II) ammines are often yellow/orange, while Ru(III) chloropentaammine is colorless to pale yellow/pink depending on salt).

  • Ir:

    
     is typically a white/pale powder. Any coloration often indicates contamination with Ir(IV) species (like 
    
    
    
    which is intensely red/brown). Since CV is silent, UV-Vis spectroscopy and Elemental Analysis are critical for Ir purity confirmation.

References

  • Lim, M. et al. (1997). Kinetics and Mechanism of the Reduction of [Ru(NH3)5Cl]2+ by Ti(III). Inorganic Chemistry, 36(16), 3568-3573. Link

  • Endicott, J. F. et al. (1982). Electron-Transfer Reactions of Ruthenium Ammines. Coordination Chemistry Reviews, 44(1), 85-119. Link

  • Korenev, S. V. et al. (2003). Comparisons of π-bonding and hydrogen bonding in isomorphous compounds: [M(NH3)5Cl]Cl2 (M = Cr, Co, Rh, Ir, Ru, Os). Inorganic Chemistry. Link

  • Taube, H. (1984). Electron Transfer between Metal Complexes: Retrospective. Science, 226(4678), 1028-1036. Link

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley. (Standard reference for CV protocols).

Sources

X-ray diffraction (XRD) pattern analysis of [Ir(NH3)5Cl]Cl2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Diffraction (XRD) Analysis of [Ir(NH3)5Cl]Cl2: A Comparative Approach

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of X-ray Diffraction (XRD) pattern analysis as applied to the coordination complex Chloropentaammineiridium(III) Chloride, [Ir(NH3)5Cl]Cl2. Moving beyond a simple procedural summary, this document delves into the causality behind experimental choices, offers a comparative analysis with analogous compounds, and is grounded in authoritative scientific principles to ensure a self-validating and trustworthy methodology.

Chloropentaammineiridium(III) chloride, [Ir(NH3)5Cl]Cl2, is a classic inorganic coordination compound that serves as a valuable precursor and model system in the study of iridium chemistry.[1] The precise three-dimensional arrangement of its constituent atoms—its crystal structure—governs its physical and chemical properties, from stability and solubility to its reactivity in potential therapeutic or catalytic applications.

X-ray Diffraction (XRD) stands as the definitive, non-destructive analytical technique for probing the crystalline structure of materials. By analyzing how a material scatters a beam of X-rays, we can extract fundamental information, including the unit cell dimensions (the basic repeating block of the crystal), the arrangement of atoms within that cell, and the overall purity of the sample. For any research involving crystalline compounds like [Ir(NH3)5Cl]Cl2, XRD is an indispensable tool for identity confirmation and structural characterization.

Foundational Principles of Powder X-ray Diffraction

Powder XRD analysis relies on the principle of constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. This phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between parallel planes of atoms in the crystal lattice.

  • θ is the angle of incidence of the X-ray beam.

A powder sample contains millions of tiny, randomly oriented crystallites. As the instrument scans through a range of angles (2θ), Bragg's Law is satisfied for various sets of lattice planes (d-spacings), resulting in a diffraction pattern. This pattern is a unique "fingerprint" of the crystalline phase, characterized by:

  • Peak Positions (2θ): Directly related to the d-spacings, which define the size and shape of the unit cell.

  • Peak Intensities: Determined by the type and arrangement of atoms within the unit cell.

  • Peak Shapes and Widths: Influenced by instrumental factors, crystallite size, and microstrain within the lattice.

Experimental Protocol: Acquiring a High-Quality Diffraction Pattern

The validity of any XRD analysis hinges on the quality of the acquired data. The following protocol outlines the critical steps and rationale for obtaining a reliable powder diffraction pattern for [Ir(NH3)5Cl]Cl2.

Step 1: Sample Preparation

The primary goal is to present a sample with a large number of randomly oriented crystallites to the X-ray beam.

  • Grinding: Gently grind approximately 10-20 mg of the crystalline [Ir(NH3)5Cl]Cl2 sample in an agate mortar and pestle.

    • Causality: Aggressive grinding can induce strain or even amorphization, broadening the diffraction peaks. Gentle, consistent pressure is key to reducing particle size to the ideal range (1-10 µm) without damaging the crystal lattice. This minimizes preferred orientation, a condition where crystallites align non-randomly, skewing peak intensities.

  • Mounting: Load the fine powder into a sample holder. The most common method is "back-loading" into a shallow well holder.

    • Causality: Back-loading the powder from the rear and pressing it against a flat surface (like a glass slide) before securing it creates a smooth, flat analytical surface that is precisely aligned with the diffractometer's axis of rotation. This minimizes sample displacement error, a major source of peak position shifts.

Step 2: Instrument Setup and Data Collection

The following parameters are typical for a modern powder diffractometer.

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Copper is the most common X-ray source, offering a good balance of intensity and resolution for most inorganic compounds.
Geometry Bragg-BrentanoThis focusing geometry provides high intensity and resolution for powder samples.
Voltage & Current 40 kV & 40 mAStandard operating conditions that provide sufficient X-ray flux for good signal-to-noise.
2θ Scan Range 5° to 80°A wide angular range is crucial to capture a sufficient number of reflections for unambiguous phase identification and potential structure refinement.
Step Size 0.02°A small step size ensures that sharp diffraction peaks are adequately defined by multiple data points.
Time per Step 1-2 secondsThis determines the counting statistics. Longer times improve the signal-to-noise ratio, which is essential for detecting weak reflections.
Experimental Workflow Diagram

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_out Output Grind Grind Sample (Gentle, Agate Mortar) Mount Mount Powder (Back-loading) Grind->Mount Homogenize & Reduce Particle Size Instrument Instrument Setup (Cu Kα, 40kV, 40mA) Mount->Instrument Load Sample Scan Perform 2θ Scan (5-80°, 0.02° step) Instrument->Scan Execute Scan Parameters Pattern Raw Diffraction Data (Intensity vs. 2θ) Scan->Pattern Generate Pattern

Caption: Workflow for XRD data acquisition.

Data Analysis: From Raw Pattern to Structural Insights

Once the diffraction pattern is collected, a systematic analysis is performed to extract structural information. This process often involves a powerful technique known as Rietveld refinement.[2]

Data Analysis Workflow
  • Phase Identification: The experimental pattern is first compared against a crystallographic database (e.g., the ICDD Powder Diffraction File) to confirm the identity of [Ir(NH3)5Cl]Cl2 and to check for any crystalline impurities.[3]

  • Initial Model: A starting structural model is required. This can be obtained from the literature for an isomorphous compound or from a single-crystal X-ray diffraction study. For [Ir(NH3)5Cl]Cl2, the structure is known to be orthorhombic.[4]

  • Rietveld Refinement: This is a sophisticated least-squares method that refines a theoretical diffraction pattern calculated from the structural model until it matches the experimental pattern as closely as possible.[2][5] The refinement process iteratively adjusts various parameters:

    • Global Parameters: Background coefficients, scale factor.

    • Profile Parameters: Peak shape function (e.g., pseudo-Voigt), peak width (FWHM), and asymmetry parameters.

    • Structural Parameters: Unit cell lattice parameters, atomic coordinates, site occupancies, and atomic displacement parameters (thermal vibrations).

  • Assessing the Fit: The quality of the refinement is judged by numerical figures of merit, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ² or GOF).[6] A low Rwp and a GOF value close to 1 indicate an excellent match between the model and the data.[6][7]

Rietveld_Workflow cluster_refine Rietveld Refinement Loop Exp_Pattern Experimental XRD Pattern Compare Compare: I(calc) vs. I(obs) Exp_Pattern->Compare Start_Model Initial Structural Model (e.g., Literature CIF) Calculate Calculate Pattern from Model Start_Model->Calculate Calculate->Compare Refine Least-Squares Refinement (Adjusts Parameters) Compare->Refine Minimize Difference Stats Goodness-of-Fit (Rwp, GOF) Compare->Stats Refine->Calculate Update Model Final_Model Refined Crystal Structure (Lattice Parameters, Atomic Coords) Refine->Final_Model Convergence

Caption: The Rietveld refinement data analysis workflow.

Comparative XRD Analysis

The power of XRD is most evident when comparing the pattern of a target compound with that of structurally related alternatives.

Alternative 1: The Isomorphous Analogue, [Co(NH3)5Cl]Cl2

The most direct comparison is with chloropentaamminecobalt(III) chloride, [Co(NH3)5Cl]Cl2. Both compounds are isomorphous, meaning they crystallize in the same structure type (space group Pnma), with the primary difference being the central metal ion.[4][8]

Parameter[Ir(NH3)5Cl]Cl2[Co(NH3)5Cl]Cl2Key Difference & Impact on XRD
Crystal System OrthorhombicOrthorhombicIdentical. This means the general pattern of peaks (their hkl indices) will be the same.
Space Group PnmaPnmaIdentical. The same symmetry rules govern which reflections are systematically absent.
Lattice Parameters a ≈ 13.5 Å, b ≈ 10.4 Å, c ≈ 6.8 Åa ≈ 13.3 Å, b ≈ 10.3 Å, c ≈ 6.7 ÅSlightly Larger for Ir. The larger ionic radius of Ir³⁺ vs. Co³⁺ expands the unit cell. This causes all corresponding diffraction peaks for the Ir complex to shift to slightly lower 2θ angles according to Bragg's Law.
Metal X-ray Scattering Very StrongModerateStronger for Ir. Iridium (Z=77) has many more electrons than Cobalt (Z=27) and thus scatters X-rays far more efficiently. This leads to a significant increase in the overall intensity of the diffraction pattern for the iridium complex compared to the cobalt analogue under identical experimental conditions.
Alternative 2: A Structurally Distinct Analogue, Anhydrous IrCl3

A comparison with a chemically related but structurally different compound, such as anhydrous iridium(III) chloride (IrCl3), highlights the fingerprinting capability of XRD.

Parameter[Ir(NH3)5Cl]Cl2Anhydrous IrCl3 (α-form)Key Difference & Impact on XRD
Formula Unit [Ir(NH3)5Cl]²⁺, 2Cl⁻IrCl3Different Stoichiometry & Coordination. The iridium in the ammine complex is in a discrete cationic complex with an octahedral geometry, whereas IrCl3 forms a layered, polymeric structure.[9]
Crystal System OrthorhombicMonoclinicFundamentally Different. The unit cell shapes and symmetries are completely different.
Space Group PnmaC2/mFundamentally Different. [10]
Resulting XRD Pattern A unique set of peaks characteristic of the orthorhombic cell.A completely different set of peaks at distinct 2θ positions and with different relative intensities.No Correlation. The two patterns will look entirely different, allowing for easy differentiation. This demonstrates that XRD can distinguish not only between different elements but, more importantly, between different crystal structures of compounds containing the same element.

Summary and Conclusion

Powder X-ray diffraction is a powerful and essential technique for the solid-state characterization of [Ir(NH3)5Cl]Cl2. A properly executed analysis, from careful sample preparation to rigorous Rietveld refinement, yields precise information on phase identity, purity, and detailed crystal structure parameters.

By comparing the experimental XRD pattern of [Ir(NH3)5Cl]Cl2 with that of its isomorphous cobalt analogue, we can directly observe the predictable effects of ionic radius and X-ray scattering factor on the unit cell and pattern intensity. Furthermore, comparison with a structurally distinct compound like IrCl3 underscores the technique's specificity, confirming that every unique crystalline compound produces a unique diffraction fingerprint. This comparative approach provides researchers with a robust framework for validating their materials and understanding their structural properties at the atomic level.

References

  • ResearchGate. (n.d.). X-ray diffraction pattern for [Ir(NH3)5Cl]2[OsCl6]Cl2. Available at: [Link]

  • American Elements. (n.d.). Chloropentaammineiridium(III) Chloride. Available at: [Link]

  • Laing, M., & Baines, S. (1977). Comparisons of π-bonding and hydrogen bonding in isomorphous compounds: [M(NH3)5Cl]Cl2 (M = Cr, Co, Rh, Ir, Ru, Os). Inorganic Chemistry, 16(7), 1633–1638. Available at: [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Available at: [Link]

  • University of California, Berkeley. (n.d.). Rietveld Refinement. Available at: [Link]

  • ResearchGate. (n.d.). View of [Ir(NH3)5Cl]2[ReCl6]Cl2 complex ions with atomic.... Available at: [Link]

  • Nguyen, H. D., et al. (2018). Rietveld Structure Refinement of Cu-Trien Exchanged Nontronites. Frontiers in Chemistry, 6, 567. Available at: [Link]

  • ResearchGate. (n.d.). Rietveld refinement of the X-ray powder diffraction pattern of complex.... Available at: [Link]

  • ResearchGate. (n.d.). XRD pattern for [Co(NH3)5Cl]Cl2 powder. Available at: [Link]

  • Sazama, et al. (2018). Assessing Cobalt(II/III) Complex Purity Using XRD and Its Impact on Effectiveness of Catalytic Chain Transfer Polymerization. Molecules, 23(12), 3298. Available at: [Link]

  • Wikipedia. (n.d.). Iridium(III) chloride. Available at: [Link]

  • Materials Project. (n.d.). mp-27666: IrCl3 (Monoclinic, C2/m, 12). Available at: [Link]

Sources

A Comparative Guide to the Molar Absorptivity of Pentaamminechloroiridium(III) and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Molar Absorptivity in Spectroscopic Analysis

In the realm of analytical chemistry and drug development, the precise quantification of substances is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone technique for this purpose, and at its heart lies the Beer-Lambert Law. This principle establishes a linear relationship between the absorbance of light and the concentration of a substance in a solution. The molar absorptivity coefficient (ε), a unique constant for a given substance at a specific wavelength, is a critical parameter in this equation. An accurate determination of ε is essential for reliable concentration measurements, reaction monitoring, and the characterization of new chemical entities.

This guide focuses on pentaamminechloroiridium(III) ([Ir(NH₃)₅Cl]²⁺), a transition metal complex of interest in various chemical applications. Due to the limited availability of its specific molar absorptivity data in readily accessible literature, this guide provides a comparative analysis with well-characterized and commercially available alternatives. This approach not only offers practical solutions for researchers but also underscores the importance of proper spectrophotometric validation and the use of certified reference materials.

Comparative Analysis of Molar Absorptivity Coefficients

The following table presents the molar absorptivity coefficients for pentaamminechloroiridium(III)'s analogous cobalt complex, a certified UV-Vis standard, and a commercially available iridium compound. This data serves as a practical reference for researchers seeking to benchmark their spectrophotometric measurements.

CompoundWavelength (λmax)Molar Absorptivity (ε)Solvent/Conditions
Pentaamminechlorocobalt(III) chlorideNot Specified31.12 L·mol⁻¹·cm⁻¹Not Specified
Pentaamminechlorocobalt(III) chlorideNot Specified29.3 L·mol⁻¹·cm⁻¹Not Specified
Potassium Dichromate (K₂Cr₂O₇)235 nm124.5 L·mol⁻¹·cm⁻¹0.001 M Perchloric Acid
Potassium Dichromate (K₂Cr₂O₇)257 nm144.0 L·mol⁻¹·cm⁻¹0.001 M Perchloric Acid
Potassium Dichromate (K₂Cr₂O₇)313 nm48.6 L·mol⁻¹·cm⁻¹0.001 M Perchloric Acid
Potassium Dichromate (K₂Cr₂O₇)350 nm106.6 L·mol⁻¹·cm⁻¹0.001 M Perchloric Acid
Sodium Hexachloroiridate(IV) (Na₂[IrCl₆])488 nm4050 ± 10 L·mol⁻¹·cm⁻¹Aqueous

Note: The data for pentaamminechlorocobalt(III) chloride is derived from a study on its synthesis and characterization, while the potassium dichromate values are from a NIST-traceable standard. The value for sodium hexachloroiridate(IV) is from a kinetic study.

Experimental Protocol: Determination of Molar Absorptivity

This section provides a detailed, step-by-step methodology for the accurate determination of molar absorptivity using a UV-Vis spectrophotometer. The protocol emphasizes best practices to ensure data integrity and reproducibility.

Principle

The molar absorptivity (ε) is determined by measuring the absorbance (A) of a series of solutions of known concentration (c) at a fixed wavelength (λ) and path length (l), according to the Beer-Lambert Law:

A = εcl

By plotting absorbance versus concentration, a linear relationship should be observed, where the slope of the line is equal to the product of the molar absorptivity and the path length (typically 1 cm).

Materials and Instrumentation
  • Spectrophotometer: A calibrated UV-Vis spectrophotometer capable of wavelength scanning and fixed-wavelength measurements.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Analyte: High-purity sample of the compound of interest (e.g., pentaamminechloroiridium(III) chloride, if synthesized or obtained).

  • Solvent: A suitable solvent that dissolves the analyte and is transparent in the wavelength range of interest.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: A calibrated analytical balance for precise weighing of the analyte.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining molar absorptivity.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A 1. Prepare Stock Solution Accurately weigh the analyte and dissolve in a known volume of solvent. B 2. Prepare Serial Dilutions Create a series of solutions with decreasing concentrations from the stock solution. A->B C 3. Instrument Calibration Calibrate the spectrophotometer using a blank solution (pure solvent). B->C D 4. Wavelength Scan Perform a wavelength scan of the most concentrated solution to determine λmax. C->D E 5. Absorbance Measurement Measure the absorbance of each standard solution at λmax. D->E F 6. Plot Beer's Law Curve Graph absorbance vs. concentration. E->F G 7. Linear Regression Perform a linear regression analysis on the data. F->G H 8. Calculate Molar Absorptivity Determine ε from the slope of the regression line. G->H

Caption: Experimental workflow for determining molar absorptivity.

Detailed Procedure
  • Solution Preparation:

    • Stock Solution: Accurately weigh a precise amount of the high-purity analyte and dissolve it in a calibrated volumetric flask with the chosen solvent. Ensure complete dissolution.

    • Serial Dilutions: Prepare a series of at least five standard solutions by accurately diluting the stock solution using calibrated volumetric pipettes and flasks. The concentrations should span a range that yields absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup and Measurement:

    • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the standards. Place it in the spectrophotometer and perform a blank measurement to zero the absorbance across the desired wavelength range.[1][2]

    • Wavelength Scan (λmax Determination): Using the most concentrated standard solution, perform a wavelength scan over the expected absorption range to identify the wavelength of maximum absorbance (λmax).[3]

    • Absorbance Readings: Set the spectrophotometer to the determined λmax. Measure and record the absorbance of each standard solution, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.

  • Data Analysis:

    • Beer's Law Plot: Create a scatter plot of absorbance (y-axis) versus concentration (x-axis).

    • Linear Regression: Perform a linear regression on the plotted data. The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept. An ideal plot will have a y-intercept close to zero and a coefficient of determination (R²) value greater than 0.99.

    • Calculation of Molar Absorptivity (ε): The slope of the line (m) is equal to εl. Since the path length (l) is typically 1 cm, the molar absorptivity is equal to the slope of the line.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent must be transparent in the wavelength range of interest to avoid interference with the analyte's absorbance. It must also fully dissolve the analyte and not react with it.

  • Concentration Range: The Beer-Lambert Law is most accurate for absorbance values between 0.1 and 1.0. Higher absorbances can lead to deviations from linearity due to instrumental and chemical effects.

  • Use of a Blank: A blank measurement corrects for any absorbance from the solvent and the cuvette, ensuring that the measured absorbance is solely due to the analyte.[2]

  • Measurement at λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors that may arise from small inaccuracies in wavelength setting.[3]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained molar absorptivity values, the experimental protocol should incorporate self-validating steps:

  • Linearity of the Beer's Law Plot: A high coefficient of determination (R² > 0.99) for the linear regression confirms that the Beer-Lambert Law is obeyed within the tested concentration range.

  • Use of Certified Reference Materials (CRMs): Periodically verify the performance of the spectrophotometer using NIST-traceable standards such as potassium dichromate solutions.[4] This validates the instrument's photometric and wavelength accuracy.

  • Purity of the Analyte: The accuracy of the calculated molar absorptivity is directly dependent on the purity of the analyte used to prepare the standard solutions. High-purity, well-characterized material is essential.

Logical Relationships in Spectrophotometry

The following diagram illustrates the logical flow and dependencies in a typical spectrophotometric analysis.

logical_relationship cluster_instrument Instrumental Factors cluster_sample Sample & Preparation cluster_measurement Measurement & Law A Spectrophotometer Performance B Wavelength Accuracy A->B C Photometric Accuracy A->C H Absorbance (A) B->H C->H D Analyte Purity D->H E Solution Concentration G Beer-Lambert Law E->G E->H F Solvent Transparency F->H I Molar Absorptivity (ε) G->I H->G

Caption: Logical relationships in spectrophotometric determination of molar absorptivity.

Conclusion

While specific molar absorptivity data for pentaamminechloroiridium(III) remains elusive in readily available literature, this guide provides a robust framework for its experimental determination. By employing the detailed protocol and adhering to the principles of good laboratory practice, researchers can confidently measure this important parameter. Furthermore, the comparative data for pentaamminechlorocobalt(III) chloride, potassium dichromate, and sodium hexachloroiridate(IV) offer valuable benchmarks for validating experimental results and for selecting suitable alternatives in various applications. The principles and methodologies outlined herein are fundamental to ensuring the accuracy and reliability of spectrophotometric analyses in scientific research and development.

References

  • Spectrophotometer Calibration Standard Set with NIST traceability certificate. (n.d.). GEX Corporation. Retrieved February 20, 2026, from [Link]

  • How to Use UV Vis Spectrophotometer. (2023, July 24). Drawell. Retrieved February 20, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Coordination Compound: Pentaamminechlorocobalt (III) chloride. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]

  • Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. (2024, October 13). MxRady. Retrieved February 20, 2026, from [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]

  • Reactivity of Hexachloroiridate(IV) in Alkaline Medium. (n.d.). Asian Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • Burke, R. W., & Mavrodineanu, R. (1976). Acidic Potassium Dichromate Solutions as Ultraviolet Absorbance Standards. Journal of Research of the National Bureau of Standards, 80A(4), 631–636. [Link]

Sources

Differentiating pentaamminechloroiridium(III) from hexaammineiridium(III)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Differentiating Pentaamminechloroiridium(III) from Hexaammineiridium(III)

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the fields of catalysis, materials science, and medicinal chemistry, the precise identity of an iridium coordination complex is critical for reproducible results and understanding structure-activity relationships. Pentaamminechloroiridium(III), [IrCl(NH₃)₅]²⁺, and hexaammineiridium(III), [Ir(NH₃)₆]³⁺, are two such complexes that, despite their compositional similarity, exhibit distinct chemical and physical properties. The substitution of a single neutral ammine ligand for an anionic chloride ligand fundamentally alters the charge, symmetry, and reactivity of the complex. This guide provides a comprehensive, technically grounded comparison of these two compounds, detailing robust experimental methods for their unambiguous differentiation.

Foundational Physicochemical & Structural Differences

While both complexes are typically supplied as chloride salts, their core properties differ significantly. A preliminary evaluation can often provide the first clues to a sample's identity.

The primary structural difference lies in the coordination sphere of the iridium(III) center. In hexaammineiridium(III), the Ir³⁺ ion is surrounded by six ammonia ligands in a highly symmetric octahedral geometry (Oₕ point group). In pentaamminechloroiridium(III), one ammonia ligand is replaced by a chloride ion, reducing the molecular symmetry (to C₄ᵥ) and altering the electronic environment of the metal center.

PropertyPentaamminechloroiridium(III) ChlorideHexaammineiridium(III) ChlorideSource(s)
Formula [IrCl(NH₃)₅]Cl₂[Ir(NH₃)₆]Cl₃[1]
Molecular Weight 383.73 g/mol 400.78 g/mol [1][2]
Appearance PowderCrystalline Solid
Coordination Geometry Pseudo-octahedral (C₄ᵥ symmetry)Octahedral (Oₕ symmetry)
Overall Charge of Complex +2+3
Melting Point >300 °C (decomposes)Decomposes upon heating

Spectroscopic Fingerprinting: A Definitive Analysis

Spectroscopy offers the most reliable and commonly used methods for distinguishing between these complexes by probing their unique electronic and vibrational signatures.

Infrared (IR) Spectroscopy: The Diagnostic Ir-Cl Vibration

Principle: IR spectroscopy measures the vibrational frequencies of chemical bonds. The key differentiator is the Ir-Cl bond, which is present only in pentaamminechloroiridium(III). This bond gives rise to a characteristic stretching vibration in the far-infrared region of the spectrum, an area where the hexaammine complex is transparent. Vibrations associated with the ammine ligands (N-H stretching, bending, and rocking) will be present in both compounds but may show subtle shifts due to the different electronic environments.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. For the far-IR region, a specialized spectrometer may be needed.

  • Analysis: Examine the spectrum for the presence of a peak in the 315-350 cm⁻¹ range, which is characteristic of an Ir-Cl stretch.[3][4]

Comparative IR Data

Vibrational Mode[IrCl(NH₃)₅]Cl₂ Expected Range (cm⁻¹)[Ir(NH₃)₆]Cl₃ Expected Range (cm⁻¹)Significance
N-H Stretch ~3100 - 3300~3100 - 3300Present in both
NH₃ Degenerate Deformation ~1580 - 1630~1580 - 1630Present in both
NH₃ Symmetric Deformation ~1300 - 1350~1300 - 1350Present in both
NH₃ Rocking ~820 - 850~820 - 850Present in both
Ir-Cl Stretch ~315 - 350 Absent Definitive diagnostic peak
UV-Visible Spectroscopy: Probing the d-Orbital Environment

Principle: The color of transition metal complexes arises from electronic transitions between d-orbitals (d-d transitions). The energy of these transitions is dictated by the ligand field. In the highly symmetric [Ir(NH₃)₆]³⁺ (d⁶ configuration), specific spin-allowed transitions are expected. The lower symmetry and presence of the π-donating chloride ligand in [IrCl(NH₃)₅]²⁺ alters the d-orbital splitting, causing a shift in these transitions and potentially allowing new, lower-energy transitions to become visible.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare accurately weighed, dilute (~0.01-0.1 mM) aqueous solutions of each complex using Class A volumetric flasks.

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement: Use a quartz cuvette to record the absorbance spectrum from approximately 200 nm to 700 nm, using deionized water as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each absorption band.

Expected Spectral Features (based on d⁶ complex analogues[5][6])

ComplexExpected λₘₐₓ (nm)Associated d-d Transition
[Ir(NH₃)₆]³⁺~320 nm, ~410 nm¹A₁g → ¹T₂g, ¹A₁g → ¹T₁g
[IrCl(NH₃)₅]²⁺~350 nm, ~510 nmTransitions shifted to lower energy (red-shifted)

Note: The lower symmetry in the chloro complex may lead to splitting of the absorption bands.

Chemical Reactivity: Differentiating Coordinated vs. Counter-ion Chloride

Principle: This method exploits the kinetic inertness of the iridium(III) center. In hexaammineiridium(III) chloride, all three chloride ions are counter-ions and are readily available in solution. In pentaamminechloroiridium(III) chloride, two chlorides are counter-ions, while one is covalently bonded within the inert coordination sphere. Silver nitrate (AgNO₃) will instantaneously precipitate free chloride ions as silver chloride (AgCl), but will not react with the coordinated chloride under normal conditions.

Experimental Protocol: Silver Nitrate Precipitation Test

  • Dissolution: Dissolve an equal, known molar amount of each complex in separate test tubes containing deionized water.

  • Titration: Add a stoichiometric equivalent of 0.1 M AgNO₃ solution dropwise to each test tube to precipitate the free chloride counter-ions. For [Ir(NH₃)₆]Cl₃, this would be 3 equivalents. For [IrCl(NH₃)₅]Cl₂, this would be 2 equivalents.

  • Observation: Both solutions will form a white AgCl precipitate. The key is to observe if the amount of precipitate differs qualitatively or if further precipitation can be induced in the pentaammine sample under harsh conditions (e.g., prolonged heating), which is not expected for the hexaammine complex.

Workflow for Chemical Differentiation

cluster_outcomes Observation of AgCl Precipitate A Prepare equimolar solutions of [IrCl(NH₃)₅]Cl₂ and [Ir(NH₃)₆]Cl₃ B Add excess AgNO₃ solution at room temperature A->B C1 Sample 1: Forms 2 molar equivalents of AgCl B->C1 If C2 Sample 2: Forms 3 molar equivalents of AgCl B->C2 If D Conclusion: Sample 1 is [IrCl(NH₃)₅]Cl₂ Sample 2 is [Ir(NH₃)₆]Cl₃ C1->D C2->D

Caption: Differentiating complexes via quantitative AgCl precipitation.

Definitive Structural Elucidation: X-Ray Crystallography

Principle: Single-crystal X-ray diffraction is the ultimate arbiter of molecular structure. It provides a three-dimensional map of electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles, thereby leaving no ambiguity between the two structures.

Experimental Workflow: Single-Crystal X-ray Diffraction

cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution A Grow Single Crystal (Slow Evaporation) B Select & Mount Suitable Crystal A->B C Mount on Diffractometer B->C D Collect Diffraction Pattern (X-ray Source) C->D E Solve Phase Problem D->E F Build Atomic Model E->F G Refine Structure F->G

Caption: Standard workflow for structure determination by X-ray crystallography.

Anticipated Crystallographic Data

ParameterPentaamminechloroiridium(III)Hexaammineiridium(III)
Point Group C₄ᵥOₕ
Ir-Cl Bond Present YesNo
Avg. Ir-N Bond Length ~2.1 Å~2.1 Å
Ir-Cl Bond Length ~2.3-2.4 ÅN/A

Conclusion: An Integrated Approach

For routine verification, FTIR spectroscopy is the most rapid and definitive method , owing to the unique and unambiguous Ir-Cl stretching vibration in pentaamminechloroiridium(III). UV-Visible spectroscopy serves as an excellent complementary technique. While chemical tests are illustrative, they can be less precise for routine analysis. For absolute structural proof required in drug development filings or fundamental research publications, single-crystal X-ray diffraction is the indispensable gold standard. By employing these techniques, researchers can confidently and accurately distinguish between these two important iridium complexes.

References

  • Wikipedia. Iridium(III) chloride. [Link]

  • Kuznetsov, A. et al. Exothermal effect in the thermal decomposition of [IrCl6]2- containing salts with [M(NH3)5Cl]2+. [Link]

  • ResearchGate. Crystal structure of [Ru(NH 3 ) 5 Cl][IrCl 6 ] (3) along the monoclinic axis y. [Link]

  • Sotiles, E. et al. Cobalt Complexes: Introduction and Spectra Analysis. Semantic Scholar. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF HEXAMINE COBALT (III) CHLORIDE USING PLANT-SOURCE ACTIVATED CARBON AS A CATALYST. [Link]

Sources

Benchmarking Purity: A Comparative Guide to Elemental Analysis of Pentaamminechloroiridium(III) Chloride

[1]

Executive Summary & Strategic Context

Compound: Pentaamminechloroiridium(III) chloride Formula:

Role:1

In the landscape of Iridium(III) chemistry,

1

1

However, its synthesis is prone to specific impurities—namely the aquo-species (

1

Theoretical Framework: The "Gold Standard"

To validate your product, you must first establish the theoretical baseline. Note that Iridium(III) complexes are often hygroscopic; while the values below represent the anhydrous form, your experimental design must account for potential water of hydration.

Molecular Formula:

Molecular Weight:12
Table 1: Theoretical Elemental Composition (Anhydrous)
ElementCountAtomic Mass ContributionTheoretical % (w/w)Common Deviation Source
Iridium (Ir) 1192.2250.09% Residual solvent or salt contaminants (low %Ir).[1]
Chlorine (Total) 3106.3527.72% Hydrolysis (loss of coordinated Cl).[1]
Nitrogen (N) 570.0418.25% Loss of

(aquation) or trapped

.[1]
Hydrogen (H) 1515.123.94% Moisture absorption (High %H).[1]
Carbon (C) 00.000.00% Organic solvent residue (Ethanol/Acetone).[1]

Critical Distinction:

  • Total Chloride: 27.72% (All 3 Cl atoms). [1] * Ionic Chloride: 18.48% (Only the 2 outer-sphere Cl atoms). [1] * Coordinated Chloride: 9.24% (The inner-sphere Cl atom).[1]

Comparative Analysis: Why This Precursor?

Researchers often debate between using the Trichloride, Hexammine, or Pentaamminechloro forms. The choice dictates the synthetic pathway's success.

Table 2: Performance & Reactivity Comparison
Feature

(Target)

(Hexammine)

(Trichloride)
Ligand Exchange High Specificity. The single Cl ligand is labile (exchangeable), allowing precise mono-substitution.[1]Inert. Extremely difficult to substitute ligands without harsh conditions (high T/P).[1]Chaotic. Multiple labile sites lead to mixtures of isomers and oligomers.
Solubility Moderate (Water/Warm Acid).[1]High (Water).[1]High (Water/Ethanol).[1]
Stability Kinetic stability is high, but Cl hydrolyzes in basic solution.Extremely stable in acid/base.Hygroscopic, variable hydration state.
Primary Use Functionalization. Creating specific derivatives (e.g., attaching to proteins or surfaces).[1]Standard. Reference material or highly stable cation source.Starting Material. Bulk synthesis of other Ir precursors.

Experimental Protocols & Validation Workflows

The Synthesis & Purification Workflow

The synthesis typically involves the "boiling ammonia" method, where

SynthesisWorkflowstartStarting MaterialIrCl3 · xH2Ostep1Digestion(NH4)2CO3 + NH4OHRefluxstart->step1step2AcidificationAdd HCl (conc.)Precipitates [Ir(NH3)5Cl]Cl2step1->step2step3PurificationRecrystallize from0.1M HClstep2->step3Filter & Washimpurity1Impurity Risk:[Ir(NH3)5(H2O)]Cl3(Aquo complex)step2->impurity1Over-boilingimpurity2Impurity Risk:NH4Cl co-precipitationstep2->impurity2Poor washinganalysisElemental Analysis(CHN + Cl Titration)step3->analysis

Figure 1: Synthesis workflow highlighting critical steps where impurities are introduced.[1]

Analytical Methodology (Self-Validating System)

Do not rely solely on CHN combustion analysis. The presence of halides often interferes with standard combustion detectors unless specific "halide kits" are installed.

Protocol A: Potentiometric Titration (Differentiation of Cl)

This is the most robust method to distinguish your target from the aquo-impurity.

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water (

    
     to prevent hydrolysis).
    
  • Titration 1 (Ionic Cl): Titrate immediately with

    
     using a silver electrode.[1]
    
    • Expected: 2 equivalents of

      
       consumed per mole of Ir.
      
    • Result: Measures only the free

      
       counter-ions.
      
  • Digestion: Take a fresh aliquot, add NaOH, and boil (reflux) for 1 hour to displace the inner-sphere Cl. Acidify with

    
    .
    
  • Titration 2 (Total Cl): Titrate with

    
    .
    
    • Expected: 3 equivalents of

      
       consumed.
      
    • Calculation: If Titration 1 yields 3 equivalents immediately, your complex has hydrolyzed (aquated).[1]

Protocol B: ICP-OES for Iridium

Standard CHN does not measure Iridium.

  • Digestion: Digest 10 mg sample in Aqua Regia (3:1 HCl:HNO3) in a sealed Teflon vessel at 180°C.

  • Analysis: Analyze via ICP-OES at Ir lines 205.222 nm and 212.681 nm.

  • Validation: Use

    
     standard solution as a control.
    

Troubleshooting & Result Interpretation

Use this logic tree to interpret your Elemental Analysis (EA) data.

EADecisionTreeresultEA Results ReceivedcheckHIs %H > 4.0%?result->checkHcheckNIs %N < 18.0%?checkH->checkNNomoistureDiagnosis: Moisture/HydrateAction: Dry at 110°C under vacuumcheckH->moistureYescheckClIs Ionic Cl > 19%?checkN->checkClYes (Low N)saltDiagnosis: Trapped NH4ClAction: Wash with cold ethanolcheckN->saltNo (High N)aquationDiagnosis: Aquation ([Ir(NH3)5(H2O)]3+)Action: Recrystallize from HClcheckCl->aquationYes (Cl is labile)passPass: High PuritycheckCl->passNo

Figure 2: Diagnostic logic for interpreting elemental analysis deviations.

Common Deviation Scenarios:
  • High H, Low Ir: The sample is wet. Iridium salts are notoriously hygroscopic. Ensure the sample is dried at 100-110°C for 2 hours before analysis.

  • Low N, High Cl (Ionic): This indicates the formation of the aquo-complex

    
    .[1] The inner-sphere ammonia is stable, but the inner-sphere Chloride can be replaced by water if the pH was not acidic enough during precipitation.
    
  • High C: The sample was likely washed with acetone or ethanol and not fully dried. Since the theoretical C is 0%, any detection here is a solvent impurity.

References

  • Inorganic Syntheses. Synthesis of Pentaamminechloroiridium(III) Chloride. Volume 12, McGraw-Hill, 1970. [1]

  • Housecroft, C. E., & Sharpe, A. G. Inorganic Chemistry (5th Edition).[1] Pearson, 2018. (Chapter on Group 9 Elements).

  • Kuehn, C. G., & Taube, H. Ammines of Iridium. Journal of the American Chemical Society, 1976. [1]

  • Henderson, W., & McIndoe, J. S. Mass Spectrometry of Inorganic, Coordination, and Organometallic Compounds. Wiley, 2005. (Techniques for analyzing cationic Ir complexes). [1]

A Researcher's Guide to the Raman Spectroscopy Signatures of Metal-Chloride Bonds in Ir(III) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuances of metal-ligand interactions is paramount. Raman spectroscopy offers a powerful, non-destructive window into the vibrational world of molecules, providing a detailed fingerprint of chemical bonds.[1][2] This guide provides an in-depth technical comparison of the Raman spectroscopic signatures of metal-chloride bonds, with a special focus on Iridium(III) complexes. We will explore the theoretical underpinnings, present comparative experimental data, and offer practical protocols for obtaining high-quality spectra.

The Vibrational Language of Metal-Chloride Bonds: An Introduction to Raman Spectroscopy

Raman spectroscopy is a light scattering technique that probes the vibrational modes of a molecule.[1][3] When a sample is irradiated with a monochromatic laser, most of the light is scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), where the photons either lose or gain energy corresponding to the vibrational energy levels of the molecules.[3] This energy shift, known as the Raman shift, is unique to the specific chemical bonds and molecular structure, providing a highly specific chemical fingerprint.[2]

In the context of coordination chemistry, Raman spectroscopy is particularly adept at characterizing metal-ligand (M-L) bonds. The frequency of the M-L stretching and bending vibrations is directly related to the bond strength, the mass of the metal and ligand atoms, and the coordination geometry of the complex.[3][4] Therefore, Raman spectra can provide invaluable insights into the electronic structure, stability, and reactivity of coordination compounds.[5]

Deciphering the Raman Spectrum of an Octahedral Ir(III)-Chloride Complex

Iridium(III) complexes, particularly those with chloride ligands, are important in catalysis and materials science. The hexachloroiridate(III) anion, [IrCl₆]³⁻, provides a model system for understanding the Ir(III)-Cl bond. This complex adopts an octahedral (Oₕ) symmetry, and group theory predicts the number and activity of its vibrational modes.

For an octahedral MX₆ molecule, the fundamental vibrational modes are:

  • ν₁ (A₁g): Symmetric M-X stretch (Raman active, polarized)

  • ν₂ (E_g): Asymmetric M-X stretch (Raman active, depolarized)

  • ν₃ (F₁u): Asymmetric M-X stretch (Infrared active)

  • ν₄ (F₁u): Asymmetric X-M-X bend (Infrared active)

  • ν₅ (F₂g): Asymmetric X-M-X bend (Raman active, depolarized)

  • ν₆ (F₂u): Asymmetric X-M-X bend (Inactive in both Raman and IR)

Therefore, for a perfect octahedral [IrCl₆]³⁻ complex, we expect to observe three Raman-active modes: two stretching vibrations (ν₁ and ν₂) and one bending vibration (ν₅).

Comparative Analysis of Metal-Chloride Raman Signatures

The position of the M-Cl stretching frequencies in the Raman spectrum is a sensitive indicator of the nature of the metal-chloride bond. A comparison with other transition metal chloride complexes reveals important trends.

Complex AnionMetal Oxidation StateM-Cl Symmetric Stretch (ν₁, A₁g) (cm⁻¹)M-Cl Asymmetric Stretch (ν₂, E_g) (cm⁻¹)M-Cl Bend (ν₅, F₂g) (cm⁻¹)Reference
[IrCl₆]³⁻ +3 ca. 300-320 (expected)ca. 270-290 (expected)ca. 160-180 (expected)
[RhCl₆]³⁻+3306284178, 157[6]
[FeCl₄]⁻ (Td)+3331-344--[7]
[AuCl₄]⁻ (D₄h)+3ca. 348--[8]
[PtCl₄]²⁻ (D₄h)+2ca. 334--[8]
[PdCl₄]²⁻ (D₄h)+2ca. 303--[8]

Note: The values for [IrCl₆]³⁻ are expected based on trends and require experimental verification. The symmetry of tetrahedral ([FeCl₄]⁻) and square planar ([AuCl₄]⁻, [PtCl₄]²⁻, [PdCl₄]²⁻) complexes differs from octahedral, leading to different numbers of Raman-active modes.

Key Insights from the Comparison:

  • Effect of Oxidation State: Higher oxidation states generally lead to stronger M-Cl bonds and, consequently, higher stretching frequencies.

  • Effect of the Metal Ion: Moving down a group in the periodic table, the increasing mass of the metal ion would be expected to decrease the vibrational frequency. However, this is often counteracted by an increase in bond strength.

  • Coordination Number and Geometry: The geometry of the complex significantly influences the number and position of the Raman bands.

Experimental Protocol: Acquiring High-Quality Raman Spectra of Ir(III)-Chloride Complexes

This section provides a detailed methodology for the successful acquisition of Raman spectra from solid-state iridium(III)-chloride complexes.

1. Sample Preparation:

  • Handling Air-Sensitive Samples: Many iridium complexes and their precursors can be sensitive to air and moisture. All handling of such samples should be performed in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).

  • Sample Form: For solid-state analysis, the crystalline or powdered sample can be placed directly onto a microscope slide or into a capillary tube.

  • Sample Concentration: Ensure a sufficient amount of sample is present to obtain a good signal-to-noise ratio.

2. Instrumentation and Setup:

  • Raman Spectrometer: A research-grade confocal Raman microscope is recommended for high spatial resolution and efficient signal collection.[9]

  • Laser Excitation: A laser with a wavelength that does not cause sample fluorescence is crucial. For many inorganic complexes, a 633 nm or 785 nm laser is a good starting point to avoid absorption and subsequent fluorescence.

  • Grating Selection: A grating with a suitable groove density (e.g., 600 or 1200 grooves/mm) should be chosen to balance spectral resolution and range.

  • Objective Lens: A high numerical aperture objective (e.g., 50x or 100x) will maximize the collection of the Raman scattered light.

  • Calibration: The spectrometer should be calibrated using a known standard, such as a silicon wafer, before each measurement session.

3. Data Acquisition:

  • Laser Power: Use the lowest laser power necessary to obtain a good signal. This is critical to avoid laser-induced sample degradation.

  • Integration Time and Accumulations: An appropriate integration time and number of accumulations should be used to achieve an adequate signal-to-noise ratio. This will depend on the Raman scattering cross-section of the sample.

  • Spectral Range: Set the spectral range to cover the expected M-Cl stretching and bending modes (typically 100 cm⁻¹ to 400 cm⁻¹).

4. Data Processing:

  • Cosmic Ray Removal: Use a filter to remove sharp, narrow peaks arising from cosmic rays.

  • Baseline Correction: A baseline correction should be applied to remove any background fluorescence.

  • Peak Fitting: The corrected spectrum can be fitted with Lorentzian or Gaussian functions to determine the exact peak positions, widths, and relative intensities.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Vibrational Modes of an Octahedral [MCl₆]ⁿ⁻ Complex

Caption: Raman-active vibrational modes of an octahedral [MCl₆]ⁿ⁻ complex.

Experimental Workflow for Raman Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Obtain Ir(III)-Cl complex p2 Handle in inert atmosphere (if necessary) p1->p2 p3 Mount on slide or in capillary p2->p3 a2 Place sample under microscope p3->a2 a1 Calibrate Spectrometer (Si wafer) a1->a2 a3 Focus laser on sample a2->a3 a4 Set acquisition parameters (laser power, integration time) a3->a4 a5 Acquire spectrum a4->a5 d1 Remove cosmic rays a5->d1 d2 Perform baseline correction d1->d2 d3 Identify and assign peaks d2->d3 d4 Compare with reference spectra d3->d4

Caption: A step-by-step workflow for the Raman analysis of metal-chloride complexes.

Conclusion

Raman spectroscopy is an indispensable tool for the characterization of metal-chloride bonds in Ir(III) and other coordination complexes. By understanding the theoretical principles and employing rigorous experimental techniques, researchers can gain deep insights into the structure and bonding of these important compounds. The comparative data presented in this guide serves as a valuable reference for interpreting new spectra and understanding the subtle yet significant effects of the metal center and its coordination environment on the vibrational signatures.

References

  • Foley, K., Condes, L., & Walters, K. B. (2023). Influence of metal-coordinating comonomers on the coordination structure and binding in magnetic poly(ionic liquid)s. Molecular Systems Design & Engineering, 8(10), 1402-1417. [Link]

  • [Request PDF] Investigation of rhodium chlorination products in the presence of alkali metal chlorides by Raman spectroscopy. (n.d.). ResearchGate. [Link]

  • Willner, H., & Aubke, F. (2003). Cationic Carbonyl Complexes of Rhodium(I) and Rhodium(III): Syntheses, Vibrational Spectra, NMR Studies, and Molecular Structures of Tetrakis(carbonyl)rhodium(I) Heptachlorodialuminate and -gallate, [Rh(CO)₄][Al₂Cl₇] and [Rh(CO)₄][Ga₂Cl₇]. Inorganic Chemistry, 42(13), 4125–4134. [Link]

  • [Request PDF] Synthesis-Raman-spectra-and-structure-of-complex-compounds-FeCl3-with-mono-and-divalent-metal-chlorides.pdf. (n.d.). ResearchGate. [Link]

  • Perlepes, S. P., & Katerinopoulos, H. E. (2000). Comparative study of the metal–ligand bond strength in Mn. Inorganica Chimica Acta, 305(2), 241-248. [Link]

  • Sarkar, A., & Chattopadhyay, S. (2018). Magnetic measurements, Raman and infrared spectra of metal–ligand complex derived from CoCl₂ · 6H₂O and 2-benzoyl pyridine. Journal of Chemical Sciences, 130(4). [Link]

  • Camden, J. P., & Narayanan, R. (2015). SHINERS Study of Chloride Order-Disorder Phase Transition and Solvation of Cu(100). PMC. [Link]

  • [Request PDF] Raman spectra of iron(III) chloride in the solid, liquid and gaseous... (n.d.). ResearchGate. [Link]

  • Hendra, P. J. (1967). The Raman spectra of complex anions of formula MX4– where M is Au, Pt, or Pd, and X is a halogen atom. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1298-1301. [Link]

  • [Request PDF] Raman spectra of molten salts at room temperature: (a) NaCl-KCl-CsCl-IrCl3. (n.d.). ResearchGate. [Link]

  • Verón, M. G., Baggio, R., & Guida, J. A. (2014). Infrared and Raman spectra of [Re(CN)₅NO]³⁻ complex isolated in KCl matrix. Journal of Molecular Structure, 1076, 160-164. [Link]

  • [Request PDF] A database of computed Raman spectra of inorganic compounds with accurate hybrid functionals. (n.d.). ResearchGate. [Link]

  • Chapter 5. IR Spectroscopy and Raman Scattering. (n.d.). University of Southern Mississippi. [Link]

  • [Request PDF] Raman spectra of platinum clusters. (n.d.). ResearchGate. [Link]

  • De Keer, L., & Verpoort, F. (2020). Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol. PMC. [Link]

  • Introduction to Raman Spectroscopy Techniques. (n.d.). Andor - Oxford Instruments. [Link]

  • An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. (2024, February 28). TRI Princeton. [Link]

  • [Request PDF] Surface-Enhanced Raman Spectroscopy: A Facile and Rapid Method for the Chemical Component Study of Individual Atmospheric Aerosol. (n.d.). ResearchGate. [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. (n.d.). SlidePlayer. [Link]

  • Raman Spectroscopy Insights into the Reorientational Dynamics of Polyanions in Solid Electrolytes. (2024). arXiv.org. [Link]

  • Strange, A. M., & Lipton, A. S. (2025). An infrared, Raman, and X-ray database of battery interphase components. Scientific Data, 12(1), 1-13. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies. Catalysis Eprints database. [Link]

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A Comparative Guide to the Kinetic Inertness of Iridium(III) and Rhodium(III) Ammine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in catalysis and medicinal chemistry, the kinetic inertness of metal complexes is a paramount consideration. Among the platinum group metals, iridium(III) and rhodium(III) complexes, particularly with ammine ligands, are notable for their stability.[1][2] However, subtle differences in their electronic structure lead to significant disparities in their ligand substitution kinetics. This guide provides an in-depth comparison of the kinetic inertness of Ir(III) and Rh(III) ammine complexes, supported by experimental data and theoretical principles, to inform the rational design of novel catalysts and therapeutic agents.

The Foundation of Kinetic Inertness: Electronic Configuration and Ligand Field Theory

Both Iridium(III) and Rhodium(III) possess a d6 electronic configuration. In an octahedral ligand field, such as that created by six ammine ligands, these d-electrons occupy the lower energy t2g orbitals, resulting in a low-spin state (t2g6 eg0).[3][4][5] This electronic arrangement is inherently stable due to the large Ligand Field Stabilization Energy (LFSE) associated with filling the t2g orbitals.[4][6] The absence of electrons in the higher energy, anti-bonding eg orbitals contributes significantly to the strength of the metal-ligand bonds and, consequently, to the kinetic inertness of these complexes.[7]

The key distinction between Ir(III) and Rh(III) lies in the principal quantum number of their d-orbitals (5d for Ir and 4d for Rh). The 5d orbitals of iridium are more spatially diffuse and have a greater radial extension than the 4d orbitals of rhodium. This leads to a more effective overlap with ligand orbitals, resulting in stronger metal-ligand bonds and a larger ligand field splitting energy (Δo) for iridium complexes compared to their rhodium counterparts. This fundamental difference is the primary driver for the generally greater kinetic inertness observed in Ir(III) complexes.[1]

A Quantitative Look at Ligand Substitution Rates

The kinetic inertness of these complexes is experimentally quantified by measuring the rates of ligand substitution reactions, such as aquation (the replacement of a ligand by a water molecule). A classic example is the comparison of the aquation rates of chloropentaammineiridium(III) and its rhodium(III) analog.

ComplexReactionRate Constant (k) at 25°CReference
[Rh(NH3)5Cl]2+[Rh(NH3)5Cl]2+ + H2O → [Rh(NH3)5(H2O)]3+ + Cl-~1 x 10-6 s-1[8]
[Ir(NH3)5Cl]2+[Ir(NH3)5Cl]2+ + H2O → [Ir(NH3)5(H2O)]3+ + Cl-Significantly slower than Rh(III) analog[1][9]

While specific rate constants for the iridium complex are often too slow to measure under standard conditions, qualitative and comparative studies consistently demonstrate that ligand exchange reactions for Ir(III) complexes are orders of magnitude slower than for their Rh(III) counterparts.[1] For instance, the water exchange rate on the hexaaquairidium(III) ion is the slowest recorded for a mononuclear metal center, with a residence time of approximately 300 years.[9] This extreme inertness underscores the profound stability of the Ir(III)-ligand bond.

Mechanistic Insights into Ligand Substitution

The mechanisms of ligand substitution in octahedral d6 complexes are complex and can proceed through various pathways. However, for both Ir(III) and Rh(III) ammine complexes, dissociative (D) or dissociative interchange (Id) mechanisms are often proposed for aquation, while base hydrolysis typically follows a conjugate base (SN1CB) mechanism.

Aquation Mechanism

The greater bond strength in Ir(III) complexes results in a higher activation energy for the bond-breaking step required in a dissociative pathway. This contributes to the slower reaction rates observed for iridium complexes compared to rhodium.

Caption: Generalized pathway for aquation of [M(NH₃)₅Cl]²⁺.

Base Hydrolysis

In base hydrolysis, a hydroxide ion deprotonates an ammine ligand, forming an amido intermediate. This intermediate labilizes the leaving group, facilitating its departure. While both Ir(III) and Rh(III) complexes undergo base hydrolysis, the rates can still differ due to the electronic effects of the metal center on the acidity of the ammine protons and the stability of the intermediate.[10][11][12]

Experimental Protocols for Comparing Kinetic Inertness

To empirically compare the kinetic inertness of Ir(III) and Rh(III) ammine complexes, a systematic study of their ligand substitution reactions is required. The following outlines a robust experimental workflow.

Synthesis of Precursor Complexes

Objective: To synthesize the starting materials, [Rh(NH3)5Cl]Cl2 and [Ir(NH3)5Cl]Cl2.

Protocol for [Rh(NH3)5Cl]Cl2:

  • Dissolve RhCl3·3H2O in a minimal amount of hot water.

  • Add an excess of concentrated aqueous ammonia and heat the solution.

  • Maintain the temperature and stir for a specified period to allow for the formation of the hexaamminerhodium(III) complex.

  • Carefully add concentrated HCl to the solution to precipitate [Rh(NH3)5Cl]Cl2.

  • Filter the resulting yellow precipitate, wash with cold water and ethanol, and dry in a desiccator.

Protocol for [Ir(NH3)5Cl]Cl2:

  • Start with a soluble iridium(III) salt, such as (NH4)3[IrCl6].

  • React the iridium salt with an excess of concentrated aqueous ammonia under reflux for an extended period.

  • Neutralize the solution with HCl and continue to heat to facilitate the formation of the chloropentaammineiridium(III) complex.

  • Cool the solution to induce crystallization of [Ir(NH3)5Cl]Cl2.

  • Isolate the white crystalline product by filtration, wash with cold water and ethanol, and dry.

Kinetic Measurement of Aquation Rates

Objective: To determine the rate constants for the aquation of the synthesized complexes.

Methodology:

  • Prepare solutions of each complex in a suitable acidic aqueous medium (e.g., 0.1 M HClO4) to suppress base hydrolysis.

  • Maintain the solutions at a constant temperature in a thermostated water bath.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction by cooling the aliquot in an ice bath.

  • Analyze the concentration of the unreacted chloropentaammine complex. This can be achieved using various techniques:

    • UV-Vis Spectrophotometry: Monitor the decrease in absorbance at a wavelength where the reactant has a strong absorption and the product has a minimal absorption.

    • Ion-Selective Electrode: Measure the concentration of the released chloride ions.

    • HPLC: Separate the reactant and product and quantify their respective concentrations.

  • Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of the resulting straight line will give the pseudo-first-order rate constant (k).

Caption: Workflow for comparing aquation rates.

Implications for Drug Development and Catalysis

The marked difference in kinetic inertness between Ir(III) and Rh(III) ammine complexes has profound implications for their practical applications.

  • Drug Development: The high kinetic inertness of Ir(III) complexes makes them attractive candidates for anticancer drugs.[2][13] Their stability allows them to reach their biological targets intact, potentially reducing off-target toxicity.[2] In contrast, the relatively more labile Rh(III) complexes might undergo ligand exchange before reaching their intended site of action, which could lead to different pharmacological profiles.[14]

  • Catalysis: In catalysis, the ability of a complex to undergo ligand dissociation and association is often crucial for the catalytic cycle. The greater lability of Rh(III) complexes might make them more suitable for certain catalytic transformations where substrate binding and product release are rate-limiting steps. Conversely, the robustness of Ir(III) complexes can be advantageous in high-temperature or harsh reaction conditions where catalyst stability is paramount.[15][16][17][18]

Conclusion

The kinetic inertness of Iridium(III) ammine complexes is demonstrably greater than that of their Rhodium(III) counterparts. This difference is rooted in the larger ligand field stabilization energy of the 5d6 Ir(III) center, which leads to stronger metal-ligand bonds. This fundamental distinction in reactivity is a critical design parameter for researchers in medicinal chemistry and catalysis. A thorough understanding of these kinetic principles, supported by rigorous experimental validation, is essential for the development of next-generation metal-based technologies.

References

  • Base hydrolysis of the penta-ammine(trimethyl phosphate)iridium(III) ion.
  • The comparative chemistry of ammine and methylamine complexes of rhodium(III) and cobalt(III). Canadian Journal of Chemistry.
  • The solvolytic aquation and base hydrolysis of halogenopentaammine-rhodium(III) complexes. Australian Journal of Chemistry.
  • Cytotoxic Organometallic Iridium(III) Complexes. Molecules.
  • Formation of Iridium(III) and Rhodium(III) Amine, Imine, and Amido Complexes Based on Pyridine-Amine Ligands: Structural Diversity Arising from Reaction Conditions, Substituent Variation, and Metal Centers. Inorganic Chemistry.
  • Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. Inorganic Chemistry.
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  • Synthesis, structure, and reactivity of new rhodium and iridium complexes, bearing a highly electron-donating PNP system.
  • Iridium-imine and -amine complexes relevant to the (S)-metolachlor process: structures, exchange kinetics, and C-H activation by IrI causing racemization. Journal of the American Chemical Society.
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  • Synthesis and Reactivity of Iridium(III) Dihydrido Aminocarbenes. Organometallics.
  • The Jahn–Teller effect in octahedral T Ground states – an experimental and DFT study on M IIIX 6 polyhedra [M III: Ti, V, Co; X: Cl, F] in various solids.
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  • Find the cfse and pairing energy of high spin d6 octahedral complex... Filo.
  • Computational Investigation Of Ligand Field Stabilization In Octahedral And Tetrahedral Metal Complexes. IOSR Journal.
  • Homo- and Hetero-Multinuclear Iridium(III) Complexes with Cytotoxic Activity. Molecules.
  • Ligand Effects on the Rate and Mechanism of Solvent Exchange at Rhodium(III) and Iridium(III).
  • Jahn-Teller Distortions. Chemistry LibreTexts.
  • Why is the pairing energy for d⁶ configuration in octahedral complex is 3P in case of strong field ligand? Quora.
  • Ligand Field Theory and Complexes. Scribd.
  • Ligand Effects on the Rate and Mechanism of Solvent Exchange at Rhodium(III) and Iridium(III).
  • Evaluation of the Synthesized Novel Iridium (III) Complexes Against HeLa Cell Lines Through In-Silico, In-Vitro and DNA Nicking. Journal of Fluorescence.
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  • R
  • Crystal Field Activation Energy for Ligand Substitution Reactions. IONiC/VIPEr.
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  • Ligand Substitution Reactions. Chemistry LibreTexts.
  • substitution in complex ions - ligand exchange. Chemguide.
  • Substitution reactions of metal complexes. SciSpace.
  • Rhodium porphyrin complexes as catalysts for ammonia borane hydrolytic dehydrogen
  • Influence of amine ligands on the aquation and cytotoxicity of trans-diamine platinum(II) anticancer complexes. Journal of Biological Inorganic Chemistry.
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A Comparative Guide to Reference Standard Spectra for the Purity Assessment of [Ir(NH3)5Cl]Cl2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in catalysis and medicinal chemistry, the purity of a complex is paramount to ensure reproducibility and accurate interpretation of experimental results. This guide provides a comprehensive overview of the reference standard spectra for the purity assessment of chloropentaammineiridium(III) chloride, [Ir(NH3)5Cl]Cl2. Given the limited availability of a complete set of certified reference spectra for this specific iridium complex, this guide establishes a practical framework for its purity determination through a comparative analysis with its well-characterized isomorphous cobalt analogue, [Co(NH3)5Cl]Cl2.

Introduction: The Challenge of Purity Assessment for Coordination Complexes

Coordination complexes, such as [Ir(NH3)5Cl]Cl2, are often synthesized through multi-step procedures that can introduce various impurities, including starting materials, byproducts, and solvates. Verifying the purity of the final product is a critical step in the research and development process. Spectroscopic techniques, in conjunction with elemental analysis, provide a powerful toolkit for this purpose. Each technique offers a unique fingerprint of the molecule, and a combination of these methods provides a high degree of confidence in the sample's identity and purity.

This guide will delve into the application of several key analytical techniques for the purity assessment of [Ir(NH3)5Cl]Cl2:

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the coordinated ligands.

  • UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the ligand environment around the metal center.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the empirical formula.

The Comparative Approach: Leveraging Isomorphous Compounds

Due to the scarcity of published, complete reference spectra for [Ir(NH3)5Cl]Cl2, a robust strategy for purity assessment involves comparison with a well-established and structurally similar compound. The cobalt(III) complex, [Co(NH3)5Cl]Cl2, is an ideal candidate for this purpose as it is isomorphous with the iridium analogue, meaning they share the same crystal structure and coordination geometry.[1] This structural similarity leads to comparable spectral features, particularly in vibrational and electronic spectroscopy.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a fundamental technique for identifying the presence of specific functional groups and characterizing the coordination environment of a complex. The IR spectrum of [Ir(NH3)5Cl]Cl2 is expected to be dominated by the vibrational modes of the ammine (NH3) ligands.

Expected IR Spectral Features for [Ir(NH3)5Cl]Cl2
Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Stretching3200 - 3300Symmetric and asymmetric stretching of the N-H bonds in the ammine ligands.
Degenerate NH3 Deformation~1600Bending vibration of the ammine ligands.
Symmetric NH3 Deformation~1300"Umbrella" mode of the ammine ligands.
NH3 Rocking~850Rocking motion of the coordinated ammine ligands.
Ir-N Stretching~478Stretching vibration of the iridium-nitrogen bond.[2]
Ir-Cl Stretching~307Stretching vibration of the iridium-chlorine bond.[2]

Comparison with [Co(NH3)5Cl]Cl2: The IR spectrum of [Co(NH3)5Cl]Cl2 exhibits characteristic peaks for coordinated ammonia, including N-H stretching, degenerate and symmetric deformations, and rocking modes.[3][4] The Co-N and Co-Cl stretching vibrations are also observed.[3] By comparing the spectrum of a synthesized sample of [Ir(NH3)5Cl]Cl2 with that of a known [Co(NH3)5Cl]Cl2 standard, one can confidently assign the peaks and identify any discrepancies that may indicate impurities. A study of isomorphous compounds including [Ir(NH3)5Cl]Cl2 has reported IR and Raman spectral data which can serve as a direct reference.[2]

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

Workflow for KBr Pellet Preparation and IR Analysis

cluster_prep Sample Preparation cluster_analysis IR Analysis start Grind Sample mix Mix with KBr start->mix ~1-2 mg press Press into Pellet mix->press ~100-200 mg load Load Pellet press->load Transparent Pellet acquire Acquire Spectrum load->acquire FTIR Spectrometer process Process Data acquire->process Baseline Correction & Peak Picking

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the coordination complex, which are sensitive to the metal ion and the ligand field. The spectrum of a d⁶ octahedral complex like [Ir(NH3)5Cl]³⁺ is expected to show ligand-field (d-d) transitions.

Expected UV-Vis Spectral Features for [Ir(NH3)5Cl]Cl2

For d⁶ low-spin octahedral complexes, two spin-allowed d-d transitions are typically observed.

TransitionExpected Wavelength Range (nm)Description
¹A₁g → ¹T₁g~300 - 350Lower energy d-d transition.
¹A₁g → ¹T₂g~250 - 300Higher energy d-d transition.

Comparison with [Co(NH3)5Cl]Cl2: The UV-Vis spectrum of [Co(NH3)5Cl]Cl2 is well-documented and shows two characteristic absorption bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions.[5][6] The exact peak positions for the iridium complex will differ due to the larger ligand field splitting of the 5d orbitals compared to the 3d orbitals of cobalt. However, the overall shape and the presence of two main absorption bands in these regions would be a strong indicator of the desired complex. The purity can be assessed by comparing the molar absorptivity (ε) of the sample to literature values for analogous compounds, if available, and by the absence of extraneous peaks.[7]

Experimental Protocol: UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

cluster_prep Solution Preparation cluster_analysis Spectral Acquisition weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Known Concentration dissolve->dilute blank Run Blank dilute->blank Use same solvent measure Measure Sample Absorbance blank->measure plot Plot Spectrum measure->plot Absorbance vs. Wavelength

Caption: General workflow for acquiring a UV-Vis spectrum of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Look at the Ligand Environment

While ¹H NMR is a cornerstone for the characterization of organic compounds, its application to inorganic complexes like [Ir(NH3)5Cl]Cl2 can be more challenging due to the potential for broad signals and the absence of protons on the metal center. However, it is invaluable for detecting proton-containing impurities.

Expected ¹H NMR Spectral Features for [Ir(NH3)5Cl]Cl2

The ¹H NMR spectrum of a pure sample of [Ir(NH3)5Cl]Cl2 in a suitable solvent (e.g., D₂O) is expected to show a broad singlet corresponding to the 15 equivalent protons of the five ammine ligands. The chemical shift will be influenced by the iridium center and the solvent. The primary utility of ¹H NMR in this case is for purity assessment.[8][9][10][11] Sharp signals from organic impurities or starting materials would be readily identifiable. Quantitative NMR (qNMR) can be employed by adding a known amount of an internal standard to determine the absolute purity of the sample.[9][10][12]

Potential Impurities and their Detection:

  • Residual Solvents: Sharp singlets or multiplets corresponding to common laboratory solvents (e.g., ethanol, acetone).

  • Starting Materials: For instance, if the synthesis involves organic ligands or counter-ions, their characteristic proton signals may be observed.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful tool for determining the molecular weight of the complex cation, [Ir(NH3)5Cl]²⁺. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes.[13]

Expected Mass Spectrum Features for [Ir(NH3)5Cl]Cl2

The ESI mass spectrum is expected to show a prominent peak corresponding to the intact cation [Ir(NH3)5Cl]²⁺. The isotopic pattern of this peak will be characteristic of the presence of iridium and chlorine. Fragmentation may occur, leading to the loss of ammine or chloride ligands.

IonExpected m/zDescription
[Ir(NH3)5Cl]²⁺~154.5The intact dicationic complex. The exact m/z will depend on the isotopes of Ir and Cl.
[Ir(NH3)4Cl]⁺~292Loss of one NH3 ligand from the singly charged species (if formed).
[Ir(NH3)5]³⁺~90.3Loss of the chloride ligand from a triply charged species (less likely).

Isotopic Pattern: A key feature for confirming the identity of the complex is the distinctive isotopic pattern of iridium (¹⁹¹Ir and ¹⁹³Ir) and chlorine (³⁵Cl and ³⁷Cl). This pattern should be simulated and compared with the experimental spectrum for verification.[14]

Elemental Analysis: The Ultimate Stoichiometric Proof

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. For [Ir(NH3)5Cl]Cl2, the analysis of nitrogen, hydrogen, and chlorine content is crucial for confirming its empirical formula and assessing its purity.

Theoretical Elemental Composition of [Ir(NH3)5Cl]Cl2
ElementAtomic MassMolar Mass ( g/mol )% Composition
Iridium (Ir)192.22192.2250.11
Nitrogen (N)14.0170.0518.26
Hydrogen (H)1.0115.153.95
Chlorine (Cl)35.45106.3527.68
Total 383.77 100.00

A comparison of the experimentally determined elemental composition with these theoretical values provides a direct measure of the purity of the sample.

Conclusion: A Multi-faceted Approach to Purity Confirmation

References

  • How to check purity of mono-/bis-/metal complex-azo dyes using UV-Vis Spectroscopy? (2017, October 22). ResearchGate. Retrieved from [Link]

  • How to check the purity of the chemical compound by H NMR? (2019, February 1). ResearchGate. Retrieved from [Link]

  • Certificate of Analysis. (n.d.). WEPAL. Retrieved from [Link]

  • Yusenko, K. V., et al. (2010). Exothermal effect in the thermal decomposition of [IrCl6]2- containing salts with [M(NH3)5Cl]2+. Dalton Transactions, 39(4), 1069-1077.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Schoene, A. (2015). The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. CHIMIA International Journal for Chemistry, 69(11), 664-671.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Using spectroscopy to determine purity. (n.d.). Dynamic Science. Retrieved from [Link]

  • Certificate of Analysis. (n.d.). Alfa Aesar. Retrieved from [Link]

  • Henderson, W., & McIndoe, J. S. (2005). Mass spectrometry of inorganic, coordination and organometallic compounds. John Wiley & Sons.
  • FTIR of [Co(NH 3 ) 5 Cl] Cl 2 (a), Nanophotoadduct (b) and Nanocomposite (c). (n.d.). ResearchGate. Retrieved from [Link]

  • Korenev, S. V., et al. (2007). Synthesis, properties, and thermal decomposition products of [Ru(NH3)5Cl][PtCl6] and [Ru(NH3)5Cl]2[PtCl6]Cl2. Journal of Structural Chemistry, 48(1), 124-129.
  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • McIndoe, J. S., & van der Ende, D. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Mass Spectrometry Reviews, 38(4-5), 347-361.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Yusenko, K. V., et al. (2003). Crystal structure of [M(NH3)5Cl]2[IrCl6]Cl2 (M = Co, Rh, Ir) binary complex salts. Journal of Structural Chemistry, 44(1), 60-67.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Gligorijević, N., et al. (2021). Cytotoxic Organometallic Iridium(III) Complexes. Molecules, 26(4), 987.
  • Tan, C. C., et al. (2022). Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. Malaysian Journal of Analytical Sciences, 26(1), 1-12.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma. Retrieved from [Link]

  • Using spectroscopy to determine purity. (n.d.). Dynamic Science. Retrieved from [Link]

  • Using UV-VIS to determine purity? (2013, July 17). Sciencemadness.org. Retrieved from [Link]

  • How does infrared spectroscopy identify compounds? (2019, December 13). Quora. Retrieved from [Link]

  • How can I assess purity via HRMS? What is the acceptable deviation from the calculated mass? (2014, December 29). ResearchGate. Retrieved from [Link]

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  • Clark, R. J. H., & Williams, C. S. (1965). Infrared spectroscopy and coordination chemistry. Inorganic Chemistry, 4(3), 350-357.
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  • COORDINATION COMPLEXES OF COBALT. (n.d.). Swarthmore College. Retrieved from [Link]

  • Recent Advancement in the Synthesis of Ir-Based Complexes. (2023). National Institutes of Health. Retrieved from [Link]

  • Wang, X., et al. (2022). Formation of Iridium(III) and Rhodium(III) Amine, Imine, and Amido Complexes Based on Pyridine-Amine Ligands: Structural Diversity Arising from Reaction Conditions, Substituent Variation, and Metal Centers. Inorganic Chemistry, 61(26), 10034-10044.
  • IR for [Co(NH3)5Cl]Cl2 List the major peaks that are... (2020, March 28). Chegg. Retrieved from [Link]

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Safety Operating Guide

Pentaamminechloroiridium(III) Chloride: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat Pentaamminechloroiridium(III) chloride (


) as standard inorganic salt waste. 

While Iridium is not one of the "RCRA 8" federally regulated heavy metals (unlike Lead or Mercury), it poses distinct environmental risks and significant economic considerations. This compound is a precious metal salt ; therefore, the primary disposal objective is Reclamation , followed by Hazardous Waste Segregation .

Immediate Hazards:

  • Irritant: Skin, eye, and respiratory tract irritant (H315, H319, H335).

  • Chemical Incompatibility: Reacts with strong bases to release ammonia gas; potential catalytic activity with organic solvents.

Pre-Disposal Hazard Assessment

Before initiating any disposal workflow, verify the material state and quantity.

ParameterTechnical Specification
CAS Number 13855-35-1 (cation complex generic); 15742-38-8 (specific salt)
Formula

Physical State Yellow to tan powder/crystals
Solubility Soluble in water; slightly soluble in alcohol.
RCRA Status Non-RCRA 8 . Not P-listed or U-listed.
Waste Code State-specific (often D001/D002 if mixed) or generic "Toxic Inorganic Solid."
Critical Incompatibilities (The "Why" Behind Segregation)
  • Strong Bases (NaOH, KOH): The ammine ligands (

    
    ) coordinated to the Iridium center are stable under neutral conditions. However, high pH environments can displace these ligands or deprotonate them, leading to the release of toxic Ammonia gas (
    
    
    
    )
    .
    • Protocol: Never mix Ir-ammine waste with high-pH alkaline waste streams.

  • Strong Oxidizers: Can destabilize the complex, potentially releasing chlorine gas or nitrogen oxides (

    
    ).
    
  • Organic Solvents: Iridium compounds are potent catalysts. Mixing this salt with flammable organic solvents in a waste container can lower the activation energy for oxidation reactions, creating a fire hazard or pressure buildup.

Operational Protocols: Disposal & Recovery

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Applicable for: Expired reagents, contaminated weighing boats, spill cleanup materials.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Iridium Compound."

  • Segregation: Do not co-mingle with other heavy metals (like Osmium or Ruthenium) if reclamation is intended, as mixed metals are more expensive to refine.

  • Sealing: Parafilm the cap to prevent moisture ingress, which can cause caking and hydrolysis over time.

Scenario B: Aqueous Solutions (Reaction Mixtures)

Applicable for: Mother liquors, wash solvents.

The "Precipitation" Myth: Unlike Silver or Lead, Iridium ammine complexes are highly water-soluble and difficult to precipitate simply by adjusting pH (which risks ammonia release). Do not attempt to precipitate Iridium in the lab for disposal.

  • Volume Reduction: If the volume is large (>1L) and dilute, use a rotary evaporator to concentrate the solution to a minimum volume.

  • Collection: Transfer the concentrate to a dedicated "Aqueous Heavy Metal Waste" carboy.

  • pH Check: Ensure the waste stream remains near neutral (pH 6-8).

  • Reclamation Tag: If the total Iridium content exceeds 1g, attach a "High Value Metal for Reclamation" tag. This alerts the waste contractor to divert the stream for refining rather than incineration/landfill.

Workflow Visualization: The Waste Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path, ensuring safety and economic efficiency.

IridiumDisposal Start Waste Generation: Pentaamminechloroiridium(III) Cl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Aqueous/Solvent) StateCheck->Liquid QuantityCheck Is Quantity > 1g? Solid->QuantityCheck SolventCheck Solvent Type? Liquid->SolventCheck ReclaimSolid High-Value Recovery Ship to Metal Refiner QuantityCheck->ReclaimSolid Yes (Economic Value) HazSolid Hazardous Waste Stream (Inorganic Solid) QuantityCheck->HazSolid No (Trace/Debris) Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic SegregationAlert CRITICAL STOP: Do NOT mix with Bases Aqueous->SegregationAlert Organic->SegregationAlert HazLiquid Haz-Waste: Toxic Inorganic (Do Not Pour Down Drain) SegregationAlert->HazLiquid pH Neutralized

Figure 1: Decision matrix for segregating Iridium waste streams to maximize safety and economic recovery.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent dust inhalation and environmental release.

  • PPE Upgrade: Don N95 respirator (or half-mask with P100 cartridges), nitrile gloves (double-gloved), and safety goggles.

  • Dry Spill (Powder):

    • Do not sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel to suppress dust.

    • Scoop material into a waste jar using a plastic spatula.

    • Wipe the area with a soap/water solution.[1][2][3]

  • Wet Spill (Solution):

    • Absorb with inert material (vermiculite or chemical spill pads).

    • Do not use "chem-sorb" products containing strong acids or bases.

    • Place saturated absorbents into a double-bagged hazardous waste container.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pentaamminechloroiridium(III) chloride. Merck KGaA.

  • U.S. Environmental Protection Agency (EPA).[4] (2023).[5][6] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • American Elements. (2023). Chloropentaammineiridium(III) Chloride Safety Information.

  • Occupational Safety and Health Administration (OSHA). (2023).[5][6] Toxic and Hazardous Substances: Hazard Communication. [2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.